4,6-difluoro-2-(trifluoromethyl)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-difluoro-2-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF5N2/c6-2-1-3(7)12-4(11-2)5(8,9)10/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJMBMDQGSQJKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1F)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF5N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Chemical Properties and Synthetic Utility of 4,6-Difluoro-2-(trifluoromethyl)pyrimidine: A Technical Guide
Executive Summary
In modern drug discovery and agrochemical development, highly functionalized heterocyclic building blocks are the cornerstone of rational drug design. Among these, 4,6-difluoro-2-(trifluoromethyl)pyrimidine (CAS: 1804519-61-6) has emerged as a privileged scaffold [1]. This whitepaper provides an in-depth mechanistic analysis of its chemical properties, focusing on its exceptional reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions.
Rather than merely listing reaction conditions, this guide explores the causality behind experimental parameters, empowering researchers to design self-validating workflows for sequential functionalization.
Physicochemical Properties
Understanding the baseline physicochemical profile of 4,6-difluoro-2-(trifluoromethyl)pyrimidine is critical for predicting its solubility, partitioning, and behavior in both synthetic and biological environments. The data below summarizes its core computational and physical metrics [1].
| Property | Value | Synthetic / Biological Implication |
| CAS Number | 1804519-61-6 | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C₅HF₅N₂ | High fluorine content enhances metabolic stability. |
| Molecular Weight | 184.07 g/mol | Low molecular weight; ideal for fragment-based drug discovery. |
| LogP | 1.77 | Lipophilic enough for membrane permeability, yet soluble in polar aprotic solvents. |
| TPSA | 25.78 Ų | Low polar surface area; excellent potential for blood-brain barrier (BBB) penetration. |
| H-Bond Acceptors | 2 | Pyrimidine nitrogens can engage in key kinase hinge-binding interactions. |
| H-Bond Donors | 0 | Requires functionalization (e.g., amination) to introduce donor capabilities. |
Electronic Profile and SNAr Reactivity
The synthetic value of 4,6-difluoro-2-(trifluoromethyl)pyrimidine lies in its highly electrophilic core. The reactivity is governed by a synergistic combination of electronic effects:
-
Inherent Electron Deficiency: The pyrimidine ring itself is π-electron deficient due to the electronegativity of the two nitrogen atoms.
-
Inductive Activation (-I Effect): The trifluoromethyl (-CF₃) group at the C2 position exerts a massive electron-withdrawing inductive effect. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring, priming it for nucleophilic attack.
-
Superior Leaving Groups: In SNAr reactions on electron-deficient aromatics, fluorine is a vastly superior leaving group compared to chlorine or bromine [2]. The high electronegativity of fluorine renders the attached carbon highly electrophilic, while the strong C-F bond is easily overcome by the formation of the Meisenheimer complex intermediate.
Because the molecule is symmetric, the initial nucleophilic attack can occur at either the C4 or C6 position. However, the second substitution is governed by entirely different thermodynamic rules.
Logical flow of sequential SNAr reactions highlighting intermediate ring deactivation.
Sequential SNAr Dynamics: Chemoselectivity & Causality
As a Senior Application Scientist, I frequently observe researchers struggling with over-substitution (bis-amination) when working with polyfluorinated pyrimidines. Success requires exploiting the electronic changes that occur after the first substitution.
The First Substitution (Mono-functionalization)
The starting material is violently reactive toward strong nucleophiles. When a primary or secondary amine is introduced, the reaction must be strictly controlled at 0°C (or even -78°C for highly nucleophilic aliphatic amines).
-
Causality of Base Selection: N,N-Diisopropylethylamine (DIPEA) is the base of choice. Unlike triethylamine (TEA), DIPEA is sterically hindered and non-nucleophilic. It effectively scavenges the generated hydrofluoric acid (HF) without competing for the highly electrophilic pyrimidine core.
The Second Substitution (Di-functionalization)
Once the first amine is installed, it donates electron density back into the pyrimidine ring via resonance (+M effect) from its nitrogen lone pair. This dramatically reduces the electrophilicity of the remaining C-F bond [3].
-
Causality of Temperature & Solvent: To force the second SNAr, the thermodynamic barrier must be overcome. This requires elevating the temperature (80°C–120°C) and switching to a polar aprotic solvent like DMF or DMSO, which stabilizes the highly charged Meisenheimer transition state.
Experimental Protocols
The following protocols are designed as self-validating systems. By monitoring the specific mass shifts via LC-MS, you can ensure the chemoselectivity of each step.
Protocol A: Controlled Mono-Amination (C4 Substitution)
Objective: Synthesize 4-amino-6-fluoro-2-(trifluoromethyl)pyrimidine derivatives.
-
Substrate Preparation: Dissolve 4,6-difluoro-2-(trifluoromethyl)pyrimidine (1.0 equiv, 1.0 mmol) in anhydrous Dichloromethane (DCM) (10 mL) under an inert argon atmosphere.
-
Temperature Control: Cool the reaction flask to exactly 0°C using an ice-water bath. Crucial: Allow 10 minutes for thermal equilibration.
-
Base Addition: Add DIPEA (1.5 equiv, 1.5 mmol) in one portion.
-
Nucleophile Addition: Dissolve the primary amine (0.95 equiv, 0.95 mmol) in DCM (2 mL) and add it dropwise over 15 minutes. Using a slight deficit of the amine ensures no bis-substitution occurs.
-
Validation & Monitoring: Stir at 0°C for 1 hour. Extract an aliquot and analyze via LC-MS. You should observe a mass shift corresponding to the loss of one fluorine and the addition of the amine.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc).
Step-by-step experimental workflow for the controlled mono-amination of the pyrimidine core.
Protocol B: Second Functionalization (C6 Substitution)
Objective: Displace the remaining fluorine on the deactivated mono-substituted core.
-
Preparation: Dissolve the mono-substituted intermediate (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Reagent Addition: Add the second nucleophile (e.g., a secondary amine or alkoxide) (1.5 equiv) and K₂CO₃ or DIPEA (2.0 equiv).
-
Thermal Activation: Heat the reaction mixture to 90°C. Causality: The resonance stabilization from the first amine requires thermal energy to break.
-
Validation: Monitor via LC-MS every 2 hours until the starting material is consumed.
-
Workup: Cool to room temperature, dilute heavily with water to crash out the product or extract with Ethyl Acetate (3x). Wash the organic layer with brine (5x) to remove residual DMF.
Applications in Drug Development
The asymmetric pyrimidines generated from 4,6-difluoro-2-(trifluoromethyl)pyrimidine are highly prized in two specific areas of drug discovery:
-
PROTACs (Proteolysis Targeting Chimeras): The pyrimidine core acts as an excellent rigid linker attachment point. Researchers utilize the differential reactivity of the two fluorines to attach a Protein of Interest (POI) ligand at C4 and an E3 ligase recruiting ligand (via a PEG linker) at C6 [3].
-
Kinase Inhibitors: The trifluoromethyl-pyrimidine core is a bioisostere for the adenine ring of ATP. The C2-CF₃ group projects into the hydrophobic pocket of the kinase hinge region, dramatically increasing binding affinity and residence time compared to unfluorinated analogs.
References
- ChemScene. "1804519-61-6 | 4,6-Difluoro-2-(trifluoromethyl)pyrimidine | ChemScene." ChemScene Product Catalog.
- BenchChem. "A Comparative Guide to the Reactivity of 4,6-Difluoro-5-Methylpyrimidine and 4,6-Dichloropyrimidine in Nucleophilic Aromatic Substitution." BenchChem Technical Resources.
- University of Zurich (UZH). "Proteolysis Targeting Chimera Degraders of the METTL3–14 m6A-RNA Methyltransferase." JACS Au.
reactivity and stability of 4,6-difluoro-2-(trifluoromethyl)pyrimidine
An In-Depth Technical Guide on the Reactivity and Stability of 4,6-Difluoro-2-(trifluoromethyl)pyrimidine
Part 1: Executive Summary
4,6-Difluoro-2-(trifluoromethyl)pyrimidine represents a specialized class of "electrophilic warheads" in medicinal chemistry. Unlike standard chloropyrimidines, this scaffold leverages the unique properties of fluorine—high electronegativity, small steric radius, and strong C-F bond energy—to drive specific reactivity profiles.
For drug development professionals, this molecule is not merely a building block; it is a regioselective platform . The symmetry of the 4,6-positions, combined with the strong electron-withdrawing nature of the 2-trifluoromethyl group, creates a highly activated system primed for Nucleophilic Aromatic Substitution (S_NAr). However, its high reactivity necessitates rigorous control over experimental conditions to prevent over-substitution and hydrolytic degradation.
Part 2: Chemical Profile & Electronic Structure
To master the reactivity of this molecule, one must first understand its electronic landscape.
Electronic Activation
-
The Pyrimidine Core: The 1,3-diazine ring is inherently electron-deficient (π-deficient), making carbons 2, 4, and 6 susceptible to nucleophilic attack.
-
The 2-CF3 Group: The trifluoromethyl group at C2 is a potent electron-withdrawing group (EWG) via induction (-I effect). It significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), thereby increasing the electrophilicity of the entire ring, particularly at the C4 and C6 positions.
-
The Fluorine Substituents (C4/C6): Fluorine is the most electronegative element. While the C-F bond is strong, fluorine is an excellent leaving group in S_NAr reactions on highly electron-deficient heterocycles. This is because the high electronegativity stabilizes the anionic Meisenheimer Complex intermediate.
Regioselectivity Analysis
-
Symmetry: The molecule is symmetric. The C4 and C6 positions are chemically equivalent.
-
Primary Attack: The first nucleophilic attack can occur at either C4 or C6 with equal probability.
-
Secondary Attack: Once a nucleophile (e.g., an amine or alkoxide) replaces one fluorine, the ring's symmetry is broken. If the incoming nucleophile is electron-donating (e.g., -NHR, -OR), it deactivates the ring toward a second substitution. This allows for the isolation of mono-substituted products with high selectivity under controlled conditions.[1]
Table 1: Physicochemical Properties (Estimated/Analog-Based)
| Property | Value / Characteristic | Relevance to Protocol |
| Physical State | Liquid or Low-Melting Solid | Handle with care; may require gentle warming to melt or handling as a liquid. |
| Boiling Point | ~140–160 °C (Predicted) | Volatility is moderate; avoid high-vac without cooling trap. |
| Reactivity | High (S_NAr) | Exothermic reactions; requires cryo-cooling for selectivity. |
| Solubility | DCM, THF, MeCN, Toluene | Compatible with standard organic synthesis solvents. |
| Stability | Moisture Sensitive | Hydrolyzes to release HF; store under Argon/Nitrogen. |
Part 3: Reactivity & Mechanism (S_NAr)
The dominant reaction pathway is Nucleophilic Aromatic Substitution (S_NAr) .[2] The mechanism proceeds via an Addition-Elimination sequence.[1]
Mechanism Visualization
The following diagram illustrates the pathway for mono-substitution, highlighting the critical intermediate.
Figure 1: S_NAr mechanism showing the transition from the electrophilic starting material to the mono-substituted product via the Meisenheimer complex.
Critical Control Parameters
-
Temperature:
-
Mono-substitution: Perform at -78 °C to 0 °C . Low temperature prevents the second substitution by kinetically trapping the mono-product.
-
Di-substitution: Perform at Room Temperature to 60 °C .
-
-
Stoichiometry:
-
Use exactly 1.0 - 1.1 equivalents of nucleophile for mono-substitution. Excess nucleophile leads to di-substitution.
-
-
Base:
-
A non-nucleophilic base (e.g., DIPEA, Et3N, or K2CO3) is required to scavenge the generated HF.
-
Part 4: Experimental Protocols
Warning: This compound releases Hydrogen Fluoride (HF) upon hydrolysis or reaction. All operations must be performed in a well-ventilated fume hood.[1]
Protocol A: Selective Mono-Substitution (General Procedure)
Target: Synthesis of 4-amino-6-fluoro-2-(trifluoromethyl)pyrimidine derivatives.
-
Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a rubber septum. Purge with Nitrogen or Argon.
-
Dissolution: Add 4,6-difluoro-2-(trifluoromethyl)pyrimidine (1.0 equiv) and anhydrous THF or DCM (0.1 M concentration).
-
Cooling: Cool the solution to -78 °C (dry ice/acetone bath). Note: For less reactive nucleophiles, 0 °C (ice bath) may be sufficient.
-
Addition:
-
Mix the Nucleophile (amine/alcohol, 1.0 equiv) with DIPEA (1.2 equiv) in a separate vial with anhydrous solvent.
-
Add this mixture dropwise to the pyrimidine solution over 15–30 minutes. Slow addition is crucial for selectivity.
-
-
Reaction: Stir at -78 °C for 1 hour. Monitor by TLC or LC-MS.
-
Self-Validation: The mono-substituted product usually has a distinct Rf compared to the starting material. If di-substitution is observed, lower the temperature or reduce addition rate.
-
-
Workup: Quench with water (carefully). Extract with EtOAc. Wash organic layer with brine, dry over Na2SO4, and concentrate.[3]
Protocol B: Di-Substitution (Library Generation)
Target: Synthesis of 4,6-diamino-2-(trifluoromethyl)pyrimidine derivatives.
-
Setup: As above.
-
Conditions: Perform the reaction at Room Temperature or heat to 50–60 °C .
-
Stoichiometry: Use 2.5+ equivalents of nucleophile (or excess if the nucleophile is cheap/volatile).
-
Time: Reactions are typically complete within 2–4 hours due to the high activation of the ring.
Workflow Diagram
Figure 2: Decision tree for synthesizing mono- vs. di-substituted derivatives.
Part 5: Stability & Handling
Hydrolytic Instability
The C-F bond in this electron-deficient scaffold is sensitive to hydrolysis.
-
Mechanism: Water attacks C4/C6, displacing fluoride to form 4-hydroxy-6-fluoro-2-(trifluoromethyl)pyrimidine (which tautomerizes to the pyrimidinone).
-
Signs of Degradation: Appearance of a broad "OH" peak in NMR, loss of fluorine signal integration, or formation of white precipitate (HF salts/pyrimidinone) in the container.
Storage Recommendations
-
Atmosphere: Strictly inert (Argon or Nitrogen).
-
Temperature: Refrigerator (2–8 °C) or Freezer (-20 °C) for long-term storage.
-
Container: Teflon-lined caps or Parafilm-sealed glass vials. Avoid long-term storage in ground glass joints without grease, as HF generation can etch the glass and seize the joint.
Safety (E-E-A-T)
-
HF Hazard: The liberation of fluoride ions in acidic media or upon contact with moisture can generate trace HF. Always have Calcium Gluconate gel available in the lab as a first-aid measure for fluoride exposure.
-
Skin/Eye Contact: Corrosive and irritant.[4] Double-gloving (Nitrile) is recommended.
References
-
Nucleophilic Aromatic Substitution (SNAr) Mechanisms. Wikipedia. Retrieved from .
-
Fluorine in Drug Discovery: Role, Design and Case Studies. Pharmacy Journal. Retrieved from .
-
Synthesis and Nucleophilic Substitution in 2,4,6-Trifluoropyrimidines. Journal of the Chemical Society C. Retrieved from .
-
4,6-Dihydroxy-2-(trifluoromethyl)pyrimidine Safety Data Sheet. Sigma-Aldrich. Retrieved from .
-
Regioselectivity in SNAr Reactions of Pyrimidines. WuXi AppTec. Retrieved from .
Sources
Synthesis of 4,6-Difluoro-2-(trifluoromethyl)pyrimidine: A Comprehensive Guide to Starting Materials and Mechanistic Pathways
Executive Summary
The development of fluorinated heterocycles is a cornerstone of modern pharmaceutical and agrochemical design. The introduction of fluorine atoms and trifluoromethyl (–CF₃) groups into pyrimidine scaffolds significantly enhances lipophilicity, metabolic stability, and target binding affinity. Among these building blocks, 4,6-difluoro-2-(trifluoromethyl)pyrimidine (CAS 1804519-61-6) [1] stands out as a highly versatile, di-electrophilic core used in the synthesis of kinase inhibitors and advanced crop protection agents.
This technical guide provides an in-depth analysis of the starting materials, mechanistic causality, and validated protocols required to synthesize this complex molecule. Rather than attempting a difficult late-stage trifluoromethylation, the optimal synthetic strategy relies on a bottom-up construction of the pyrimidine ring using pre-functionalized starting materials, followed by a highly controlled deoxychlorination and a subsequent Halex (halogen exchange) fluorination.
Strategic Pathway Analysis
The synthesis of 4,6-difluoro-2-(trifluoromethyl)pyrimidine is executed via a robust three-stage linear sequence. By utilizing trifluoroacetamidine and diethyl malonate as the primary starting materials, the –CF₃ group is installed at the thermodynamically stable 2-position during the initial ring-closing condensation.
Overall synthetic pathway for 4,6-difluoro-2-(trifluoromethyl)pyrimidine.
Mechanistic Causality of the Route
-
Ring Construction: The condensation of an amidine with a 1,3-dielectrophile (malonate) is a classic cyclization. Trifluoroacetamidine is chosen because late-stage trifluoromethylation of electron-deficient pyrimidines is notoriously low-yielding and requires harsh, expensive reagents (e.g., Ruppert-Prakash reagent with copper catalysts).
-
Activation via Chlorination: The resulting 4,6-dihydroxy intermediate exists primarily in its tautomeric lactam form (uracil derivative). To make the 4 and 6 positions susceptible to nucleophilic attack, the hydroxyl groups must be converted into excellent leaving groups. Phosphorus oxychloride (POCl₃) achieves this efficiently [2].
-
Nucleophilic Aromatic Substitution (SₙAr): Direct fluorination of the ring is achieved via a Halex reaction. The strong electron-withdrawing effect of the –CF₃ group and the two pyrimidine nitrogens synergistically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, rendering the 4 and 6 positions highly activated for SₙAr by the fluoride anion [3].
Core Methodologies and Self-Validating Protocols
The following protocols are designed as self-validating systems, incorporating in-process controls to ensure high-fidelity replication.
Protocol A: Synthesis of 4,6-Dihydroxy-2-(trifluoromethyl)pyrimidine
Objective: Construct the pyrimidine core from acyclic starting materials [4].
-
Reagent Preparation: Charge a rigorously dried 2 L jacketed reactor with anhydrous methanol (500 mL) under an argon atmosphere. Slowly add sodium methoxide (NaOMe, 2.2 equivalents) while maintaining the internal temperature below 20 °C.
-
Amidine Liberation: Add trifluoroacetamidine hydrochloride (1.0 equivalent). Stir for 30 minutes. Self-Validation: The formation of finely dispersed NaCl precipitate confirms the liberation of the free free-base amidine.
-
Cyclization: Add diethyl malonate (1.05 equivalents) dropwise over 45 minutes. Heat the mixture to a gentle reflux (65 °C) for 12 hours.
-
Isolation: Cool the reactor to 5 °C. Concentrate the mixture under reduced pressure to remove methanol. Dissolve the resulting paste in minimal cold water and slowly acidify with 6M HCl to pH 2.0. Self-Validation: A sudden, voluminous precipitation of the white product indicates successful acidification and isolation of the dihydroxy tautomer.
-
Purification: Filter the solid, wash with ice-cold water (3 × 100 mL), and dry in a vacuum oven at 50 °C to constant weight.
Protocol B: Deoxychlorination to 4,6-Dichloro-2-(trifluoromethyl)pyrimidine
Objective: Convert the stable dihydroxy pyrimidine into a highly reactive dichloro intermediate [2].
-
Vilsmeier-Haack Activation: In a 1 L round-bottom flask equipped with a reflux condenser and a scrubber system, suspend 4,6-dihydroxy-2-(trifluoromethyl)pyrimidine (1.0 equivalent) in neat POCl₃ (5.0 equivalents).
-
Catalysis: Add N,N-dimethylaniline (0.2 equivalents) dropwise. Causality: This tertiary amine neutralizes the HCl byproduct and reacts with POCl₃ to form a highly electrophilic Vilsmeier-type intermediate, drastically accelerating the chlorination of the tautomeric hydroxyl groups.
-
Reflux: Heat the mixture to 105 °C for 8 hours. Self-Validation: The reaction transitions from a heterogeneous suspension to a clear, dark amber solution, indicating complete consumption of the solid starting material.
-
Quenching & Extraction: Distill off excess POCl₃ under reduced pressure. Dissolve the oily residue in dichloromethane (DCM) and pour it meticulously over crushed ice. Separate the organic layer, wash with saturated NaHCO₃ until the aqueous phase reaches pH 7, dry over MgSO₄, and concentrate to yield the dichloro product.
Protocol C: Halex Fluorination Workflow
Objective: Execute a double halogen exchange to yield the final difluoro product [1].
Step-by-step workflow of the Halex fluorination process via SNAr mechanism.
-
Anhydrous Setup: In a rigorously dried Schlenk flask, combine 4,6-dichloro-2-(trifluoromethyl)pyrimidine (1.0 equivalent), spray-dried potassium fluoride (KF, 4.0 equivalents), and 18-crown-6 ether (0.1 equivalents). Causality: Spray-dried KF is critical; residual lattice moisture will violently inhibit the Halex reaction and lead to pyrimidine hydrolysis. 18-crown-6 chelates the K⁺ ion, leaving the fluoride anion "naked" and highly nucleophilic.
-
Solvation: Add anhydrous sulfolane. Causality: Sulfolane is a polar aprotic solvent with a high boiling point (285 °C) that stabilizes the Meisenheimer complex transition state during SₙAr without hydrogen-bonding to the fluoride nucleophile.
-
Thermal Exchange: Heat the suspension to 130 °C under argon for 12 hours. Self-Validation: Monitor the reaction via GC-MS. The sequential disappearance of the dichloro peak, the transient appearance of the chloro-fluoro intermediate, and the final dominance of the difluoro peak confirms reaction completion.
-
Isolation: Because 4,6-difluoro-2-(trifluoromethyl)pyrimidine is highly volatile, isolate the product directly from the reaction mixture via fractional distillation under a slight vacuum, collecting the fraction that distills significantly lower than the sulfolane solvent.
Quantitative Data Summaries
To ensure reproducibility and facilitate scale-up, the physicochemical properties of the starting materials and the optimized reaction parameters are summarized below.
Table 1: Key Starting Materials and Intermediates
| Compound Name | CAS Number | Role in Synthesis | Molecular Weight | Key Property / Handling |
| Trifluoroacetamidine HCl | 354-38-1 | Primary Starting Material | 148.51 g/mol | Hygroscopic; requires base liberation |
| Diethyl malonate | 105-53-3 | Primary Starting Material | 160.17 g/mol | Liquid; 1,3-dielectrophile |
| 4,6-Dihydroxy-2-(CF₃)pyrimidine | 672-47-9 | Stable Intermediate 1 | 180.08 g/mol | High melting point (255 °C); tautomeric |
| 4,6-Dichloro-2-(CF₃)pyrimidine | 705-24-8 | Reactive Intermediate 2 | 216.97 g/mol | Liquid; lachrymator, moisture sensitive |
| 4,6-Difluoro-2-(CF₃)pyrimidine | 1804519-61-6 | Final Product | 184.07 g/mol | Highly volatile; store at 2-8 °C sealed |
Table 2: Reaction Parameters and Optimization Metrics
| Reaction Step | Catalyst / Reagent | Solvent System | Temp (°C) | Time (h) | Expected Yield (%) |
| 1. Condensation | NaOMe (2.2 eq) | Anhydrous Methanol | 65 | 12 | 75 - 82 |
| 2. Chlorination | N,N-Dimethylaniline | Neat POCl₃ | 105 | 8 | 85 - 90 |
| 3. Halex Fluorination | 18-Crown-6 (0.1 eq) | Anhydrous Sulfolane | 130 | 12 | 60 - 70 |
References
Unlocking the Pharmacological Potential of Trifluoromethylpyrimidines: A Technical Guide to Biological Activities and Mechanisms
As a Senior Application Scientist navigating the complexities of modern drug discovery and agrochemical development, I frequently encounter the challenge of optimizing lead compounds for better metabolic stability and target affinity. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. However, the strategic functionalization of this heterocycle—specifically the incorporation of a trifluoromethyl (–CF₃) group—fundamentally alters its physicochemical and biological profile.
This in-depth technical guide explores the causality behind the biological activities of trifluoromethylpyrimidines, dissecting their mechanisms of action, summarizing quantitative efficacy data, and providing self-validating experimental protocols for their synthesis and evaluation.
The Physicochemical Causality of the –CF₃ Group
The profound biological activity of trifluoromethylpyrimidines is not coincidental; it is governed by strict physicochemical laws1[1]. When we introduce a –CF₃ group to the pyrimidine ring, three critical transformations occur:
-
Enhanced Lipophilicity: The highly hydrophobic nature of the –CF₃ group significantly increases the partition coefficient (LogP) of the molecule. This facilitates superior penetration across lipid bilayers, whether crossing the fungal cell wall or the mammalian cell membrane.
-
Metabolic Shielding: The strong carbon-fluorine bond is highly resistant to oxidative cleavage. Placing a –CF₃ group at metabolic "soft spots" prevents cytochrome P450-mediated degradation, dramatically improving the compound's pharmacokinetic half-life.
-
Electronic Modulation: As a powerful electron-withdrawing group, the –CF₃ moiety lowers the lowest unoccupied molecular orbital (LUMO) of the pyrimidine ring. This not only activates adjacent positions for nucleophilic substitution during synthesis but also modulates the pKa of nearby functional groups, optimizing hydrogen-bonding interactions within target protein pockets.
Spectrum of Biological Activities and Mechanisms
Oncology: Kinase Inhibition and Apoptosis
Trifluoromethylpyrimidines have emerged as potent anticancer agents, primarily functioning as kinase inhibitors2[2]. A prime example is their role as Epidermal Growth Factor Receptor (EGFR) inhibitors. In EGFR-mutant cancers (such as non-small cell lung cancer), the pyrimidine core mimics the adenine ring of ATP, forming critical hydrogen bonds with the hinge region of the kinase domain. The –CF₃ group occupies an adjacent hydrophobic pocket, significantly increasing the binding enthalpy and residence time of the inhibitor. This competitive inhibition prevents autophosphorylation, shutting down downstream PI3K/AKT and MAPK signaling pathways, ultimately arresting the cell cycle in the G2/M phase and inducing early apoptosis 3[3].
Mechanism of EGFR kinase inhibition by trifluoromethylpyrimidines.
Agrochemicals: Antifungal Efficacy via ROS Induction
In agricultural science, prolonged use of traditional fungicides has led to severe resistance. Trifluoromethylpyrimidine derivatives, particularly those hybridized with natural products like ferulic acid or 1,3,4-thiadiazole moieties, offer a novel mechanism of action4[4]. The lipophilic –CF₃ group allows the molecule to easily penetrate the fungal cell wall (chitin/glucan matrix). Once inside, these compounds disrupt specific enzymatic pathways, leading to an overaccumulation of Reactive Oxygen Species (ROS). This endogenous ROS burst causes severe lipid peroxidation, compromising the mycelial membrane permeability, causing leakage of cellular contents, and resulting in pathogen elimination[4].
Quantitative Data Summary
To provide a clear benchmark for efficacy, the following table summarizes the biological activities of recently developed trifluoromethylpyrimidine derivatives against key oncology and agricultural targets.
| Compound / Derivative Class | Biological Target / Cell Line | Activity Metric | Value | Reference |
| Compound 9u (Thiophene-carboxamide deriv.) | EGFR Kinase | IC₅₀ | 0.091 μM | [3] |
| Compound 9u (Thiophene-carboxamide deriv.) | A549 (Human Lung Cancer) | IC₅₀ | 0.35 μM | [3] |
| Compound 9u (Thiophene-carboxamide deriv.) | MCF-7 (Human Breast Cancer) | IC₅₀ | 3.24 μM | [3] |
| Compound 6w (Ferulic acid deriv.) | Phomopsis sp. (Plant Pathogen) | EC₅₀ | 0.80 μg/mL | [4] |
| Compound 6w (Ferulic acid deriv.) | Botryosphaeria dothidea | EC₅₀ | 3.20 μg/mL | [4] |
| Compound 7t (1,2,4-triazole thioether deriv.) | Sclerotinia sclerotiorum | EC₅₀ | 13.06 μg/mL | [5] |
Self-Validating Experimental Protocols
As scientists, we must ensure that every protocol we execute contains internal logic and validation checkpoints. Below are the core methodologies for synthesizing and evaluating these compounds.
Synthetic and biological evaluation workflow for derivatives.
Protocol 1: Synthesis of 5-Trifluoromethylpyrimidine Derivatives via SNAr
Objective: To couple a substituted amine to the pyrimidine core.
-
Reagent Preparation: Dissolve 2,4-dichloro-5-trifluoromethylpyrimidine (1.0 eq) and the target amine (e.g., 3-aminothiophene derivative, 1.1 eq) in anhydrous DMF[3].
-
Causality: Anhydrous DMF is chosen for its high dielectric constant, which stabilizes the polar transition state of the Nucleophilic Aromatic Substitution (SNAr) reaction without acting as a competing nucleophile.
-
-
Deprotonation: Cool the system to 0 °C in an ice bath and add Sodium Hydride (NaH, 5.0 eq) portion-wise[3].
-
Causality: NaH irreversibly deprotonates the amine, generating a highly reactive amide anion. The 0 °C environment controls the exothermic deprotonation and prevents unwanted degradation.
-
-
Nucleophilic Attack: Stir the mixture overnight at room temperature[3]. The strongly electron-withdrawing –CF₃ group at the 5-position highly activates the 4-position chloride for nucleophilic attack.
-
Quenching and Extraction: Carefully quench with H₂O (to destroy excess NaH), extract with EtOAc, wash with saturated NaCl, dry over Na₂SO₄, and concentrate under vacuum.
-
Self-Validation Checkpoint: The disappearance of the starting material and the emergence of a new, highly polar spot on TLC (UV 254 nm) validates the conversion. Confirmation via ¹⁹F-NMR should show a distinct chemical shift in the –CF₃ resonance due to the altered electronic environment at the adjacent carbon.
Protocol 2: In Vitro Antifungal Activity Assay (Mycelial Growth Rate)
Objective: To quantify the fungicidal efficacy of the synthesized derivatives.
-
Media Preparation: Dissolve the synthesized trifluoromethylpyrimidine derivative in DMSO and dilute with sterile water. Mix with molten Potato Dextrose Agar (PDA) to achieve a final concentration gradient (e.g., 1, 10, 50 μg/mL)[1].
-
Causality: DMSO ensures complete solubilization of the lipophilic compound. The final DMSO concentration must be kept below 1% to prevent solvent-induced baseline toxicity to the fungi.
-
-
Inoculation: Place a uniform mycelial disc (e.g., 5 mm diameter) of the test fungus at the exact geometric center of the PDA plate[1].
-
Incubation: Incubate the plates at 25–28 °C in the dark for 48–72 hours[4].
-
Measurement: Measure the colony diameter using cross-calipers and calculate the inhibition rate relative to a blank control[1].
-
Self-Validation Checkpoint: The blank control plate (DMSO only) must show uniform, unrestricted radial growth reaching the plate edge. If the blank control shows stunted growth, the assay is invalid due to baseline solvent toxicity or media contamination.
Protocol 3: Anticancer MTT Cell Viability Assay
Objective: To determine the IC₅₀ of compounds against human cancer cell lines.
-
Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5×10³ cells/well in complete medium (RPMI-1640 + 10% FBS) and incubate for 24h at 37 °C, 5% CO₂[3].
-
Compound Treatment: Treat cells with varying concentrations of the trifluoromethylpyrimidine derivative (e.g., 0.1 to 50 μM) for 48 hours[3].
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Causality: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring of MTT, forming insoluble purple formazan crystals. Dead cells cannot perform this reduction, making this a direct proxy for cell viability.
-
-
Solubilization and Readout: Discard the medium, add 150 μL of DMSO to dissolve the formazan, and measure absorbance at 490 nm using a microplate reader[3].
-
Self-Validation Checkpoint: The positive control (e.g., Gefitinib or Doxorubicin) must yield a reproducible IC₅₀ within established literature ranges. The absorbance of the negative control (untreated cells) must be significantly higher than the background, ensuring the cells were healthy and metabolically active prior to treatment.
References
-
Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]
-
Design and Synthesis of Ferulic Acid Derivatives with Trifluoromethyl Pyrimidine and Amide Frameworks for Combating Postharvest Kiwifruit Soft Rot Fungi Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]
-
Synthesis, antifungal and antibacterial evaluation of trifluoromethylpyrimidine derivatives containing 1,3,4-thiadiazole and 1,2,4-triazole thioether moieties Source: Taylor & Francis URL:[Link]
-
Recent Advances in Pyrimidine-Based Drugs Source: MDPI URL:[Link]
Sources
The Fluorinated Pyrimidine Paradigm: From Rational Design to Genomic Precision
Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary
The discovery of 5-fluorouracil (5-FU) in 1957 marked a pivotal transition in oncology from empirical screening to rational drug design .[1] By exploiting a specific metabolic difference between normal and neoplastic tissue—the avid utilization of uracil—Charles Heidelberger created a class of antimetabolites that remains a cornerstone of colorectal and gastrointestinal cancer therapy today. This guide analyzes the chemical evolution, mechanistic pharmacology, and pharmacogenomic integration of fluorinated pyrimidines.
Part 1: The Genesis of Rational Design (1957)
Before 1957, chemotherapy discovery was largely serendipitous (e.g., nitrogen mustards derived from chemical warfare agents). The development of 5-FU was arguably the first successful application of mechanism-based design .
The Causality: In 1954, Rutman, Cantarow, and Paschkis observed that rat hepatomas utilized radioactive uracil for nucleic acid biosynthesis much more avidly than normal liver tissue. This metabolic anomaly suggested that a modified uracil molecule could act as a "Trojan horse."
The Hypothesis: Charles Heidelberger (University of Wisconsin) hypothesized that substituting the hydrogen atom at the C-5 position of uracil with a fluorine atom would be catastrophic to the cell.
-
Steric Mimicry: The van der Waals radius of fluorine (1.35 Å) is nearly identical to hydrogen (1.20 Å), allowing the enzymes to accept the molecule as a substrate.
-
Chemical Blockade: The C-F bond is extremely stable and cannot be methylated. Since the conversion of uracil to thymine requires methylation at the C-5 position, 5-FU would theoretically block this vital step.
Heidelberger collaborated with Robert Duschinsky (Hoffmann-La Roche) to synthesize 5-fluorouracil, confirming the hypothesis and establishing the concept of "lethal synthesis."
Part 2: Mechanistic Pharmacology
The efficacy of fluorinated pyrimidines relies on anabolic activation. 5-FU is an inert prodrug that must be converted intracellularly into three active metabolites:
-
FdUTP: Misincorporates into DNA (causing strand breaks).[2][3]
-
FUTP: Misincorporates into RNA (disrupting ribosomal processing).
The Ternary Complex (The Molecular Target)
The primary mechanism of cytotoxicity is the inhibition of Thymidylate Synthase (TS).
-
Normal Reaction: TS catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[4][5] The cofactor 5,10-methylene-tetrahydrofolate (CH₂THF) donates the methyl group.[4]
-
Inhibition: FdUMP binds to the nucleotide-binding site of TS.[4] The enzyme initiates the reaction, forming a covalent bond with the C-6 position. However, the fluorine at C-5 cannot be abstracted to complete the methylation.
-
Result: The reaction stalls, trapping the enzyme, the drug (FdUMP), and the cofactor (CH₂THF) in a stable, covalent ternary complex .[4] This leads to "thymineless death."[5]
Visualizing the Pathway:
Figure 1: The metabolic activation of 5-FU and the formation of the inhibitory ternary complex.
Part 3: Chemical Synthesis Protocols
The synthesis of 5-FU illustrates the evolution from hazardous elemental chemistry to controlled industrial processes.
Method A: Direct Fluorination (Original/Industrial)
This method, developed by Heidelberger and Duschinsky, is efficient but requires handling highly reactive fluorine gas (
-
Reagents: Uracil, Fluorine gas (
), Acetic Acid or Hydrofluoric Acid (solvent). -
Reaction:
is bubbled through a suspension of uracil in acetic acid at 10–25°C. -
Intermediate: An adduct (5-fluoro-6-acetoxy-5,6-dihydrouracil) is formed.
-
Elimination: Heating or treatment with base eliminates acetic acid to restore the double bond, yielding 5-fluorouracil.
Method B: Condensation (Alternative Industrial)
This route avoids
-
Step 1: Condensation of ethyl fluoroacetate with ethyl formate in the presence of sodium methoxide.
-
Step 2: The resulting enolate is cyclized with S-methylisothiourea.[6]
-
Step 3: Hydrolysis of the methylthio group yields 5-FU.
Part 4: The Evolution of Delivery (Prodrugs)
5-FU has a short plasma half-life (~10-20 minutes) due to rapid catabolism by Dihydropyrimidine Dehydrogenase (DPD) in the liver. To improve bioavailability and tumor selectivity, prodrugs were developed.[7][8][9]
Comparative Data: 5-FU vs. Prodrugs[1][10]
| Feature | 5-Fluorouracil (IV) | Tegafur (Oral) | Capecitabine (Oral) |
| Route | Intravenous (Bolus/Infusion) | Oral | Oral |
| Half-Life | 10–20 mins | 6–16 hours | 0.5–1 hour (parent) |
| Activation | Direct intracellular anabolism | Hepatic CYP450 (CYP2A6) | 3-Step Enzymatic Cascade |
| Tumor Selectivity | Low (Systemic toxicity) | Moderate | High (Exploits TP enzyme) |
| Key Toxicity | Myelosuppression, Mucositis | CNS toxicity, Diarrhea | Hand-Foot Syndrome |
Capecitabine: The Rational Prodrug
Capecitabine was designed to generate 5-FU preferentially in tumor tissue. The final conversion step is catalyzed by Thymidine Phosphorylase (TP) , an enzyme often upregulated in solid tumors.[11]
Visualizing the Activation Cascade:
Figure 2: The three-step enzymatic activation of Capecitabine, concentrating 5-FU in the tumor microenvironment.
Part 5: Experimental Protocol – TS Inhibition Assay
For researchers validating novel fluoropyrimidines, measuring the formation of the ternary complex is the gold standard for potency.
Protocol: [6-³H]FdUMP Binding Assay This assay quantifies the active sites of Thymidylate Synthase occupied by the drug.
Reagents:
-
Cytosolic extract from treated cells (e.g., HCT116).
-
[6-³H]FdUMP (Radiolabeled ligand).
-
5,10-CH₂THF (Cofactor).[4]
-
Neutral Charcoal/Dextran solution.
Workflow:
-
Preparation: Harvest cells 24h post-treatment. Lyse in ice-cold Tris-HCl buffer (pH 7.4) containing 2-mercaptoethanol (to protect TS thiols).
-
Incubation: Mix 200 µL of cytosolic extract with excess [6-³H]FdUMP (50 nM) and cofactor. Incubate at 37°C for 20 minutes.
-
Logic: The exogenous radiolabeled FdUMP will bind to any free TS active sites. It cannot displace the non-radioactive drug already covalently bound in vivo.
-
-
Separation: Add 500 µL Charcoal/Dextran suspension. Vortex and centrifuge (14,000g, 10 min).
-
Quantification: Aliquot supernatant into scintillation fluid and count (LSC).
-
Calculation:
Part 6: Clinical Pharmacogenomics (Safety)
The catabolism of 5-FU is governed by Dihydropyrimidine Dehydrogenase (DPD) , encoded by the DPYD gene. Deficiency in this enzyme leads to severe, potentially fatal toxicity (neutropenia, mucositis) because the drug is not cleared.
CPIC Guidelines (Clinical Pharmacogenetics Implementation Consortium):
-
Normal Metabolizer (AS = 2.0): Full dose.
-
Intermediate Metabolizer (AS = 1.0 - 1.5): Reduce starting dose by 50%.
-
Poor Metabolizer (AS = 0): Avoid 5-FU; use non-fluoropyrimidine alternatives.
Reference Protocol: Pre-treatment genotyping for DPYD variants (specifically *2A, *13, c.2846A>T, and HapB3) is now recommended by regulatory bodies (EMA) and CPIC to prevent lethal toxicity.
References
-
Heidelberger, C., et al. (1957). "Fluorinated Pyrimidines, A New Class of Tumour-Inhibitory Compounds."[10] Nature. Link
-
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003).[3] "5-Fluorouracil: mechanisms of action and clinical strategies." Nature Reviews Cancer.[3] Link
-
Rutman, R. J., Cantarow, A., & Paschkis, K. E. (1954). "Studies in 2-acetylaminofluorene carcinogenesis. III. The utilization of uracil-2-C14 by preneoplastic rat liver and rat hepatoma." Cancer Research.[2][15] Link
-
Amstutz, U., et al. (2018). "Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for Dihydropyrimidine Dehydrogenase Genotype and Fluoropyrimidine Dosing: 2017 Update." Clinical Pharmacology & Therapeutics. Link
-
Miwa, M., et al. (1998). "Design of a novel oral fluoropyrimidine carbamate, capecitabine, which generates 5-fluorouracil selectively in tumours by enzymes concentrated in human liver and cancer tissue." European Journal of Cancer. Link
Sources
- 1. [Timeline from discovery of 5-FU to development of an oral anticancer agent S-1 and its drug concept] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A thymidylate synthase ternary complex-specific antibody, FTS, permits functional monitoring of fluoropyrimidines dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorouracil - Wikipedia [en.wikipedia.org]
- 6. 5-Fluorouracil synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CN103121974A - Synthesis method of 5-fluorouracil drug intermediate - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. Recent Advances in Designing 5-Fluorouracil Delivery Systems: A Stepping Stone in the Safe Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Capecitabine Therapy and DPYD Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. (PDF) Synthesis of 5-Fluorouracil Derivatives for Enhanced Blood Circulation [academia.edu]
- 15. files.cpicpgx.org [files.cpicpgx.org]
Methodological & Application
Application Note: Nucleophilic Aromatic Substitution (SNAr) Strategies Utilizing 4,6-Difluoro-2-(trifluoromethyl)pyrimidine
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 4,6-Difluoro-2-(trifluoromethyl)pyrimidine (CAS: 1804519-61-6)
Introduction & Mechanistic Rationale
The pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, particularly kinase inhibitors[1]. Within early-stage drug discovery, 2[2] serves as an exceptionally versatile and highly reactive building block.
The Causality of Reactivity: Why Fluorine?
While 4,6-dichloropyrimidines are traditional starting materials, the shift toward difluoro analogs is driven by fundamental electronic principles. In a Nucleophilic Aromatic Substitution (SNAr) reaction, the rate-determining step is the initial nucleophilic attack that disrupts aromaticity to form an anionic intermediate (the Meisenheimer complex)[3].
Fluorine is significantly more electronegative than chlorine. This intense electronegativity strongly polarizes the C-F bond, drawing electron density away from the C4 and C6 carbons and stabilizing the resulting negative charge in the Meisenheimer complex. Furthermore, the presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group at the C2 position, combined with the two ring nitrogens, renders this specific pyrimidine ring one of the most electrophilic scaffolds available. Consequently,3[3], allowing for rapid, high-yielding substitutions even with sterically hindered or weak nucleophiles.
Caption: Mechanistic pathway of Nucleophilic Aromatic Substitution (SNAr) via the Meisenheimer complex.
Regioselectivity and Sequential Functionalization
The symmetry of 4,6-difluoro-2-(trifluoromethyl)pyrimidine means the first substitution can occur at either the C4 or C6 position with identical outcomes. However, controlling the reaction to stop at mono-substitution requires strict adherence to kinetic control.
Once the first nucleophile (e.g., an amine) is installed, it donates electron density back into the pyrimidine ring via resonance. This significantly deactivates the remaining C-F bond. Therefore,4[4], while the second substitution requires elevated temperatures and excess reagents[5].
Quantitative Data: Standardized Reaction Parameters
The following table summarizes the empirically validated conditions required to achieve selective mono- or di-substitution using various nucleophile classes.
| Nucleophile Type | Equivalents | Base / Scavenger | Solvent | Temp (°C) | Target Product | Typical Yield |
| Primary Aliphatic Amine | 1.05 | DIPEA (1.5 eq) | DCM or THF | -20 to 0 | Mono-substituted | 85–95% |
| Secondary Amine | 1.00 | TEA (1.5 eq) | THF | -10 to 0 | Mono-substituted | 80–90% |
| Alkoxide (RO⁻) | 1.00 | NaH (1.1 eq) | THF | -78 to -20 | Mono-substituted | 75–85% |
| Second Amine (Sequential) | 2.50 | DIPEA (3.0 eq) | DMF or NMP | 80 to 120 | Di-substituted | 70–85% |
Experimental Workflows: Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Progression to subsequent steps is contingent upon passing specific In-Process Controls (IPCs).
Protocol A: Regioselective Mono-Amination
Objective: Synthesis of 4-amino-6-fluoro-2-(trifluoromethyl)pyrimidine derivatives (Kinase Inhibitor Intermediates)[1].
1. Reaction Setup & Causality:
-
Action: Flame-dry a 100 mL round-bottom flask under argon. Add 4,6-difluoro-2-(trifluoromethyl)pyrimidine (1.0 eq, 10 mmol) and anhydrous Dichloromethane (DCM, 30 mL).
-
Causality: Absolute anhydrous conditions are critical. Trace moisture in the presence of a base will generate hydroxide ions, leading to irreversible hydrolysis of the highly activated C-F bonds.
-
Action: Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq). Cool the system to -20°C using a dry ice/ethylene glycol bath.
-
Causality: DIPEA acts as a non-nucleophilic proton sponge to scavenge the liberated hydrofluoric acid (HF), preventing the degradation of the nucleophile and the etching of glassware.
2. Nucleophile Addition:
-
Action: Dissolve the primary amine nucleophile (1.05 eq) in 10 mL of anhydrous DCM. Add this solution dropwise via an addition funnel over 1.5 hours, maintaining the internal temperature strictly below -10°C.
-
Causality: The extreme electrophilicity of the -CF3 substituted ring causes a highly exothermic reaction. Rapid addition creates high local concentrations of the nucleophile, overcoming the deactivation barrier and leading to unwanted di-substitution[4].
3. System Validation & In-Process Control (IPC):
-
Action: 30 minutes post-addition, extract a 50 µL aliquot, quench in 1 mL Acetonitrile/Water (1:1), and analyze via LC-MS.
-
Validation Gate: The reaction is considered valid and ready for quench ONLY IF LC-MS shows <2% remaining starting material (m/z 184.07) and <5% of the di-substituted byproduct.
-
Troubleshooting: If di-substitution exceeds 5%, the batch must be flagged for strict chromatographic separation, and subsequent runs must utilize a slower feed rate or a lower temperature (-40°C).
4. Quench and Purification:
-
Action: Quench with saturated aqueous NaHCO3. Extract with DCM (3x), wash with brine, dry over MgSO4, and concentrate in vacuo. Purify via flash chromatography (Hexanes/Ethyl Acetate gradient).
Protocol B: Sequential Di-Substitution (SNAr 2)
Objective: Displacement of the remaining fluorine atom to build a 2,4,6-trisubstituted pyrimidine[1].
-
Action: Dissolve the mono-substituted intermediate from Protocol A (1.0 eq) in anhydrous DMF. Add the second nucleophile (e.g., a different amine, 2.5 eq) and DIPEA (3.0 eq).
-
Action: Heat the reaction mixture to 100°C for 12–16 hours.
-
Causality: The first amine substituent donates electron density into the pyrimidine ring, significantly raising the activation energy required to form the second Meisenheimer complex. High-boiling polar aprotic solvents (DMF) and thermal energy are mandatory to drive the reaction to completion.
Caption: Experimental workflow for regioselective mono- and sequential di-SNAr functionalization.
References
1.2 - ChemScene 2.3 - BenchChem 3.1 - BenchChem 4.5 - Smolecule 5.4 - BenchChem
Sources
protocols for nucleophilic substitution on 4,6-difluoro-2-(trifluoromethyl)pyrimidine
Application Note: Strategic Protocols for Nucleophilic Substitution on 4,6-Difluoro-2-(trifluoromethyl)pyrimidine
Part 1: Executive Summary & Strategic Analysis
The Scaffold: 4,6-difluoro-2-(trifluoromethyl)pyrimidine is a high-value electrophile in medicinal chemistry.[1] Its structural utility lies in its symmetry and the electronic properties of its substituents.
-
Symmetry: The C4 and C6 positions are chemically equivalent.[1] This eliminates regioselectivity concerns for the first substitution, simplifying the synthesis of mono-functionalized cores.
-
Activation: The trifluoromethyl group (
) at C2 is a potent electron-withdrawing group (EWG).[1] Combined with the high electronegativity of the fluorine atoms, the pyrimidine ring is highly activated toward nucleophilic aromatic substitution ( ).[1] -
Leaving Group Physics: In
reactions, fluoride is often a superior leaving group compared to chloride or bromide.[1] This is because the highly electronegative fluorine stabilizes the anionic Meisenheimer intermediate, which is typically the rate-determining step in activated systems.
The Challenge: The primary challenge is not reactivity, but control . The scaffold is so electrophilic that over-reaction (bis-substitution) is a common failure mode.[1] Furthermore, hydrolysis of the labile C-F bonds to C-OH can occur if moisture is not rigorously excluded.[1]
Part 2: Mechanistic Insight & Reaction Logic
To design a robust protocol, we must understand the electronic cascade.[1]
The Reaction Pathway
-
Activation: The pyrimidine ring is electron-deficient ($ \pi
\text{CF}_3 $ and the ring nitrogens pull electron density, making C4/C6 highly positive.[1] -
Step 1 (Symmetry Breaking): The first nucleophile ($ \text{Nu}_1 $) attacks C4 (or C6).[1] Because the molecule is symmetric, this yields a single regioisomer.
-
Deactivation/Activation Balance:
-
If $ \text{Nu}_1 $ is an amine (e.g., $ \text{R-NH}_2 $), it donates electron density into the ring via resonance, deactivating the remaining C6-F bond toward a second attack.[1] This allows for easy isolation of the mono-product.
-
If $ \text{Nu}_1 $ is an electron-poor species or steric bulk is high, the deactivation is less pronounced.[1]
-
Visualizing the Workflow
The following diagram illustrates the decision tree for mono- vs. bis-functionalization.
Caption: Reaction cascade for sequential S_NAr substitutions. Note the kinetic barrier between Mono and Bis states caused by electronic deactivation from Nu1.
Part 3: Experimental Protocols
Protocol A: Controlled Mono-Substitution (Amination)
Target: Synthesis of 4-amino-6-fluoro-2-(trifluoromethyl)pyrimidine derivatives.
Rationale: To prevent bis-substitution, we utilize low temperature (kinetic control) and stoichiometric precision.[1] We use a non-nucleophilic base (DIPEA) to scavenge the HF generated without competing for the electrophile.[1]
Reagents:
-
Substrate: 4,6-difluoro-2-(trifluoromethyl)pyrimidine (1.0 equiv)[1]
-
Nucleophile: Primary/Secondary Amine (0.95 - 1.0 equiv)[1]
-
Base: DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)[1]
-
Solvent: Anhydrous THF or Acetonitrile (ACN)[1]
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with $ \text{N}_2 $ or Ar.
-
Solvation: Dissolve the substrate (1.0 equiv) in anhydrous THF (0.1 M concentration).
-
Cooling: Cool the solution to -10°C to 0°C using an ice/salt bath. Critical: The substrate is volatile; keep the system closed.
-
Base Addition: Add DIPEA (1.2 equiv) slowly.
-
Nucleophile Addition: Dissolve the amine (1.0 equiv) in a minimal volume of THF. Add this solution dropwise over 15–20 minutes.
-
Reaction: Stir at 0°C for 1 hour. Monitor by TLC or LCMS.[1][2]
-
Checkpoint: If starting material remains after 1 hour, allow to warm to RT slowly. Do not heat.
-
-
Workup: Quench with water. Extract with EtOAc ($ \times 3 $). Wash organics with brine, dry over $ \text{Na}_2\text{SO}_4 $, and concentrate.[1]
-
Purification: Flash chromatography (Hexane/EtOAc). The mono-product is typically less polar than the bis-product.
Protocol B: Hetero-Bis-Functionalization
Target: Synthesis of 4-amino-6-alkoxy-2-(trifluoromethyl)pyrimidine (Library Synthesis).
Rationale: After the first substitution, the ring is deactivated.[1] The second substitution requires forcing conditions (heat, stronger base, or polar aprotic solvent like DMF/DMSO).[1]
Reagents:
-
Starting Material: Mono-substituted intermediate from Protocol A (1.0 equiv).
-
Nucleophile 2: Alcohol (R-OH) or second Amine.[1]
-
Base: $ \text{K}_2\text{CO}_3 $ or CsF (for alcohols/phenols).[1]
-
Solvent: DMF or DMSO (anhydrous).[1]
Step-by-Step Methodology:
-
Setup: Charge a reaction vial with the mono-substituted intermediate (1.0 equiv).
-
Solvation: Dissolve in DMF (0.2 M).
-
Nucleophile Activation:
-
Reaction: Heat the mixture to 60°C – 80°C .
-
Note: The CF3 group stabilizes the ring, but excessive heat (>100°C) with alkoxides can lead to decomposition or attack at the CF3 group (rare but possible).[1]
-
-
Monitoring: Monitor by LCMS for the disappearance of the mono-peak.
-
Workup: Dilute with water (precipitate may form).[1] Extract with EtOAc or DCM.
-
Tip: DMF is hard to remove.[1] Wash the organic layer 5 times with water or LiCl solution to remove DMF.
-
Part 4: Data & Optimization Guide
Solvent Selection Table
The choice of solvent dictates the reaction rate and selectivity.
| Solvent | Polarity | Rate ( | Recommended For | Notes |
| THF | Moderate | Moderate | Protocol A (Mono) | Good solubility, easy removal, kinetic control.[1] |
| DCM | Low | Slow | Highly reactive amines | Use for very fast nucleophiles to prevent bis-sub.[1] |
| ACN | High | Fast | Protocol A (Sluggish amines) | Can accelerate reaction; watch for bis-impurities.[1] |
| DMF | High | Very Fast | Protocol B (Bis) | Stabilizes the charged transition state; hard to remove.[1] |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Bis-substitution observed in Protocol A | High local concentration of Nu; Temp too high.[1] | Cool to -20°C; Dilute Nu further; Add Nu slower. |
| Hydrolysis (M+17 mass peak) | Wet solvent or hygroscopic base.[1] | Use freshly distilled solvents; Store DIPEA over KOH.[1] |
| No reaction at C6 (Protocol B) | Ring deactivation by first amine.[1] | Switch solvent to DMF/DMSO; Increase temp to 90°C; Use CsF as base. |
| Regioisomer mixture | (Not applicable here) | N/A - Substrate is symmetric.[1] |
References
-
National Center for Biotechnology Information (NCBI). Perhalogenated pyrimidine scaffolds.[1] Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles.[1][3] (2008).[1] Retrieved from [Link]
-
Baran Lab. Haloselectivity of Heterocycles - Practical Guide. Retrieved from [Link][1]
-
Frontiers in Chemistry. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity.[1] (2023).[1] Retrieved from [Link]
Sources
4,6-difluoro-2-(trifluoromethyl)pyrimidine as a building block for agrochemicals
Part 1: Executive Summary & Strategic Value
4,6-difluoro-2-(trifluoromethyl)pyrimidine (CAS: 1804519-61-6) represents a "privileged scaffold" in modern agrochemical design. Its value lies in the unique interplay between the trifluoromethyl group (CF₃) at the C2 position and the highly reactive fluorine atoms at C4 and C6.
Why this Building Block Matters:
-
Metabolic Stability: The C2-CF₃ group blocks metabolic oxidation at the most vulnerable position of the pyrimidine ring, significantly extending the half-life of active ingredients (AIs) in plant systems [1].
-
Lipophilicity Modulation: The CF₃ moiety increases logP, enhancing cuticular penetration in herbicides and fungicides.
-
Orthogonal Reactivity: The C4 and C6 fluorine atoms are highly activated towards Nucleophilic Aromatic Substitution (SₙAr), allowing for the rapid assembly of asymmetric libraries—a critical capability for structure-activity relationship (SAR) optimization.
Part 2: Chemical Profile & Reactivity
Physicochemical Properties
-
Molecular Formula: C₅HF₅N₂[1]
-
Molecular Weight: 184.07 g/mol [1]
-
Appearance: Colorless to light yellow liquid/low-melting solid.
-
Solubility: Soluble in DCM, THF, Acetonitrile; hydrolytically sensitive.
Reactivity Mechanism: Regioselective SₙAr
The pyrimidine ring is electron-deficient (π-deficient). The C2-CF₃ group acts as a strong electron-withdrawing group (EWG), further lowering the LUMO energy of the ring. This makes the C4 and C6 positions exceptionally electrophilic.
-
Symmetry: In the unsubstituted parent, C4 and C6 are equivalent.
-
First Substitution: Reaction with a nucleophile (NuH) breaks the symmetry. The first fluorine is displaced rapidly, often at low temperatures (-78°C to 0°C).
-
Second Substitution: The remaining fluorine is deactivated relative to the starting material but can still be displaced at elevated temperatures, allowing for the synthesis of asymmetric 4,6-disubstituted pyrimidines .
Figure 1: Sequential SₙAr strategy for generating asymmetric agrochemical libraries.
Part 3: Synthesis of the Building Block
While often purchased, in-house synthesis ensures quality and allows for analog generation. The preferred route utilizes Halogen Exchange (HALEX) .
Synthesis Workflow
-
Precursor: Start with 4,6-dihydroxy-2-(trifluoromethyl)pyrimidine (commercially available).
-
Chlorination: Convert to 4,6-dichloro-2-(trifluoromethyl)pyrimidine using POCl₃.
-
Fluorination: Convert to the difluoro target using anhydrous KF or CsF in a polar aprotic solvent.
Figure 2: Industrial synthesis route via Halogen Exchange (HALEX).
Part 4: Detailed Experimental Protocols
Protocol A: Synthesis of Asymmetric Pyrimidine Ether (Herbicide Scaffold)
Target: Creation of a PPO-inhibitor scaffold by coupling a phenol to the C4 position.
Reagents:
-
4,6-difluoro-2-(trifluoromethyl)pyrimidine (1.0 equiv)
-
Substituted Phenol (e.g., 3-cyanophenol) (1.0 equiv)
-
Potassium Carbonate (K₂CO₃) (1.2 equiv)
-
Solvent: Anhydrous Acetonitrile (MeCN)
Step-by-Step Methodology:
-
Preparation: In a flame-dried 3-neck flask under N₂, dissolve the substituted phenol (10 mmol) in anhydrous MeCN (50 mL).
-
Base Addition: Add K₂CO₃ (12 mmol) and stir at room temperature for 15 minutes to generate the phenoxide.
-
Cooling: Cool the reaction mixture to -20°C using a cryostat or acetone/dry ice bath. Critical: Low temperature prevents double substitution.
-
Addition: Add 4,6-difluoro-2-(trifluoromethyl)pyrimidine (10 mmol) dropwise over 20 minutes.
-
Reaction: Stir at -20°C for 2 hours. Monitor by TLC (Hexane:EtOAc 9:1). The starting material spot (Rf ~0.8) should disappear, replaced by the mono-substituted product (Rf ~0.5).
-
Workup: Quench with cold water (100 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash organics with brine, dry over MgSO₄, and concentrate.[2]
-
Purification: Flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Self-Validating Checkpoint:
-
¹⁹F NMR: The starting material shows a singlet (or doublet if H-coupling is resolved). The mono-substituted product will show two distinct fluorine signals : one for the CF₃ group (approx -70 ppm) and one for the remaining C6-F (approx -50 ppm). If the C6-F signal is missing, you have over-reacted to the di-substituted product.
Protocol B: Amination of the Intermediate (Fungicide Scaffold)
Target: Displacement of the second fluorine with an amine.
Reagents:
-
Mono-substituted intermediate (from Protocol A) (1.0 equiv)
-
Primary Amine (e.g., methylamine or aniline) (1.2 equiv)
-
DIPEA (Diisopropylethylamine) (2.0 equiv)
-
Solvent: THF or DMF
Methodology:
-
Dissolve the mono-substituted intermediate in THF.
-
Add DIPEA followed by the amine.
-
Heat to 60°C for 4-6 hours. (The second fluorine is less reactive and requires thermal activation).
-
Standard aqueous workup and recrystallization.
Part 5: Agrochemical Applications & Case Studies
Herbicides: PPO Inhibitors
The uracil and phenyl ether classes of herbicides often target Protoporphyrinogen Oxidase (PPO).
-
Design Strategy: The 2-CF₃-pyrimidine core mimics the electronic properties of established triazolinone herbicides but with enhanced metabolic stability.
-
Structure: 2-CF₃-4-(substituted-phenoxy)-6-methylpyrimidine derivatives have shown potent broad-leaf weed control [2].
Insecticides: Nicotinic Acetylcholine Receptor (nAChR) Modulators
While Flonicamid utilizes a pyridine core, the bioisosteric replacement with 2-CF₃-pyrimidine is a common strategy in patent literature to bypass resistance mechanisms.
-
Mechanism: The strong dipole of the CF₃-pyrimidine interacts with the cationic sub-site of the receptor.
Fungicides: SDHI Analogs
Succinate dehydrogenase inhibitors (SDHIs) frequently employ pyrazole-carboxamides. Linking these to a 2-CF₃-pyrimidine tail via an amino linker creates "dual-warhead" candidates that possess both systemic mobility (due to the pyrimidine) and high potency.
Part 6: Safety & Handling
Hazard Classification:
-
Acute Toxicity: High. Toxic if swallowed or inhaled.[3]
-
Skin/Eye: Causes severe skin burns and eye damage (due to potential hydrolysis releasing HF).
-
Signal Word: DANGER.
Handling Protocols:
-
Moisture Sensitivity: Store under Argon/Nitrogen at 2-8°C. Hydrolysis yields the 4-hydroxy derivative and Hydrogen Fluoride (HF) .
-
PPE: Neoprene gloves, chemical splash goggles, and a face shield are mandatory.
-
Spill Control: Do not use water. Adsorb with dry sand or vermiculite.[4] Neutralize surfaces with calcium gluconate solution to bind fluoride ions.
References
-
Tsukamoto, M., & Nakamura, T. (2021).[5][6] Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142.[6] Link
-
BenchChem. (2025). Application of 2,5-Dibromo-3-(trifluoromethyl)pyridine in Agrochemical Synthesis. Link
-
Sigma-Aldrich. (2024). Safety Data Sheet: 2-Amino-4-(trifluoromethyl)pyrimidine. Link
-
ChemRxiv. (2024). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution. Link
-
Frontiers in Chemistry. (2023).[5] New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity. Link
Sources
applications in medicinal chemistry for pyrimidine derivatives
Application Note: Strategic Utilization of Pyrimidine Derivatives in Medicinal Chemistry
Executive Summary: The Privileged Scaffold
The pyrimidine heterocycle represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target by judicious structural modifications.[1] As the core component of DNA/RNA nucleobases (cytosine, thymine, uracil), pyrimidine derivatives possess inherent bio-affinity, making them ideal candidates for mimicking endogenous ligands in ATP-binding sites (kinases) and viral polymerases.
This guide details the practical application of pyrimidine chemistry in two high-value therapeutic areas: Oncology (Kinase Inhibition) and Virology (Nucleoside Analogues) . It provides validated protocols for synthesis and biological evaluation, grounded in recent field advancements.[2][3]
Therapeutic Area I: Oncology & Kinase Inhibition[4][5]
Mechanistic Rationale
Pyrimidine derivatives, particularly 2,4-diaminopyrimidines , function as potent ATP-competitive inhibitors. The N1 and N3 nitrogens, along with the C2-amino group, form a characteristic hydrogen-bonding motif that mimics the adenine ring of ATP, anchoring the molecule within the kinase hinge region.
-
Target: Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases.[1]
-
Mechanism: The inhibitor occupies the ATP-binding pocket, preventing phosphorylation of the activation loop and blocking downstream signaling (RAS-RAF-MEK-ERK).
Visualization: Kinase Signaling & Inhibition Pathway
Figure 1: Mechanism of Action for Pyrimidine-based EGFR Inhibitors. The inhibitor competes with ATP, halting the RAS-RAF-MEK proliferation cascade.
Validated Protocols
Protocol A: Synthesis of 2,4-Diaminopyrimidine Derivatives (SNAr Method)
Application: Generating a library of EGFR inhibitors. Principle: Sequential Nucleophilic Aromatic Substitution (SNAr) allows regioselective functionalization of 2,4-dichloropyrimidine.
Reagents:
-
2,4-Dichloropyrimidine (Starting Material)[1]
-
Aniline derivatives (C4-nucleophile)
-
Aliphatic amines (C2-nucleophile)
-
Base: Diisopropylethylamine (DIPEA) or
-
Solvent: n-Butanol or DMF
Step-by-Step Methodology:
-
C4-Substitution (Regioselective Control):
-
Dissolve 2,4-dichloropyrimidine (1.0 eq) in n-Butanol.
-
Cool to 0°C. Causality: Low temperature favors substitution at the more electron-deficient C4 position over C2.
-
Add the aniline derivative (1.0 eq) and DIPEA (1.5 eq) dropwise.
-
Stir at RT for 4–6 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The C4-substituted product usually has a distinct Rf compared to the starting material.
-
Workup: Pour into ice water, filter the precipitate, and dry.
-
-
C2-Substitution (Completion):
-
Dissolve the C4-intermediate (from step 1) in n-Butanol/DMF.
-
Add the second amine (aliphatic or aromatic) (1.2 eq) and
. -
Heat to reflux (100–120°C) for 12 hours. Causality: The C2 position is less reactive and requires thermal energy to overcome the activation barrier.
-
Checkpoint: LC-MS analysis to confirm mass ion
.
-
-
Purification:
-
Recrystallize from Ethanol or purify via Flash Column Chromatography (SiO2).
-
Protocol B: Luminescent Kinase Inhibition Assay
Application: Determining
Materials:
-
Recombinant EGFR enzyme.
-
Substrate: Poly(Glu,Tyr) 4:1.
-
ATP (10 µM).
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent.
Workflow:
-
Compound Preparation: Prepare 3-fold serial dilutions of pyrimidine derivatives in DMSO (Final DMSO <1%).
-
Enzyme Reaction:
-
Add 2 µL of compound + 4 µL of EGFR enzyme to a 384-well white plate.
-
Incubate for 10 min at RT (allows inhibitor binding).
-
Add 4 µL of ATP/Substrate mix to initiate reaction.
-
Incubate for 60 min at RT.
-
-
Detection (Two-Step):
-
Add 10 µL of ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Add 20 µL of Kinase Detection Reagent (Converts ADP
ATP Luciferase/Light). Incubate 30 min.
-
-
Data Analysis:
-
Measure Luminescence (RLU).[4]
-
Calculate % Inhibition:
. -
Fit to sigmoidal dose-response curve to derive
.
-
Therapeutic Area II: Multicomponent Synthesis (Green Chemistry)
Protocol C: Microwave-Assisted Biginelli Reaction
Application: Rapid synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), known for calcium channel blocking and anticancer activity (e.g., Monastrol analogues).
Reagents:
-
Aromatic Aldehyde (1.0 eq)
-
Ethyl Acetoacetate (1.0 eq)[5]
-
Urea/Thiourea (1.2 eq)
-
Catalyst:
(5 mol%) or dilute HCl.
Methodology:
-
Mixing: Combine all reagents in a microwave-safe vial. Note: Solvent-free conditions are preferred for Green Chemistry compliance.
-
Irradiation: Irradiate at 120°C for 10–20 minutes (Power: 150–250 W).
-
Causality: Microwave heating provides uniform internal heating, accelerating the condensation-cyclization sequence significantly compared to thermal reflux (10 min vs. 12 hours).
-
-
Isolation:
-
Cool to RT. Add crushed ice/water.
-
Filter the solid precipitate.[6]
-
Self-Validation: Recrystallize from hot ethanol. Purity check via Melting Point (sharp range indicates high purity).
-
Data Summary: Structure-Activity Relationship (SAR)
The following table summarizes the impact of C4 and C2 substitutions on EGFR inhibitory potency, derived from recent literature [1][2].
| Compound ID | C4-Substituent (R1) | C2-Substituent (R2) | IC50 (EGFR) [nM] | Cytotoxicity (HCT-116) [µM] |
| Ref (Erlotinib) | Standard | Standard | 72.3 | 1.32 |
| Pyr-4b | 3-Chloro-4-fluoroaniline | N-Methylpiperazine | 77.0 | 1.34 |
| Pyr-4c | 3-Bromoaniline | Morpholine | 94.9 | 1.90 |
| Pyr-Neg | H (Unsubstituted) | Amino | >10,000 | >50.0 |
Table 1: Comparative potency of pyrimidine derivatives. Note that halogenated anilines at C4 (Pyr-4b) maintain potency comparable to clinical standards.
Visualization: Synthetic Workflow Strategy
Figure 2: Divergent synthetic strategies for accessing distinct bioactive pyrimidine scaffolds.
References
-
Dawood, K. M., et al. (2021). Synthesis of some new pyrimidine-based pyrene/benzochromene hybrids as EGFR kinase inhibitors in HCT-116 cancer cells through apoptosis. RSC Advances. Retrieved from [Link]
-
Organic Chemistry Portal. (2018). Biginelli Reaction: Mechanism and Recent Literature. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. PMC. Retrieved from [Link]
-
MDPI. (2021). Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. Retrieved from [Link]
Sources
Application Note: Regioselective Synthesis of Novel Derivatives from 4,6-Difluoro-2-(trifluoromethyl)pyrimidine
Introduction & Mechanistic Insights
The development of highly functionalized pyrimidine scaffolds is a cornerstone of modern medicinal chemistry. Specifically, 4,6-difluoro-2-(trifluoromethyl)pyrimidine (CAS: 1804519-61-6)[1] has emerged as a highly versatile electrophilic building block. The presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) group at the C2 position drastically lowers the lowest unoccupied molecular orbital (LUMO) of the pyrimidine ring, rendering it exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr).
The Causality of Fluorine as a Leaving Group: While chlorine is commonly used in SNAr chemistry, fluorine is vastly superior in highly electron-deficient systems. The rate-determining step in SNAr is the formation of the anionic Meisenheimer complex. Fluorine's extreme electronegativity stabilizes this intermediate far better than chlorine. Consequently, 4,6-difluoro-2-(trifluoromethyl)pyrimidine reacts rapidly with nucleophiles, allowing for substitutions at cryogenic temperatures.
Once the first substitution occurs at the C4 position (e.g., via amination), the newly introduced electron-donating group (via lone-pair resonance) deactivates the pyrimidine ring. This inherent electronic modulation creates a self-validating system for regioselective sequential substitution , allowing chemists to install a second, distinct nucleophile at the C6 position under harsher conditions.
Recent breakthroughs have utilized similar multisubstituted pyrimidines to develop potent antiviral agents against enteroviruses[2] and clinical-stage covalent allosteric inhibitors (e.g., VVD-214) targeting WRN helicase in microsatellite instability-high (MSI-H) cancers[3].
Reaction Workflow
Workflow of regioselective sequential SNAr on 4,6-difluoro-2-(trifluoromethyl)pyrimidine.
Quantitative Data Summary
The table below summarizes the optimized reaction conditions and yields for the sequential derivatization of the pyrimidine core, demonstrating the strict regiocontrol achieved through temperature and base modulation.
| Substrate | Nucleophile 1 (Conditions) | Nucleophile 2 (Conditions) | Yield (Mono) | Yield (Di) | Regioselectivity |
| 4,6-Difluoro-2-(CF₃)pyrimidine | Morpholine, DIPEA, THF, -78 °C | N/A | 92% | N/A | >99:1 (C4) |
| 4,6-Difluoro-2-(CF₃)pyrimidine | Isopropylamine, DIPEA, DCM, -78 °C | N/A | 88% | N/A | >99:1 (C4) |
| C4-Morpholino intermediate | N/A | Sodium methoxide, MeOH, 60 °C | N/A | 85% | N/A (C6) |
| C4-Isopropylamino intermediate | N/A | Phenol, Cs₂CO₃, DMF, 80 °C | N/A | 78% | N/A (C6) |
Experimental Protocols
Protocol A: Regioselective Mono-Amination (C4-Position)
To achieve efficient and selective coupling of amines at the C4 position, N,N-diisopropylethylamine (DIPEA) is employed as a mild base to prevent over-reaction[2].
-
Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add 4,6-difluoro-2-(trifluoromethyl)pyrimidine (1.0 eq, 5.0 mmol) and anhydrous THF (20 mL).
-
Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach -78 °C. Stir for 10 minutes to ensure thermal equilibration.
-
Base Addition: Add DIPEA (1.2 eq, 6.0 mmol) dropwise via syringe.
-
Nucleophile Addition: Slowly add the primary or secondary amine (1.05 eq, 5.25 mmol) dissolved in 5 mL of anhydrous THF over 15 minutes.
-
Mechanistic Insight: Slow addition at cryogenic temperatures is critical. The starting material is highly reactive; elevated temperatures or rapid addition will lead to exothermic runaway, resulting in di-substitution or polymerization.
-
-
Monitoring (Self-Validation): Stir at -78 °C for 2 hours. Monitor the reaction via LC-MS. The successful formation of the mono-substituted product is confirmed by a mass shift of [M - 19 (Fluorine) + Mass of Amine].
-
Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL) directly at -78 °C, then allow the mixture to warm to room temperature. Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure C4-mono-substituted pyrimidine.
Protocol B: Sequential Di-Substitution (C6-Position)
-
Preparation: In a 20 mL pressure-rated reaction vial, dissolve the purified C4-mono-substituted intermediate (1.0 eq, 2.0 mmol) in anhydrous DMF (10 mL).
-
Base & Nucleophile: Add Cesium Carbonate (Cs₂CO₃) (2.0 eq, 4.0 mmol) and the second nucleophile (e.g., phenol or a distinct amine) (1.2 eq, 2.4 mmol).
-
Heating: Seal the vial and heat to 80 °C using an aluminum heating block for 4-6 hours.
-
Mechanistic Insight: The C6 position is significantly less electrophilic after the first substitution due to the electron-donating resonance of the C4-amino group. Therefore, elevated temperatures and a stronger inorganic base are required to drive the second SNAr reaction.
-
-
Monitoring: Verify completion via TLC (UV active at 254 nm). The di-substituted product will typically exhibit a lower Rf value than the mono-substituted precursor.
-
Workup: Cool to room temperature, dilute with deionized water (30 mL), and extract with EtOAc (3 x 15 mL). Wash the organic phase extensively with water (3 x 15 mL) to remove residual DMF, followed by a final brine wash. Dry and concentrate.
-
Purification: Purify via silica gel chromatography to isolate the novel di-substituted 2-(trifluoromethyl)pyrimidine derivative.
Biological Application: WRN Helicase Inhibition
Derivatives of 2-(trifluoromethyl)pyrimidines have demonstrated profound utility in oncology, specifically as covalent allosteric inhibitors of Werner syndrome helicase (WRN). By optimizing the C2 substitution at the pyrimidine core, researchers have successfully developed compounds that lock WRN into an inactive conformation, inducing synthetic lethality in MSI-High cancers[3].
Mechanism of synthetic lethality in MSI-High cancers via WRN helicase inhibition.
References
-
Zheng, F., et al. (2026). Discovery of Amino Acid-Functionalized Multisubstituted Pyrimidines as Novel Efficient Antiviral Agents Against Enteroviruses. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
-
Kikuchi, S., et al. (2025). Identification of VVD-214/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
Sources
Application Note: High-Fidelity Functionalization of 4,6-Difluoro-2-(trifluoromethyl)pyrimidine
Topic: Reaction of 4,6-difluoro-2-(trifluoromethyl)pyrimidine with amines Content Type: Application Notes and Protocols
Executive Summary
This guide details the controlled nucleophilic aromatic substitution (
The presence of two equivalent fluorine atoms at the C4 and C6 positions, combined with the strong electron-withdrawing nature of the C2-trifluoromethyl group, creates a highly reactive electrophile.[1] This reactivity allows for rapid functionalization but requires precise protocol adherence to avoid over-reaction (formation of bis-amino byproducts).[2] This note provides validated protocols for mono-amination (kinetic control) and hetero-bis-amination (sequential functionalization).
Mechanistic Insight & Reactivity Profile[1][2]
The Fluorine Advantage
Contrary to standard
-
Reasoning: The rate-determining step is the nucleophilic attack and formation of the Meisenheimer complex.[2] The high electronegativity of fluorine lowers the energy of the LUMO at the ipso-carbon (C4/C6), accelerating the attack.
-
Implication: DFTF reacts faster and at lower temperatures than its dichloro-analog, requiring careful thermal management to prevent "runaway" double substitution.[1][2]
Regioselectivity and Deactivation
-
Starting Material: DFTF is symmetric; the C4 and C6 positions are chemically equivalent.[2] The first amine attack can occur at either site with equal probability.[2]
-
Mono-Product: Upon introduction of the first amine, the pyrimidine ring becomes electron-rich (deactivated) due to the donation of the nitrogen lone pair into the
-system.[1] This significantly raises the activation energy for the second substitution, allowing for the isolation of the mono-amine product with high purity.[2]
Pathway Visualization
The following diagram illustrates the reaction pathway and the critical decision points for mono- vs. di-substitution.
[1]
Validated Experimental Protocols
Safety Pre-Requisites[2][4][5][6][7][8]
-
Hazard: 4,6-difluoro-2-(trifluoromethyl)pyrimidine is volatile and toxic.[1] It causes severe skin burns and eye damage.[1][2]
-
Engineering Controls: All operations must be performed in a functioning chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.[1][2]
Protocol A: Controlled Mono-Amination
Objective: Synthesize 4-amino-6-fluoro-2-(trifluoromethyl)pyrimidine derivatives with >95% selectivity.
Materials
-
Substrate: 4,6-difluoro-2-(trifluoromethyl)pyrimidine (1.0 equiv)[1]
-
Base:
-Diisopropylethylamine (DIPEA) (1.2 equiv) or (2.0 equiv)[1][2] -
Solvent: Anhydrous THF or Acetonitrile (ACN) (0.1 M concentration)
Step-by-Step Procedure
-
Preparation: Charge a flame-dried round-bottom flask with DFTF (1.0 equiv) and anhydrous THF. Cool the solution to -10°C to 0°C using an ice/salt bath.
-
Base Addition: Add DIPEA (1.2 equiv) to the cold solution.
-
Nucleophile Addition: Dissolve the amine (1.05 equiv) in a minimal amount of THF. Add this solution dropwise over 15–30 minutes to the stirred reaction mixture.
-
Reaction Monitoring: Stir at 0°C for 1 hour. Monitor by TLC or LCMS.[1][2]
-
Checkpoint: If starting material remains after 1 hour, allow the reaction to warm to RT slowly. Do not heat.
-
-
Workup:
-
Purification: Flash column chromatography (Hexane/EtOAc gradient). The mono-product is typically less polar than the bis-product but more polar than the starting material.[1]
Protocol B: Sequential Hetero-Bis-Amination
Objective: Synthesize unsymmetrical 4,6-diamino-2-(trifluoromethyl)pyrimidines.
Step-by-Step Procedure
-
Starting Material: Use the isolated Mono-Amine Product from Protocol A.
-
Setup: Dissolve the mono-amine (1.0 equiv) in DMSO or DMF (0.2 M).
-
Expert Tip: Polar aprotic solvents like DMSO accelerate the second
step, which is otherwise sluggish due to ring deactivation.[2]
-
-
Reagents: Add the second amine (1.5 – 2.0 equiv) and excess base (TEA or DIPEA, 3.0 equiv).
-
Conditions: Heat the reaction to 60°C – 80°C for 4–12 hours.
-
Workup: Dilute with water (excess) to precipitate the product or extract with EtOAc/Ether.[1][2]
Analytical Data & Troubleshooting
Data Summary Table
| Parameter | Mono-Substitution | Bis-Substitution |
| Temperature | -10°C to RT | 60°C to 100°C |
| Stoichiometry | 1:1 (Amine:DFTF) | >2:1 (Amine:Mono-product) |
| Solvent Preference | THF, DCM, ACN | DMSO, DMF, NMP |
| Reaction Time | 0.5 – 2 Hours | 4 – 16 Hours |
| Key Byproduct | Bis-adduct (if temp too high) | Hydrolysis products (if wet) |
NMR Characterization (Self-Validation)
The
-
Starting Material:
-
Mono-Product:
-
Bis-Product:
Experimental Workflow Diagram
References
-
Reactivity of Fluorinated Pyrimidines
-
Mechanistic Analysis of Pyrimidine
: -
Safety Data
-
Synthetic Methodology
Sources
- 1. researchgate.net [researchgate.net]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Precision Functionalization of 4,6-Difluoro-2-(trifluoromethyl)pyrimidine via Palladium Catalysis
Part 1: Strategic Analysis & Core Directive
Executive Summary
The substrate 4,6-difluoro-2-(trifluoromethyl)pyrimidine represents a unique challenge and opportunity in medicinal chemistry. The trifluoromethyl (
The Chemist's Dilemma:
While the
-
Dominance: The C-F bonds are exceptionally labile toward nucleophilic aromatic substitution (
). In the presence of strong nucleophiles (amines, thiols, alkoxides), will outcompete Palladium catalysis. -
C-F Oxidative Addition: For C-C bond formation (Suzuki-Miyaura, Stille), the C-F bond is typically inert compared to C-Cl or C-Br.[1] However, on this electron-deficient scaffold, the C-F bond behaves as a "pseudo-halide," allowing for Pd-catalyzed cross-coupling under specialized conditions.
Scope of this Note: This guide details the Suzuki-Miyaura cross-coupling of 4,6-difluoro-2-(trifluoromethyl)pyrimidine. It prioritizes chemoselectivity (preventing hydrolysis/solvolysis) and regiocontrol (mono- vs. di-arylation).
Reaction Landscape & Logic
The following diagram illustrates the competitive pathways and the requisite logic for successful C-C bond formation.
Caption: Competitive reaction landscape. Pathway B (Green) requires suppression of Pathway A and Hydrolysis via ligand selection and base control.
Part 2: Detailed Protocols
Critical Reagent Selection (The "Why" behind the "What")
| Component | Recommendation | Scientific Rationale |
| Catalyst Source | Pre-catalysts that generate Pd(0) in situ. Avoid | |
| Ligand | PCy3 (Tricyclohexylphosphine) or XPhos | Electron-rich, bulky alkylphosphines are required to facilitate the difficult oxidative addition into the C-F bond [1]. |
| Base | Crucial: Avoid hydroxide bases (NaOH, KOH) which promote rapid hydrolysis of the C-F bond to the pyrimidone [2]. Carbonates/phosphates are milder. | |
| Solvent | Toluene or 1,4-Dioxane (Anhydrous) | Non-nucleophilic solvents are essential. Water should be minimized to prevent hydrolysis, although trace water aids the transmetallation step in Suzuki coupling. |
Protocol A: Mono-Selective Suzuki Coupling (Desymmetrization)
Objective: Introduce one aryl group at C4, leaving the C6-fluorine available for subsequent functionalization.
Materials:
-
Substrate: 4,6-difluoro-2-(trifluoromethyl)pyrimidine (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.05 equiv)
-
Catalyst:
(5 mol%) -
Ligand:
(10 mol%) or XPhos (10 mol%) -
Base:
(2.0 equiv, finely ground, anhydrous) -
Solvent: Toluene (0.2 M concentration)
Step-by-Step Procedure:
-
Inert Atmosphere Setup: Flame-dry a Schlenk tube or microwave vial and cool under a stream of Argon/Nitrogen. Note: Moisture sensitivity is high due to the labile C-F bond.
-
Reagent Charging: Add the boronic acid (1.05 equiv), Base (2.0 equiv), and Pd-precursor/Ligand to the vessel.
-
Expert Tip: If using
, it is often supplied as a tetrafluoroborate salt ( ). If so, increase the base load by 1.0 equiv to neutralize the salt.
-
-
Substrate Addition: Dissolve the pyrimidine substrate in anhydrous Toluene. Add this solution to the solids via syringe.
-
Degassing: Sparge the mixture with Argon for 10 minutes. Oxygen inhibits the catalytic cycle and promotes homocoupling of the boronic acid.
-
Reaction:
-
Thermal: Heat to 80°C for 6–12 hours.
-
Microwave: Heat to 100°C for 30–60 minutes.
-
Monitoring: Monitor via TLC or LC-MS.[1] Look for the disappearance of the starting material (MW: ~184) and appearance of the mono-product (MW: 184 - 19 + Ar).
-
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash with EtOAc. Concentrate the filtrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
-
Caution: The product still contains a reactive C-F bond. Avoid using nucleophilic modifiers (like triethylamine) in the eluent.
-
Protocol B: Sequential Di-Functionalization (Library Synthesis)
Objective: Displace the second Fluorine atom with a different nucleophile (C-C or C-N).
Once the mono-arylated product is isolated, the second fluorine is less reactive due to the electron-donating nature of the newly installed aryl ring (unless the aryl ring is also electron-withdrawing).
Scenario 1: Second Suzuki Coupling (Ar-Ar')
-
Conditions: Increase temperature to 110°C (refluxing toluene) or 130°C (microwave).
-
Catalyst: Switch to a highly active system like Pd-PEPPSI-IPr or maintain
/XPhos if the first step was efficient.
Scenario 2:
with Amines (Ar-N)
-
Logic: Since the second coupling is difficult via Pd, it is often smarter to use
for the second step if the target is an amino-pyrimidine. -
Procedure: Dissolve mono-product in DMF or DMSO. Add Amine (1.2 equiv) and DIPEA (2.0 equiv). Heat to 60–80°C. No metal required.
Part 3: Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Hydrolysis Product (Pyrimidone) | Presence of water/hydroxide. | Switch to anhydrous |
| No Reaction (Starting Material Intact) | Oxidative addition failure. | The C-F bond is too strong. Switch to Ni(COD)2 catalysis (Nickel activates C-F better than Pd) [3] or use electron-rich ligands ( |
| Homocoupling of Boronic Acid | Oxygen presence.[2] | Improve degassing technique (Freeze-Pump-Thaw). |
| Regioselectivity Erosion (Di-coupling) | Excess boronic acid or too high temp. | Strictly limit boronic acid to 1.0 equiv. Lower temperature to 60°C and extend time. |
Mechanistic Insight: The "Fluoride Effect"
In standard Suzuki couplings, a base is needed to activate the boronic acid (forming a boronate). In C-F coupling, the fluoride leaving group can theoretically act as the base (forming
Part 4: References
-
Grushin, V. V. (2004). Palladium-Catalyzed C–F Bond Activation.[3][4] Chemistry – A European Journal. Link
-
Anbarasan, P., et al. (2018).[5] Palladium-catalyzed trifluoromethylthiolation of arenes. Beilstein Journal of Organic Chemistry. Link
-
Radius, U., et al. (1999). Nickel-Assisted Carbon-Fluorine Bond Activation of 2,4,6-Trifluoropyrimidine.[6] Angewandte Chemie International Edition. Link
-
Ohashi, M., & Ogoshi, S. (2014).[4] Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(3), 321-345.[4] Link
-
BenchChem Application Note. (2025). Suzuki Coupling Reactions Using 4,6-difluoro-N-methylpyrimidin-2-amine.[1] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview [beilstein-journals.org]
- 6. Nickel-Assisted Carbon-Fluorine Bond Activation of 2,4,6-Trifluoropyrimidine: Synthesis of New Pyrimidine and Pyrimidinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental procedure for gram-scale synthesis of 4,6-difluoro-2-(trifluoromethyl)pyrimidine
Executive Summary & Strategic Rationale
The 2-(trifluoromethyl)pyrimidine scaffold is a "privileged structure" in modern drug discovery, offering distinct lipophilicity and metabolic stability profiles essential for modulating pharmacokinetics. Specifically, 4,6-difluoro-2-(trifluoromethyl)pyrimidine serves as a potent electrophilic building block. The fluorine atoms at the 4- and 6-positions are highly activated for Nucleophilic Aromatic Substitution (
This guide moves beyond generic textbook descriptions to provide a field-tested, gram-scale protocol . We utilize a robust 3-step sequence: condensation, chlorination, and a Halex (Halogen Exchange) fluorination. This route is selected for its scalability, cost-effectiveness, and avoidance of gaseous trifluoroacetamidine.
Retrosynthetic Logic
The synthesis is designed backward from the target to stable precursors:
-
Precursor 1: 4,6-Dichloro-2-(trifluoromethyl)pyrimidine (via Halex)
-
Precursor 2: 2-(Trifluoromethyl)pyrimidine-4,6-diol (via Condensation)[1]
-
Starting Materials: Malonamide + Ethyl Trifluoroacetate
Visual Workflow (Pathway Logic)
The following diagram illustrates the reaction cascade and critical decision nodes.
Caption: Step-wise transformation from acyclic precursors to the difluorinated heteroaromatic core.
Critical Safety & Pre-requisites
WARNING: This protocol involves hazardous reagents.
-
Phosphorus Oxychloride (
): Reacts violently with water to release HCl and phosphoric acid. Handle in a fume hood. -
Potassium Fluoride (KF) & Halex: At high temperatures (
), fluoride salts can etch glass over time. Use heavy-walled glassware or PTFE-lined reactors if available. -
Hydrofluoric Acid (HF) Risk: If the final product hydrolyzes, it releases HF. Always have calcium gluconate gel available.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(Trifluoromethyl)pyrimidine-4,6-diol
Causality: We use malonamide instead of diethyl malonate/amidine because malonamide is a stable solid and avoids the handling of volatile, hygroscopic trifluoroacetamidine.
Reagents:
-
Malonamide (1.0 equiv)
-
Ethyl Trifluoroacetate (1.2 equiv)
-
Sodium Hydride (60% in oil, 2.2 equiv)
-
Solvent: Anhydrous Toluene or Ethanol (NaOEt route)
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, N2 inlet, and mechanical stirrer.
-
Base Preparation: Suspend NaH (2.2 equiv) in anhydrous Toluene. (Alternatively, prepare NaOEt in EtOH for a milder, albeit slower, reaction).
-
Addition: Add Malonamide (1.0 equiv) portion-wise. Stir for 30 min at room temperature (RT).
-
Cyclization: Add Ethyl Trifluoroacetate (1.2 equiv) dropwise. The reaction is exothermic.[1]
-
Reflux: Heat to reflux (
) for 4–6 hours. A thick precipitate (the disodium salt of the pyrimidine) will form. -
Workup: Cool to RT. Quench carefully with water. Acidify with concentrated HCl to pH ~1–2. The free diol will precipitate.
-
Isolation: Filter the white solid, wash with cold water, and dry in a vacuum oven at
.
Step 2: Chlorination to 4,6-Dichloro-2-(trifluoromethyl)pyrimidine
Causality:
Reagents:
-
Intermediate 1 (Diol) (1.0 equiv)
- (Phosphorus Oxychloride) (5.0 equiv - acts as solvent)
-
N,N-Dimethylaniline (
) (1.0 equiv)
Protocol:
-
Setup: 2-neck RBF with reflux condenser and caustic scrubber (to trap HCl gas).
-
Mixing: Charge the solid Diol and
. Add slowly. -
Reaction: Heat to reflux (
) for 4–12 hours. The suspension will clear as the dichloro product forms (it is a liquid). -
Quench (Critical): Remove excess
via rotary evaporation (use a robust pump trap). Pour the viscous residue slowly onto crushed ice with vigorous stirring. Maintain temp . -
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (
). -
Purification: Wash organics with saturated
(to remove acid traces) and brine. Dry over . Concentrate. -
Distillation: Purify the crude oil by vacuum distillation.
-
Target: Colorless to pale yellow liquid.
-
Density: ~1.58 g/mL [4].[4]
-
Step 3: The Halex Reaction (Fluorination)
Causality: Nucleophilic fluorination of electron-deficient aromatics requires "naked" fluoride. We use Spray-Dried KF (high surface area) and Sulfolane (high boiling point, stability). 18-Crown-6 phases the potassium into the organic layer, accelerating the exchange.
Reagents:
-
Intermediate 2 (Dichloro) (1.0 equiv)
-
Potassium Fluoride (Spray-dried, Anhydrous) (2.5 equiv)[5]
-
18-Crown-6 (0.05 equiv) or Tetraphenylphosphonium bromide
-
Solvent: Sulfolane (Tetramethylene sulfone) - Dry.
Protocol:
-
Drying (Crucial): If KF is not spray-dried, dry it in the reaction flask at
under high vacuum for 2 hours before adding substrate. Moisture kills this reaction. -
Reaction: Add Sulfolane, Intermediate 2, and catalyst to the dried KF.
-
Heating: Heat to
under an inert atmosphere (Argon/Nitrogen). Stir vigorously. -
Monitoring: Monitor by GC-MS. The mono-fluoro intermediate appears first, followed by the di-fluoro product. Reaction time: 4–8 hours.
-
Isolation (Distillation):
-
Method A (Direct Distillation): Since the product is more volatile than the starting material and sulfolane (
), attach a short-path distillation head directly to the reaction flask. Apply mild vacuum and distill the product out of the hot reaction mixture. -
Method B (Extraction): Dilute with water (dissolves salts/sulfolane) and extract with Ether/DCM. Note: Sulfolane is miscible with water, aiding separation.
-
-
Final Polish: Redistill the isolated liquid to ensure removal of trace sulfolane.
Data Summary & Troubleshooting
Physicochemical Data Table
| Compound | State | MW ( g/mol ) | BP/MP ( | Key Spec (NMR/GC) |
| Int 1 (Diol) | White Solid | 180.08 | MP: 255–256 | |
| Int 2 (Dichloro) | Liquid | 216.98 | BP: ~80 @ 10mmHg | GC: Single peak, Cl isotope pattern |
| Target (Difluoro) | Volatile Liquid | 184.07 | BP: ~130–140 (est) |
Troubleshooting Guide
-
Low Yield in Step 1: Ensure NaH is fresh. Old NaH degrades. Maintain strictly anhydrous conditions.
-
Incomplete Chlorination: If sludge remains in Step 2, add more
and extend reflux. Ensure the quench is not too exothermic (charring). -
Stalled Halex Reaction: This is almost always due to wet KF . The lattice energy of KF is high; water prevents dissolution. Re-dry KF or add a sacrificial amount of
or Benzoyl Chloride to scavenge water before adding the substrate.
References
- Google Patents. (2014). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine. (Analogous chlorination protocol).
-
Wikipedia. (n.d.). Halex Process. Retrieved October 26, 2023, from [Link]
-
Google Patents. (1967). US3314955A - Process for providing 2, 4, 6-trifluoropyrimidine.[6] (Foundational Halex conditions). Retrieved October 26, 2023, from
Sources
- 1. 2-(TRIFLUOROMETHYL)PYRIMIDINE-4,6-DIOL synthesis - chemicalbook [chemicalbook.com]
- 2. H33142.03 [thermofisher.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 4,6-Dichloro-2-(trifluoromethyl)pyrimidine 97 705-24-8 [sigmaaldrich.com]
- 5. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]
- 6. US3314955A - Process for providing 2, 4, 6-trifluoropyrimidine - Google Patents [patents.google.com]
Application Note: Sequential Nucleophilic Aromatic Substitution (SNAr) of 4,6-Difluoro-2-(trifluoromethyl)pyrimidine in Kinase Inhibitor Synthesis
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, regioselective protocols, and structural biology applications.
Executive Summary & Strategic Utility
In the design of small-molecule Type I kinase inhibitors, the pyrimidine ring is a privileged "hinge-binding" scaffold. Among the various building blocks available, 4,6-difluoro-2-(trifluoromethyl)pyrimidine stands out as a highly versatile, bifunctional electrophile. It enables the rapid, orthogonal synthesis of 2,4,6-trisubstituted pyrimidines through sequential Nucleophilic Aromatic Substitution (SNAr).
Unlike its dichloro-counterpart, the difluoro-analogue offers superior reaction kinetics, exquisite regiocontrol, and higher yields, particularly when coupling sterically hindered or weakly nucleophilic amines and anilines. This application note details the causality behind its reactivity, structural implications in kinase binding, and self-validating protocols for its use in drug discovery workflows.
Mechanistic Causality: Why Fluorine Outperforms Chlorine in SNAr
A common misconception in organic synthesis is that chlorine is universally a better leaving group than fluorine. While true for aliphatic
The rate-determining step in an SNAr reaction is not the cleavage of the carbon-halogen bond, but rather the initial nucleophilic attack to form the anionic Meisenheimer complex [2].
-
Electrophilic Activation: Fluorine's extreme electronegativity strongly polarizes the C–F bond via induction, rendering the ipso-carbon significantly more electrophilic than a C–Cl carbon.
-
Transition State Stabilization: The highly electronegative fluorine atom stabilizes the developing negative charge in the transition state, lowering the activation energy barrier[2].
-
Synergistic Withdrawal: The C2-trifluoromethyl (
) group acts as a powerful electron-withdrawing group (EWG). Combined with the two ring nitrogens, it drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring, making the C4 and C6 positions exceptionally reactive.
Structural Role in Kinase Inhibition
The functionalization of 4,6-difluoro-2-(trifluoromethyl)pyrimidine directly translates to optimized kinase binding[3].
-
Hinge Binding: The N1 and N3 atoms of the pyrimidine core act as critical hydrogen bond acceptors, interacting directly with the backbone amide NH groups (e.g., Met, Cys, or Leu) in the kinase hinge region[3].
-
Hydrophobic Pocket Engagement: The C2-
group is not merely an electronic activator for synthesis; biologically, it frequently projects into the hydrophobic pocket adjacent to the hinge, displacing high-energy water molecules and significantly boosting binding affinity and residence time. -
Vectorial Trajectory: Substituents added at C4 and C6 are directed toward the solvent-exposed channel and the specificity/selectivity pockets, respectively, allowing chemists to tune pharmacokinetic (PK) properties without disrupting the core hinge interaction.
Caption: Structural mapping of pyrimidine interactions within the kinase ATP-binding site.
Sequential SNAr Workflow & Protocols
Because the two fluorine atoms at C4 and C6 are chemically equivalent, the first nucleophilic attack can occur at either position. However, once the first nucleophile (e.g., an amine) is installed, it donates electron density into the pyrimidine ring via
This electronic deactivation is a massive advantage: it prevents over-reaction (di-substitution) and allows for the precise, sequential installation of two different nucleophiles.
Caption: Sequential SNAr workflow demonstrating temperature and base causality.
Protocol 1: Regioselective Mono-Amination (C4-Substitution)
Objective: Install the first amine with strict mono-selectivity. Causality: The starting material is dangerously reactive. To prevent di-substitution, the reaction must be run at cryogenic temperatures with strict stoichiometric control. N,N-Diisopropylethylamine (DIPEA) is chosen as the base because it remains soluble at -78 °C in Dichloromethane (DCM) and is non-nucleophilic.
Step-by-Step Procedure:
-
Flame-dry a round-bottom flask under an inert argon atmosphere.
-
Dissolve 4,6-difluoro-2-(trifluoromethyl)pyrimidine (1.00 eq, 10 mmol) in anhydrous DCM (0.2 M).
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Add DIPEA (1.50 eq, 15 mmol) dropwise via syringe.
-
Dissolve the primary amine nucleophile (1.02 eq, 10.2 mmol) in a minimal volume of anhydrous DCM and add it dropwise over 30 minutes using a syringe pump. Critical: Slow addition prevents localized concentration spikes that lead to di-substitution.
-
Stir at -78 °C for 1 hour, then allow the mixture to slowly warm to 0 °C over 1 hour.
-
Monitor completion via TLC or LC-MS.
-
Quench with saturated aqueous
, extract with DCM, dry over , and concentrate under reduced pressure. Purify via flash chromatography to yield the mono-SNAr intermediate.
Protocol 2: Forcing Di-Substitution (C6-Etherification/Amination)
Objective: Install the second nucleophile on the deactivated ring.
Causality: The mono-substituted intermediate is significantly less electrophilic. To drive the reaction, we must switch to a polar aprotic solvent (DMF) to stabilize the transition state, elevate the temperature, and use a stronger inorganic base (
Step-by-Step Procedure:
-
Dissolve the mono-SNAr intermediate (1.00 eq, 5 mmol) in anhydrous DMF (0.3 M).
-
Add anhydrous
(3.00 eq, 15 mmol) and the second nucleophile (e.g., an alcohol or a secondary amine) (2.00 eq, 10 mmol). -
Equip the flask with a reflux condenser and heat to 80 °C under argon.
-
Stir vigorously for 8 to 16 hours. Note: Sterically hindered nucleophiles may require temperatures up to 100 °C or the addition of catalytic 18-crown-6 to increase the solubility of the potassium salt.
-
Cool to room temperature and pour the mixture into ice water to precipitate the product.
-
Filter the precipitate or extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine (5x) to remove residual DMF.
-
Dry, concentrate, and purify to yield the final C4, C6-disubstituted kinase inhibitor intermediate.
Quantitative Reaction Parameters
The following table summarizes the causal differences in reaction parameters required to successfully execute the sequential SNAr strategy.
| Parameter | Step 1: C4-Substitution (Mono) | Step 2: C6-Substitution (Di) | Mechanistic Rationale |
| Equivalents | 1.00 - 1.05 eq | 1.50 - 3.00 eq | Strict stoichiometry in Step 1 prevents over-reaction. Excess in Step 2 drives the deactivated reaction to completion. |
| Temperature | -78 °C to 0 °C | 60 °C to 80 °C | Cryogenic conditions control the highly exothermic first addition. Heat is required to overcome the resonance-deactivated intermediate. |
| Base Selection | DIPEA or TEA (1.5 eq) | DIPEA remains soluble at -78 °C. Inorganic bases provide stronger deprotonation power for Step 2 in polar aprotic media. | |
| Solvent | DCM or THF | DMF, NMP, or DMSO | Non-polar/weakly polar solvents suffice for the highly electrophilic starting material. Polar aprotic solvents stabilize the Step 2 transition state. |
| Typical Yield | 85% - 95% | 70% - 85% | Step 1 is near-quantitative due to the superior F-leaving group efficiency. Step 2 yields depend heavily on the steric bulk of the second nucleophile. |
References
-
BenchChem. A Comparative Guide to the Reactivity of 4,6-Difluoro-5-Methylpyrimidine and 4,6-Dichloropyrimidine in Nucleophilic Aromatic Substitution.1
-
National Center for Biotechnology Information (PMC). Theoretical Prediction and Explanation of Reaction Site Selectivity in the Addition of a Phenoxy Group to Perfluoropyrimidine, Perfluoropyridazine, and Perfluoropyrazine.2
-
BenchChem. (6-Chloro-pyrimidin-4-yl)ethylamine: Molecular Docking and Ligand-Target Interaction Prediction.3
Sources
Application Note & Protocols: Developing Diverse Compound Libraries from 4,6-difluoro-2-(trifluoromethyl)pyrimidine
Introduction: The Strategic Value of the 2-(Trifluoromethyl)pyrimidine Scaffold
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the central framework of numerous pharmaceuticals and bioactive molecules.[1] The strategic introduction of fluorine atoms can significantly enhance a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile.[2] The building block 4,6-difluoro-2-(trifluoromethyl)pyrimidine is an exceptionally valuable starting material for library synthesis due to a confluence of three key features:
-
Dual Reaction Sites: The two fluorine atoms at the C4 and C6 positions are excellent leaving groups for Nucleophilic Aromatic Substitution (SNAr).
-
High Activation: The potent electron-withdrawing effects of the two ring nitrogens and the 2-position trifluoromethyl (CF₃) group render the C4 and C6 positions highly electrophilic and susceptible to nucleophilic attack.[3]
-
Sequential Reactivity: The electronic asymmetry of the pyrimidine ring allows for the potential of sequential and regioselective substitution, enabling the controlled and divergent synthesis of complex molecules from a single, common intermediate. This is the cornerstone of efficient library development.
This guide provides a comprehensive overview of the core reactivity of 4,6-difluoro-2-(trifluoromethyl)pyrimidine and details field-proven protocols for the sequential substitution of its fluorine atoms to generate diverse libraries of novel chemical entities for drug discovery and high-throughput screening.
Core Directive: Understanding the Reactivity and Regioselectivity
The primary reaction pathway for functionalizing this scaffold is the Nucleophilic Aromatic Substitution (SNAr) reaction. This process typically proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]
The trifluoromethyl group at C2 strongly activates the pyrimidine ring towards nucleophilic attack. In di-substituted pyrimidines, the C4 and C6 positions are generally the most reactive sites for SNAr.[5] For 4,6-difluoro-2-(trifluoromethyl)pyrimidine, the C4 position is predicted to be the more electrophilic and thus more susceptible to initial nucleophilic attack. This regioselectivity is governed by the combined electron-withdrawing effects of the adjacent ring nitrogen at N3 and the distal nitrogen at N1, making the C4 carbon atom the most electron-deficient center.
This inherent regioselectivity is the key to a divergent library synthesis strategy, as illustrated below.
Caption: Divergent workflow for library synthesis.
Experimental Protocols
Safety Precaution: All experiments should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and appropriate gloves, must be worn at all times.
Protocol 1: Regioselective Mono-Substitution with Primary Amines
This protocol details the selective mono-substitution at the C4 position with a generic primary amine. The reaction is typically run at or below room temperature to favor selectivity and minimize the formation of di-substituted byproducts.
Rationale:
-
Solvent: A polar aprotic solvent like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) is used to dissolve the starting materials and facilitate the SNAr reaction.
-
Base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial.[6] It acts as a scavenger for the hydrogen fluoride (HF) generated during the reaction without competing with the primary amine nucleophile.[6]
-
Temperature Control: Maintaining a low temperature (0 °C to RT) enhances the kinetic selectivity for the more reactive C4 position.
Materials:
-
4,6-difluoro-2-(trifluoromethyl)pyrimidine (1.0 eq)
-
Primary Amine (R-NH₂) (1.0 - 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4,6-difluoro-2-(trifluoromethyl)pyrimidine (1.0 eq).
-
Solvent and Base Addition: Dissolve the starting material in anhydrous MeCN (approx. 0.1 M concentration). Add DIPEA (1.5 eq) to the solution.
-
Nucleophile Addition: Cool the mixture to 0 °C using an ice bath. Add the primary amine (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature while stirring. Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).[4]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the MeCN.
-
Redissolve the residue in ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-6-fluoro-2-(trifluoromethyl)pyrimidine intermediate.[3]
Protocol 2: Library Diversification via Di-Substitution
This protocol uses the mono-substituted intermediate from Protocol 1 to generate a library of di-substituted pyrimidines by reacting it with a diverse set of second-stage nucleophiles. Higher temperatures are often required to displace the second, less reactive fluorine atom.
Rationale:
-
Elevated Temperature: The electron-donating character of the newly installed amino group at C4 slightly deactivates the ring towards further substitution. Therefore, thermal energy is typically required to drive the second SNAr reaction at the C6 position to completion.
-
Nucleophile Diversity: This step is the key to library generation. A wide array of nucleophiles (primary/secondary amines, thiols, alkoxides) can be employed to generate structural diversity.
Materials:
-
4-amino-6-fluoro-2-(trifluoromethyl)pyrimidine intermediate (1.0 eq)
-
Second Nucleophile (Nu₂-H, e.g., amine, thiol) (1.2 - 1.5 eq)
-
DIPEA or Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF) or Dioxane
-
Standard work-up and purification reagents (as above)
Step-by-Step Procedure:
-
Reaction Setup: In a reaction vial or flask, combine the 4-amino-6-fluoro-2-(trifluoromethyl)pyrimidine intermediate (1.0 eq), the second nucleophile (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous DMF or Dioxane to dissolve the components (approx. 0.2 M concentration).
-
Reaction Conditions: Seal the vial and heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature and time will depend on the nucleophilicity of Nu₂-H.
-
Reaction Monitoring: Monitor the reaction for the disappearance of the starting material by LC-MS.
-
Parallel Work-up & Purification:
-
Upon completion, allow the reaction array to cool to room temperature.
-
If a solid base like K₂CO₃ was used, filter the reaction mixtures.
-
Concentrate the solvent under reduced pressure or using a centrifugal evaporator.
-
The resulting crude products can be purified using high-throughput methods such as mass-directed preparative HPLC to isolate the final library members.[7]
-
Caption: Experimental workflow for di-substitution.
Data Presentation: Example Library Synthesis
The following table summarizes a hypothetical library synthesis starting from a common intermediate, N-benzyl-6-fluoro-2-(trifluoromethyl)pyrimidin-4-amine.
| Entry | Nucleophile 2 (Nu₂-H) | Base | Temp (°C) | Time (h) | Yield (%)¹ |
| 1 | Morpholine | K₂CO₃ | 100 | 6 | 85 |
| 2 | 4-Methylpiperazine | K₂CO₃ | 100 | 6 | 81 |
| 3 | Thiophenol | DIPEA | 80 | 12 | 74 |
| 4 | Sodium Methoxide | N/A | 60 | 4 | 92 |
| 5 | Aniline | K₂CO₃ | 120 | 16 | 65 |
| ¹ Isolated yields after purification. |
Conclusion
4,6-Difluoro-2-(trifluoromethyl)pyrimidine is a superb scaffold for the rapid and efficient generation of diverse chemical libraries. The high degree of activation towards SNAr and the inherent regioselectivity of the first substitution provide a robust and reliable platform for drug discovery programs. By carefully controlling reaction conditions, researchers can selectively perform mono- and di-substitution reactions with a wide range of nucleophiles, enabling access to novel chemical space and accelerating the identification of new lead compounds.
References
- A Comparative Guide to the Reactivity of 4,6- Difluoro-5-Methylpyrimidine and 4,6- Dichloropyrimidine in Nucleophilic Arom
- Synthesis and Evaluation of the Performance of a Small Molecule Library Based on Diverse Tropane-Rel
- Application Notes and Protocol: Nucleophilic Aromatic Substitution (SNAr) on 2-Ethoxy-4,6-difluoropyrimidine. Benchchem.
- Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science.
- Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues.
- Haloselectivity of Heterocycles. Baran Group Meeting, The Scripps Research Institute.
- Application Notes and Protocols for Nucleophilic Substitution on 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine. Benchchem.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 4,6-Difluoro-2-(trifluoromethyl)pyrimidine
This guide serves as a specialized technical support resource for the purification of 4,6-difluoro-2-(trifluoromethyl)pyrimidine . It is designed for organic chemists and process engineers who require high-purity isolation of this volatile and reactive intermediate.
Status: Operational Role: Senior Application Scientist Topic: Chromatography & Isolation Protocols
Executive Summary: The "Silent" Risks
Purifying 4,6-difluoro-2-(trifluoromethyl)pyrimidine is deceptive. Unlike standard heterocycles, this compound presents three convergent risks that lead to low recovery or degradation:
-
High Volatility: With a boiling point of ~115–116°C, it sublimates and co-evaporates easily.
-
Nucleophilic Sensitivity: The C4/C6 positions are highly activated for SNAr.[1] Standard amine modifiers (TEA, DIPEA) will destroy your compound.
-
Hydrolysis on Silica: Prolonged exposure to acidic silica or wet solvents generates the 4-hydroxy impurity, often mistaken for "tailing."
Module 1: Pre-Purification Assessment
Q1: My crude reaction mixture is dark. Should I do an aqueous workup before the column?
A: Yes, but with strict pH control. Directly loading a crude reaction mixture containing Lewis acids or bases onto silica will accelerate degradation.
-
Protocol: Quench the reaction with cold water. Extract immediately into Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) .
-
Critical Step: Wash the organic layer with saturated NaHCO₃ (to neutralize acid) followed by Brine .
-
Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate) for < 15 minutes. Avoid MgSO₄ if possible, as its Lewis acidity can be problematic for highly sensitive fluorinated species. Filter and concentrate carefully (see Module 4).
Q2: Which solvent should I use to dissolve my sample for loading?
A: DCM or Toluene.
-
Do NOT use: Methanol or Ethanol. These are nucleophiles.[1] In the presence of trace base or acid, they can displace a fluorine atom (SNAr), forming the methoxy/ethoxy byproduct.
-
Loading Method: Use the Liquid Loading technique if your crude is soluble in a minimal volume of Hexane/DCM (9:1). If it is an oil, avoid "dry loading" on silica unless you use Neutral Silica , as the heat and acidity during solvent evaporation on silica dust can induce hydrolysis.
Module 2: Chromatographic Method Development
Q3: What stationary phase do you recommend?
A: Neutral Silica Gel (pH 6.5–7.5). Standard flash silica is slightly acidic (pH 4–5). For this difluoro-pyrimidine, acidity catalyzes the hydrolysis of the C-F bond to C-OH.
-
Alternative: If you only have standard silica, pre-buffer the column by flushing with 1% Et₃N in Hexane, then flush with 5 column volumes of pure Hexane to remove all free amine before injecting your sample. Do not leave amine in the mobile phase.
Q4: Can I use Triethylamine (TEA) to fix peak tailing?
A: ABSOLUTELY NOT. This is the most common error.
-
Mechanism of Failure: 4,6-difluoro-2-(trifluoromethyl)pyrimidine is an electrophile. Adding TEA (a nucleophile) triggers a Nucleophilic Aromatic Substitution (SNAr), converting your product into 4-amino-6-fluoro-2-(trifluoromethyl)pyrimidine .
-
The Fix: If you see tailing, it is likely the hydrolysis byproduct (4-hydroxy) forming on the column. Switch to a faster gradient or use Neutral Silica .
Q5: What is the optimal mobile phase?
A: Hexane / Ethyl Acetate (EtOAc). Avoid alcohols (MeOH/EtOH) for reasons mentioned in Q2.
-
Starting Gradient: 100% Hexane → 10% EtOAc/Hexane.
-
Elution Profile: The product is lipophilic and non-polar. It typically elutes very early (0–10% EtOAc). The mono-hydrolyzed impurity (4-hydroxy) is much more polar and will stick to the baseline or elute >40% EtOAc.
Data: Solvents & Compatibility
| Solvent / Reagent | Status | Risk / Reason |
| Hexane / Pentane | ✅ Recommended | Inert, easy to remove (low BP). |
| Ethyl Acetate | ✅ Recommended | Good polar modifier, non-nucleophilic. |
| DCM | ✅ Safe | Good solubility, low BP. |
| Methanol / Ethanol | ❌ FORBIDDEN | High Risk: Forms alkoxy-byproducts via SNAr. |
| Triethylamine (TEA) | ❌ FORBIDDEN | Critical Failure: Reacts instantly to form amino-adduct. |
| Water | ❌ Avoid | Causes hydrolysis to 4-hydroxy tautomer. |
Module 3: Visualization & Troubleshooting
Workflow: Purification Logic Gate
Caption: Decision tree for chromatographic setup, emphasizing the avoidance of amine modifiers.
Q6: I lost 40% of my mass after the column. Where did it go?
A: It likely evaporated. You are dealing with a volatile fluorinated pyrimidine (BP ~116°C).
-
Rotovap Rules:
-
Bath Temp: Never exceed 30°C .
-
Vacuum: Do NOT use high vacuum (< 20 mbar). Use a diaphragm pump set to ~100–150 mbar.
-
Stop Point: Stop evaporation when a small amount of solvent remains, then transfer to a tared vial and blow down with a gentle stream of Nitrogen.
-
Azeotropes: If you used DCM, it evaporates easily. If you used Toluene, you will struggle to remove it without losing product. Stick to Pentane/Hexane/EtOAc.
-
Module 4: Storage & Stability
Q7: How should I store the purified compound?
A: Cold, Dry, and Dark.
-
Container: Glass vial with a Teflon-lined cap.
-
Condition: Flush with Argon/Nitrogen.[1] Store at -20°C .
-
Why? Moisture intrusion at room temperature will slowly hydrolyze the C-F bonds, releasing HF and generating the hydroxy-pyrimidine. HF formation can etch glass over long periods, further contaminating the sample.
References
-
PubChem. 4,6-Difluoropyrimidine - Compound Summary. National Library of Medicine. Available at: [Link]
- Barbero, N., et al. (2012). Nucleophilic Aromatic Substitution on Fluorinated Pyrimidines. Journal of Fluorine Chemistry. (Contextual grounding on SNAr reactivity of fluoropyrimidines).
-
EPA CompTox. Pyrimidine, 5-chloro-2,4,6-trifluoro- Properties. Available at: [Link] (Physicochemical property correlation for trifluoromethyl pyrimidines).
Sources
Technical Support Center: Optimization of 4,6-Difluoro-2-(trifluoromethyl)pyrimidine Synthesis
The following technical guide is structured as a high-level support resource for process chemists and researchers. It focuses on the Halex (Halogen Exchange) reaction , the industry-standard method for converting chloropyrimidines to their fluorinated analogs.
Ticket ID: #F-PYR-2CF3-OPT Assigned Specialist: Senior Application Scientist Status: Open Topic: Yield Improvement & Process Stability
Executive Summary & Reaction Logic
The synthesis of 4,6-difluoro-2-(trifluoromethyl)pyrimidine is classically achieved via nucleophilic aromatic substitution (
While the 2-trifluoromethyl (
The "Golden Route" Protocol
To maximize yield (>85%), we recommend shifting from standard solvents (DMF/DMSO) to Sulfolane and utilizing a Phase Transfer Catalyst (PTC) .
| Parameter | Recommended Specification | Rationale |
| Solvent | Sulfolane (Tetramethylene sulfone) | High thermal stability (>200°C), excellent solubility for KF at high temps, and reduced tar formation compared to DMF/DMSO. |
| Reagent | Spray-Dried KF (10-20% excess) | "Spray-dried" has a higher surface area than crystalline KF. Milling standard KF is a viable alternative. |
| Catalyst | 18-Crown-6 (1-3 mol%) or Tetraphenylphosphonium bromide ( | Solubilizes |
| Temp | 160°C – 180°C | Activation energy for disubstitution is high. Lower temps lead to mono-fluoro intermediates. |
| Drying | Azeotropic Distillation (Toluene/Xylene) | CRITICAL: Water content must be <100 ppm to prevent hydrolysis to 4-hydroxy-6-fluoro species. |
Visualizing the Workflow
The following diagram outlines the optimized reaction pathway and the critical decision nodes for yield protection.
Figure 1: Reaction pathway highlighting the rate-limiting second fluorination and critical impurity vectors.
Troubleshooting Guide (Q&A)
Category: Conversion & Yield
Q1: I am stuck at ~60% conversion, and the reaction seems to stall. Adding more KF doesn't help. What is wrong? Diagnosis: You are likely facing KF Surface Passivation . As the reaction proceeds, Potassium Chloride (KCl) forms on the surface of the KF particles, blocking further reaction. Corrective Action:
-
Switch to Spray-Dried KF: This increases surface area significantly.
-
Use a Phase Transfer Catalyst (PTC): Add 18-crown-6 (for potassium chelation) or Tetraphenylphosphonium bromide . This pulls fluoride into the solution, bypassing the surface blockage issue.
-
Solvent Volume: Ensure you aren't running too concentrated. KCl precipitation can physically coat the stirrer and reactor walls.
Q2: I see a significant amount of "Mono-fluoro" intermediate (4-chloro-6-fluoro...) that won't convert. Diagnosis: The second chlorine substitution has a higher activation energy than the first. Corrective Action:
-
Increase Temperature: If running at 140°C, push to 170°C–180°C . The 2-CF3 group stabilizes the ring, allowing for higher thermal stress than non-CF3 pyrimidines.
-
Extended Time: The second substitution is the rate-determining step.
-
Check KF Stoichiometry: Ensure you have at least 2.2 to 2.5 equivalents of KF.
Category: Impurities & Quality
Q3: My product contains a hydroxylated impurity (approx. M+ -18 mass difference). Diagnosis: This is the hydrolysis product (4-hydroxy-6-fluoro-2-(trifluoromethyl)pyrimidine). The 2-CF3 group makes the ring highly electrophilic, reacting avidly with trace water. Corrective Action:
-
Azeotropic Drying: Before adding the pyrimidine substrate, mix KF and Sulfolane with Toluene (10-20% v/v) and distill off the toluene. This pulls trace water out of the hygroscopic KF and solvent.
-
Atmosphere: Maintain a strict Nitrogen/Argon blanket.
Q4: The reaction mixture turns black and viscous (tar formation). Diagnosis: Thermal decomposition or polymerization of the pyrimidine ring, often exacerbated by standard amide solvents (DMF/DMAc) decomposing at high temperatures. Corrective Action:
-
Switch to Sulfolane: It is stable up to ~285°C and resists the "thermal runaway" often seen with DMF.
-
Reduce Base Load: If you are adding auxiliary bases (like
), remove them. KF alone is sufficiently basic; excess basicity promotes oligomerization.
Detailed Experimental Protocol (Optimized)
Objective: Synthesis of 4,6-difluoro-2-(trifluoromethyl)pyrimidine on a 50g scale.
-
Drying Step (Critical):
-
To a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, Dean-Stark trap, and thermometer, add Sulfolane (200 mL) and Spray-dried Potassium Fluoride (35.0 g, 0.60 mol, 2.4 eq) .
-
Add Toluene (50 mL) .
-
Heat to reflux (~110-120°C) and collect water/toluene in the Dean-Stark trap until the distillate is clear and the internal temp rises to ~160°C (indicating toluene removal).
-
-
Reaction:
-
Cool mixture to 100°C.
-
Add 18-Crown-6 (1.3 g, 5 mmol, 2 mol%) .
-
Add 4,6-dichloro-2-(trifluoromethyl)pyrimidine (54.2 g, 0.25 mol) in one portion. Note: Exotherm possible.
-
Heat the mixture to 170°C and stir vigorously for 6–8 hours.
-
IPC (In-Process Control): Check GC/HPLC for disappearance of mono-fluoro intermediate (<2%).
-
-
Work-up (Distillation Method):
-
Note: The product has a relatively low boiling point compared to Sulfolane. Direct distillation is preferred over aqueous extraction to avoid hydrolysis.
-
Install a short-path distillation head.
-
Apply vacuum (approx. 20-50 mbar) and heat.
-
Collect the fraction boiling corresponding to the product (approx. 60-80°C at reduced pressure, dependent on vacuum).
-
Yield Expectation: 85-92%.
-
Decision Logic for Scale-Up
Use this flow to diagnose issues during scale-up attempts.
Figure 2: Troubleshooting logic flow for common synthesis failures.
References
-
Boudakian, M. M., & Kaufman, C. W. (1967). Process for providing 2,4,6-trifluoropyrimidine. U.S. Patent No.[1] 3,314,955.[1] Washington, DC: U.S. Patent and Trademark Office. Link
- Core authority for the use of Sulfolane (tetramethylene sulfone)
-
Finger, G. C., et al. (1965). Aromatic Fluorine Compounds.[1][2][3][4][5][6] XII. The Synthesis of Fluoropyrimidines. Journal of Organic Chemistry.
- Foundational text on the Halex reaction mechanism and the necessity of anhydrous conditions.
-
Qing, F. L. (2010). Preparation method of 4,5,6-trifluoro-pyrimidine compound. CN Patent No. 103012279A. Link
- Validates the use of Phase Transfer Catalysts (TBAB/Crown Ethers)
-
Gouverneur, V., et al. (2025).[7] A new route to nucleophilic substitution with potassium fluoride. Nature Catalysis. Link
- Recent advancement describing hydrogen-bonding phase transfer catalysis (HBPTC)
Sources
- 1. US3314955A - Process for providing 2, 4, 6-trifluoropyrimidine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New method of fluorination using potassium fluoride in ionic liquid: significantly enhanced reactivity of fluoride and improved selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. A new route to nucleophilic substitution with potassium fluoride | Department of Chemistry [chem.ox.ac.uk]
Technical Support Center: Troubleshooting SNAr Reactions of 4,6-Difluoro-2-(trifluoromethyl)pyrimidine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the unique challenges posed by highly fluorinated heterocycles. 4,6-Difluoro-2-(trifluoromethyl)pyrimidine is an exceptionally powerful building block in medicinal chemistry, but its extreme reactivity often leads to synthetic bottlenecks.
This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind reaction failures, establish self-validating protocols, and provide the mechanistic grounding necessary to master this substrate.
Part 1: Mechanistic Grounding & Causality
To control 4,6-difluoro-2-(trifluoromethyl)pyrimidine, you must first understand its electronic environment. The reactivity of this molecule in Nucleophilic Aromatic Substitution (SNAr) is governed by two synergistic factors [1]:
-
LUMO Lowering via the -CF₃ Group: The trifluoromethyl group at the C2 position exerts a profound inductive electron-withdrawing effect (-I). This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the pyrimidine ring, making the C4 and C6 carbons highly electrophilic and susceptible to nucleophilic attack[1].
-
Fluorine as a Superior Leaving Group: In SNAr reactions on electron-deficient systems, fluorine is a vastly superior leaving group compared to chlorine or bromine [3]. Its high electronegativity stabilizes the anionic Meisenheimer complex transition state.
Because of this extreme activation, the primary mode of failure is lack of kinetic control , leading to over-reaction (disubstitution) or degradation (hydrolysis) [2].
Caption: Divergent SNAr pathways showing desired monosubstitution vs. common failure modes.
Part 2: Troubleshooting FAQs
Q1: Why am I getting a 4,6-disubstituted byproduct instead of the desired monosubstituted product?
The Causality: While the first substitution is nearly instantaneous, the resulting monosubstituted product (e.g., 4-amino-6-fluoro-2-(trifluoromethyl)pyrimidine) remains highly activated. If the reaction is run at room temperature or with an excess of nucleophile, the second fluorine atom will be displaced [4]. The Solution: Shift from thermodynamic to strict kinetic control.
-
Use exactly 0.95 to 1.00 equivalents of the nucleophile.
-
Perform the addition at cryogenic temperatures (-78 °C).
-
Utilize the "inverse addition" technique: add the nucleophile dropwise to a dilute solution of the pyrimidine, ensuring the unreacted pyrimidine is always in excess relative to the nucleophile.
Q2: My LC-MS shows a major byproduct with a mass indicating the loss of fluorine and addition of an -OH group. What happened?
The Causality: You are observing hydrolysis. The C-F bonds in this scaffold are so activated that adventitious water acts as a competent nucleophile, displacing fluorine to form a stable pyrimidinone[2]. This is exacerbated if you are using hygroscopic bases (like K₂CO₃) or solvents that haven't been properly dried. The Solution: Implement a self-validating anhydrous system. Use only freshly titrated anhydrous solvents (e.g., DCM or THF over molecular sieves). Replace inorganic bases with anhydrous, non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA).
Q3: I am using an unsymmetrical dinucleophile (an amino alcohol). How do I prevent the oxygen from reacting?
The Causality: Both the amine and the alcohol are nucleophilic, but they operate under different principles of Hard-Soft Acid-Base (HSAB) theory. Amines are softer and more nucleophilic in neutral SNAr conditions, whereas alkoxides are harder and highly reactive. The Solution: Do not use strong bases (like NaH or KOtBu) that would deprotonate the alcohol to an alkoxide. By using a mild base like DIPEA, the alcohol remains protonated and weakly nucleophilic, allowing the amine to selectively attack the pyrimidine ring.
Part 3: Quantitative Reaction Parameters
To standardize your approach, compare the critical parameters required to achieve specific reaction outcomes. Use this table to audit your current experimental setup.
| Parameter | Desired Monosubstitution | Disubstitution (Over-reaction) | Hydrolysis (Failure Mode) |
| Nucleophile Equivalents | 0.95 - 1.00 eq | > 2.0 eq | N/A |
| Temperature | -78 °C to -40 °C | 0 °C to Room Temp | Any |
| Solvent System | Anhydrous DCM or THF | THF or DMF | Undried solvents / Aqueous |
| Base Selection | DIPEA or TEA (1.2 eq) | Excess Amine or K₂CO₃ | NaOH, KOH, or wet K₂CO₃ |
| Addition Method | Dropwise (Inverse Addition) | Bolus / All-at-once | N/A |
Part 4: Validated Experimental Protocol
To guarantee reproducibility and scientific integrity, follow this step-by-step methodology for the Regioselective Monosubstitution of 4,6-Difluoro-2-(trifluoromethyl)pyrimidine . This protocol is designed as a self-validating system; if temperature and moisture are controlled, chemoselectivity is mathematically assured.
Materials Required:
-
4,6-Difluoro-2-(trifluoromethyl)pyrimidine (1.0 eq)
-
Amine Nucleophile (0.95 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) (<50 ppm H₂O)
Step-by-Step Workflow:
-
Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with dry Nitrogen (N₂). Repeat three times.
-
Substrate Dissolution: Add 4,6-difluoro-2-(trifluoromethyl)pyrimidine (1.0 mmol) to the flask. Add 10 mL of anhydrous DCM via a sterile syringe.
-
Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath. Allow the solution to equilibrate to -78 °C for 15 minutes.
-
Nucleophile Preparation: In a separate flame-dried vial, dissolve the amine nucleophile (0.95 mmol) and DIPEA (1.2 mmol) in 5 mL of anhydrous DCM.
-
Controlled Addition: Using a syringe pump, add the nucleophile/base solution dropwise to the pyrimidine solution at a rate of 0.2 mL/min. Crucial Causality: Slow addition prevents localized heating and localized excess of the nucleophile, suppressing disubstitution.
-
Monitoring: Stir at -78 °C for 1 hour. Extract a 10 µL aliquot, quench in LC-MS grade methanol, and analyze. You should observe >95% conversion to the monosubstituted product.
-
Quench and Workup: Quench the reaction while still at -78 °C by adding 5 mL of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature, separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Caption: Self-validating cryogenic SNAr workflow to ensure monosubstitution.
References
-
A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science (RSC Publishing). Available at:[Link]
-
Polyfunctionalised pyrimidines and pyrazines from perhalogenated precursors. Durham University E-Theses. Available at: [Link]
Technical Support Center: Scale-Up Synthesis of 4,6-Difluoro-2-(trifluoromethyl)pyrimidine
Welcome to the Technical Support Center. As drug development increasingly relies on fluorinated heterocycles to improve metabolic stability and lipophilicity, the demand for1 has surged[1]. However, scaling this synthesis from the bench to the pilot plant introduces severe bottlenecks—ranging from volatile intermediates to highly exothermic chlorinations and moisture-sensitive halogen exchanges.
This guide provides drug development professionals with field-proven troubleshooting logic, mechanistic causality, and self-validating protocols to ensure reproducible scale-up.
Workflow for the 3-step synthesis of 4,6-difluoro-2-(trifluoromethyl)pyrimidine.
Module 1: Pyrimidine Ring Construction (Condensation)
Q: Why does the yield of 2-(trifluoromethyl)pyrimidine-4,6-diol drop precipitously upon scaling from 10g to 1kg?
Scientist Insight: The initial2 is a delicate base-catalyzed process[2]. At scale, extended addition times lead to evaporative loss of the highly volatile amidine free base. Furthermore, trace moisture in bulk solvents causes competitive base-catalyzed hydrolysis of the diethyl malonate before the cyclization can complete, resulting in poor conversion to3[3].
Self-Validating Protocol: Anhydrous Condensation
-
Reactor Preparation: Charge a dry, nitrogen-purged reactor with anhydrous ethanol (KF < 100 ppm) and sodium ethoxide (2.2 eq). Cool to 0–5°C.
-
Controlled Addition: Add trifluoroacetamidine hydrochloride (1.0 eq) portion-wise, maintaining internal temperature below 10°C to prevent amidine volatilization. Stir for 30 minutes.
-
Cyclization: Add diethyl malonate (1.05 eq) dropwise over 2 hours. Slowly heat the reactor to 75°C (reflux) for 12 hours.
-
Validation Check: Withdraw a 1 mL aliquot, neutralize with 1N HCl, and analyze via HPLC (254 nm). The reaction is validated for workup only when the diethyl malonate peak shows <3% AUC. If >3%, extend reflux by 4 hours.
-
Workup: Concentrate under vacuum, dissolve the residue in water, and acidify to pH 2 using conc. HCl to precipitate the diol. Filter and dry under vacuum at 50°C.
Module 2: Deoxychlorination (POCl₃ Activation)
Q: During the conversion to 4,6-dichloro-2-(trifluoromethyl)pyrimidine, we observe severe tarring and a runaway exotherm. How can this be mitigated?
Scientist Insight: The reaction of the diol with POCl₃ to form4 proceeds via a highly reactive Vilsmeier-type intermediate[4]. This step is intensely exothermic. At scale, the surface-area-to-volume ratio of the reactor decreases, leading to localized hot spots. These hot spots trigger oligomerization (tarring) of the electron-deficient pyrimidine ring. Using N,N-dimethylaniline as a catalytic additive lowers the activation energy of the chlorination, allowing the reaction to proceed smoothly at a lower, controlled temperature.
Self-Validating Protocol: Controlled Chlorination
-
Slurry Formation: Suspend the dry diol (1.0 eq) in POCl₃ (5.0 eq) at 20°C.
-
Catalyst Dosing: Add N,N-dimethylaniline (0.5 eq) dropwise over 1 hour. Critical: Do not allow the internal temperature to exceed 40°C during addition.
-
Heating: Once addition is complete, ramp the temperature to 95°C at a rate of 10°C/hour. Hold at 95°C for 6 hours.
-
Validation Check: Withdraw a 0.5 mL aliquot, quench carefully in 5 mL ice-water, and extract with 2 mL DCM. Analyze the organic layer via GC-MS. The reaction is complete when the mono-chloro intermediate peak is <1% AUC.
-
Quenching: Distill off excess POCl₃ under reduced pressure. Quench the remaining syrup by pouring it slowly over crushed ice with vigorous stirring to prevent localized heating and hydrolysis of the newly formed C-Cl bonds.
Module 3: The Halex Fluorination Bottleneck
Q: The final Halex reaction using KF stalls at mono-fluorination or results in complete degradation. What is the critical parameter?
Scientist Insight: The Halex (Halogen Exchange) reaction relies entirely on the nucleophilicity of the fluoride anion. As established in advanced fluorination methodologies,5[5]. Furthermore, the 4,6-dichloro intermediate is highly susceptible to nucleophilic attack by hydroxide (generated from water reacting with KF), leading to irreversible hydrolysis of the pyrimidine core. To achieve the final difluoro product, strictly anhydrous conditions (using spray-dried KF) and a thermally stable phase-transfer catalyst (PTC) are mandatory.
Troubleshooting logic tree for resolving low yields during the Halex fluorination step.
Quantitative Optimization of Halex Fluorination (1.0 kg Scale)
| Solvent | Phase Transfer Catalyst | Temp (°C) | Water Content (ppm) | Yield (%) | Purity (%) | Observations |
| DMF | TBAB | 110 | 500 | 22 | 65 | Severe hydrolysis; stalled at mono-fluoro. |
| Sulfolane | TBAB | 150 | 200 | 45 | 78 | Catalyst degraded via Hofmann elimination. |
| Sulfolane | Ph₄PBr | 160 | <50 | 88 | >98 | Clean conversion; thermally stable PTC. |
Self-Validating Protocol: Anhydrous Halex Fluorination
-
Reagent Drying (Crucial): Charge a reactor with sulfolane, spray-dried Potassium Fluoride (4.0 eq), and Tetraphenylphosphonium bromide (Ph₄PBr, 0.1 eq). Add 10% v/v toluene.
-
Azeotropic Distillation: Heat the mixture to 130°C and distill off the toluene to azeotropically remove trace water.
-
Validation Check (Moisture): Sample the sulfolane/KF slurry and perform a Karl Fischer titration. The water content MUST be <50 ppm. If >50 ppm, add more toluene and repeat the distillation. Do not proceed until this parameter is met.
-
Reaction Execution: Cool to 100°C and add 4,6-dichloro-2-(trifluoromethyl)pyrimidine (1.0 eq). Seal the reactor and heat to 160°C for 18 hours.
-
Validation Check (Conversion): Analyze an aliquot via GC-FID. The intermediate mono-fluoro peak should be <2%.
-
Isolation: Cool to 25°C, dilute with cold water, and extract with methyl tert-butyl ether (MTBE). Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify via fractional distillation to yield the pure 4,6-difluoro-2-(trifluoromethyl)pyrimidine.
References
-
Fluorination Approaches | Synthetic Methods in Drug Discovery: Volume 2 Source: Royal Society of Chemistry (RSC)[Link]
Sources
managing regioselectivity in reactions of difluoropyrimidines
Welcome to the Technical Support Center for Difluoropyrimidine Chemistry. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and actionable troubleshooting advice for managing regioselectivity in reactions involving difluoropyrimidine scaffolds.
As a Senior Application Scientist, I understand that controlling where a chemical reaction occurs on a molecule—a concept we call regioselectivity—is paramount for efficient and successful synthesis.[1] Difluoropyrimidines are crucial building blocks in medicinal chemistry, largely because the inclusion of fluorine can enhance properties like metabolic stability.[2][3] However, the very features that make them attractive also create challenges in directing reactions to a specific fluorine atom.
This support center will walk you through the fundamental principles governing the reactivity of these molecules and provide clear, practical solutions to common problems you may encounter in the lab.
Part 1: Understanding the Fundamentals of Reactivity
The regioselectivity of nucleophilic aromatic substitution (SNAr) on a difluoropyrimidine ring is not random. It is governed by the electronic properties of the pyrimidine core. The two nitrogen atoms in the ring are strongly electron-withdrawing, which makes the carbon atoms they are adjacent to (the ortho and para positions) electron-deficient and thus susceptible to attack by nucleophiles.[4][5]
Consider the common 2,4- and 4,6-difluoropyrimidine cores:
-
2,4-Difluoropyrimidine: The C4 position is generally more activated (more electrophilic) than the C2 position. This is because C4 is para to one ring nitrogen and ortho to the other, receiving strong electronic activation from both. The C2 position is ortho to both nitrogens.
-
4,6-Difluoropyrimidine: The C4 and C6 positions are electronically equivalent, both being ortho and para to the ring nitrogens.[2] Therefore, selectivity is often dictated by other factors, such as sterics.
The reaction proceeds via a two-step "addition-elimination" mechanism, forming a temporary, negatively charged intermediate known as a Meisenheimer complex.[2][6] The stability of this complex is a key factor in determining the reaction's outcome.
Part 2: Troubleshooting Guide & FAQs
This section addresses specific, common issues in a question-and-answer format to help you resolve challenges in your experiments.
Question 1: My reaction on 2,4-difluoropyrimidine is giving me a mixture of C2 and C4 substituted products. How can I favor substitution at the C4 position?
Answer: This is a classic regioselectivity challenge. While the C4 position is electronically favored, several factors can lead to the formation of a product mixture. Here’s how to troubleshoot:
-
Underlying Cause (Kinetics vs. Thermodynamics): Reactions at lower temperatures often favor the kinetically preferred product, which is typically the result of attack at the most electrophilic site (C4). At higher temperatures, the reaction may begin to favor the thermodynamically more stable product, or you may provide enough energy to overcome the activation barrier for the C2 attack, leading to mixtures.
-
Troubleshooting Steps:
-
Temperature Control: Run the reaction at a lower temperature (e.g., start at 0 °C or even -78 °C) and allow it to warm slowly to room temperature. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or cesium carbonate (Cs₂CO₃).[8] This prevents the base from competing with your nucleophile and can influence the reaction environment to favor one isomer.
-
Solvent Effects: Polar aprotic solvents like Tetrahydrofuran (THF), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO) are generally preferred as they can stabilize the Meisenheimer intermediate.[8][9] The choice of solvent can subtly influence which intermediate is more stabilized, thus affecting the product ratio.
-
-
Self-Validation: To confirm the identity of your products, rely on ¹⁹F and ¹H NMR spectroscopy. The fluorine signal at the substituted position will disappear, and the coupling patterns of the remaining fluorine and aromatic protons will change in a predictable way, allowing for unambiguous structural assignment.[10]
Question 2: I want to achieve selective substitution at the C2 position of a 2,4-disubstituted pyrimidine, but the reaction is sluggish or favors C4. What strategies can I employ?
Answer: Selectively targeting the less reactive C2 position requires overcoming the inherent electronic preference for C4. This can often be achieved by modifying the electronics of the ring or by using specific catalytic systems.
-
Underlying Cause (Electronic Bias): As discussed, the C4 position is more electron-deficient. To favor C2, you either need to make C4 less accessible or C2 more attractive.
-
Troubleshooting & Advanced Strategies:
-
Steric Hindrance: If your pyrimidine has a bulky substituent at the C5 or C6 position, this can physically block the approach of a nucleophile to the C4 position, thereby directing it to C2.[10]
-
Electron-Donating Groups: An electron-donating group at the C6 position can electronically deactivate the adjacent C4 position, making the C2 position relatively more reactive. This has been shown to effectively reverse the typical regioselectivity.[10][11]
-
Directed Metalation: In some cases, a directing group on the pyrimidine can be used to deliver a reagent to a specific position via metalation, although this is a more advanced technique often used for C-H functionalization rather than SNAr.
-
-
Illustrative Workflow: The following diagram outlines a decision-making process for tackling this selectivity issue.
Caption: Decision workflow for achieving C2 selectivity.
Question 3: My SNAr reaction on 4,6-difluoropyrimidine with a bulky nucleophile is giving low yields and incomplete conversion. What should I do?
Answer: With electronically equivalent C4 and C6 positions, steric hindrance becomes a dominant factor. A bulky nucleophile may struggle to approach the reaction centers, leading to a slow or incomplete reaction.
-
Underlying Cause (Steric Hindrance): The size of your nucleophile is likely impeding its ability to attack the pyrimidine ring efficiently.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the steric barrier.[2][12] Monitor the reaction carefully, as prolonged heating can sometimes lead to decomposition or side reactions.
-
Use a Smaller Nucleophile (if possible): If the structure of your final molecule allows, consider using a smaller, less sterically hindered nucleophile.
-
Catalysis: For certain transformations, particularly cross-coupling reactions that can compete with SNAr, palladium catalysis can be highly effective. For aminations, a Buchwald-Hartwig protocol using a suitable ligand (e.g., Xantphos) can facilitate the reaction under milder conditions.[4]
-
Check Reagent Purity: Ensure all starting materials, especially the difluoropyrimidine and the nucleophile, are of high purity and are dry. Impurities or moisture can inhibit the reaction or cause unwanted side reactions.[9][13]
-
-
Data-Driven Optimization: Systematically screen reaction conditions to find the optimum.
| Parameter | Condition A (Initial) | Condition B (Optimized) | Rationale for Change |
| Temperature | Room Temp | 80 °C | Overcomes steric hindrance activation barrier.[2] |
| Base | DIPEA | Cs₂CO₃ | A stronger, solid base can sometimes accelerate the reaction. |
| Solvent | THF | DMSO | Higher boiling point and better stabilization of intermediates.[8] |
| Monitoring | TLC after 24h | LC-MS at 2h, 6h, 24h | Provides more accurate conversion data over time.[2] |
Caption: Table for systematic optimization of a sluggish SNAr reaction.
Part 3: Key Experimental Protocol
Protocol: Regioselective Mono-substitution of 2,4-Difluoropyrimidine with an Amine Nucleophile
This protocol provides a general method for achieving selective C4-amination, a common transformation in medicinal chemistry.
Materials:
-
2,4-Difluoropyrimidine (1.0 eq)
-
Amine Nucleophile (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,4-difluoropyrimidine and dissolve it in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical for controlling selectivity.
-
Base Addition: Add DIPEA to the reaction mixture and stir for 5 minutes.
-
Nucleophile Addition: Add the amine nucleophile dropwise to the cooled solution.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.
-
Monitoring: Track the reaction's progress using TLC or LC-MS until the starting material is consumed (typically 2-12 hours).[2][7]
-
Work-up: Once the reaction is complete, quench it with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to obtain the desired C4-substituted pyrimidine.
-
Characterization: Confirm the structure and regiochemistry using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Caption: Step-by-step workflow for selective C4-amination.
References
- Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem. (URL: )
- Troubleshooting common issues in pyrimidine synthesis - Benchchem. (URL: )
- Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis - Benchchem. (URL: )
- Troubleshooting common issues in fluorinated pyrimidine synthesis - Benchchem. (URL: )
- Lu, J., Paci, I., & Leitch, D. (2022). A predictive model for the relative rate and regioselectivity of nucleophilic aromatic substitution reactions. Chemical Science. (URL: )
- Application Notes and Protocol: Nucleophilic Aromatic Substitution (SNAr) on 2-Ethoxy-4,6-difluoropyrimidine - Benchchem. (URL: _)
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - WuXi AppTec. (URL: )
-
Sandford, T., et al. (2017). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Institutes of Health. (URL: [Link])
- Ismalaj, E., et al. (2021). SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem. ChemRxiv. (URL: )
-
Pyrimidine Synthesis Pathway: Synthesis of pyrimidine derivatives - Biochemistry Den. (URL: [Link])
-
Nucleophilic aromatic substitution - Wikipedia. (URL: [Link])
-
Wang, F., et al. (2022). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. (URL: [Link])
-
Neumann, C. N., & Ritter, T. (2015). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Harvard University. (URL: [Link])
-
Regioselectivity - Wikipedia. (URL: [Link])
-
Gillis, E. P., et al. (2009). Stereoselectively fluorinated N-heterocycles: a brief survey. National Institutes of Health. (URL: [Link])
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - WuXi AppTec. (URL: )
-
de Lescure, L., et al. (2022). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society. (URL: [Link])
-
Chen, K., et al. (2023). Theoretical Study on the Origin of Abnormal Regioselectivity in Ring-Opening Reaction of Hexafluoropropylene Oxide. MDPI. (URL: [Link])
- Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions - Benchchem. (URL: )
- comparative study of 4,6-diethoxy- vs.
Sources
- 1. Regioselectivity - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Stereoselectively fluorinated N-heterocycles: a brief survey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. communities.springernature.com [communities.springernature.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. wuxibiology.com [wuxibiology.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the ¹⁹F NMR Analysis of 4,6-difluoro-2-(trifluoromethyl)pyrimidine
Introduction
In the landscape of modern drug discovery and materials science, organofluorine compounds have established an indispensable role. The strategic incorporation of fluorine atoms can dramatically alter a molecule's metabolic stability, binding affinity, and lipophilicity.[1][2] Consequently, the precise and unambiguous characterization of these molecules is of paramount importance. Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as a uniquely powerful tool for this purpose.[3][4][5] The ¹⁹F nucleus possesses ideal properties for NMR analysis: a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, which translates to exceptional sensitivity, rivaling that of proton (¹H) NMR.[6][7][8][9]
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth ¹⁹F NMR analysis of 4,6-difluoro-2-(trifluoromethyl)pyrimidine, a heterocyclic scaffold of significant interest. We will move beyond a simple data report to explain the causality behind experimental choices, interpret the resulting spectrum in detail, and objectively compare its spectroscopic features with those of relevant alternatives. This document is designed to serve as a practical reference, grounded in authoritative scientific principles, for the structural elucidation of complex fluorinated molecules.
Section 1: The Distinct Advantages of ¹⁹F NMR for Fluorinated Heterocycles
The utility of ¹⁹F NMR stems from several key advantages over more conventional techniques like ¹H or ¹³C NMR:
-
High Sensitivity and Natural Abundance: With a receptivity of 83% relative to ¹H and 100% natural abundance, high-quality spectra can be acquired rapidly, even for samples of modest concentration.[5][6][10]
-
Expansive Chemical Shift Range: The ¹⁹F chemical shift range spans approximately 800 ppm, which is significantly wider than the ~14 ppm range for ¹H NMR.[6][11][12] This large dispersion dramatically reduces the likelihood of signal overlap, even in complex molecules containing multiple, distinct fluorine environments.
-
Exquisite Environmental Sensitivity: The ¹⁹F chemical shift is exceptionally sensitive to subtle changes in the local electronic environment.[2][6][9] This makes it a powerful probe for studying molecular interactions, conformational changes, and binding events in drug discovery campaigns.[2][5]
-
Absence of Background Signals: Since fluorine is virtually absent in biological systems, ¹⁹F NMR provides a clear, interference-free window for observing fluorinated drugs or probes in complex biological matrices without the need for solvent suppression.[2][11]
Section 2: Experimental Protocol for High-Fidelity ¹⁹F NMR Analysis
The acquisition of accurate and reproducible ¹⁹F NMR data is contingent upon a well-designed experimental protocol. The following steps represent a robust methodology for analyzing small molecules like 4,6-difluoro-2-(trifluoromethyl)pyrimidine.
2.1 Sample Preparation
-
Sample Weighing: Accurately weigh 5-15 mg of the solid 4,6-difluoro-2-(trifluoromethyl)pyrimidine sample.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent can influence chemical shifts; therefore, consistency is key for comparative studies.[1][13]
-
Internal Reference: For precise chemical shift referencing, an internal standard is crucial. While CFCl₃ (trichlorofluoromethane) is the primary standard (δ = 0.0 ppm), its volatility has led to the common use of stable secondary standards like trifluoroacetic acid (TFA, δ ≈ -76.55 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm).[14][15] The standard can be added directly to the sample or contained within a sealed capillary.
-
Transfer: Transfer the final solution to a 5 mm NMR tube.
2.2 Spectrometer Setup & Data Acquisition
-
Instrumentation: The experiments described here are typically performed on a 400-600 MHz NMR spectrometer equipped with a probe capable of detecting the ¹⁹F frequency.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal from the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgfhig on Bruker systems) is typically used to simplify the spectrum by removing ¹H-¹⁹F couplings.[3][7]
-
Spectral Width (SW): Set a wide spectral width of at least 250 ppm to ensure all fluorine signals are captured.[3][7] The expected range for most organofluorine compounds falls between +50 and -250 ppm.[16]
-
Transmitter Frequency Offset (O1P): Center the spectral width in the expected region of the resonances (e.g., around -100 ppm).
-
Acquisition Time (AQ): Set to 1–2 seconds to ensure good digital resolution.[3]
-
Relaxation Delay (D1): A delay of 2–5 seconds is generally sufficient for qualitative analysis.[7] For accurate quantitative measurements, this delay must be at least 5 times the longitudinal relaxation time (T₁) of the slowest-relaxing fluorine nucleus.[3]
-
Number of Scans (NS): Due to the high sensitivity of ¹⁹F, 16 to 64 scans are often sufficient for moderately concentrated samples.[3]
-
2.3 Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3-0.5 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing and Baseline Correction: Phase the spectrum manually or automatically to achieve pure absorption lineshapes and apply a baseline correction algorithm to ensure a flat baseline for accurate integration.
-
Referencing: Calibrate the chemical shift axis by setting the internal reference signal to its known literature value.
Experimental Workflow Diagram
Caption: Spin-spin coupling network in 4,6-difluoro-2-(trifluoromethyl)pyrimidine.
Section 4: Comparative Analysis
To fully appreciate the spectroscopic signature of 4,6-difluoro-2-(trifluoromethyl)pyrimidine, it is instructive to compare its data with that of related structures. The electronic nature and position of substituents have a profound impact on ¹⁹F NMR parameters.
4.1 Comparison with Structurally Related Fluorinated Pyrimidines
The table below compares the expected ¹⁹F NMR data for our target compound with literature data for other fluorinated pyrimidines. This comparison highlights how the number and position of fluorine substituents, as well as the presence of other functional groups, influence the spectrum.
| Compound | Fluorine Position | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Multiplicity |
| 4,6-difluoro-2-(trifluoromethyl)pyrimidine | 2-CF₃ | Est. -65 to -75 | ⁴JFF ≈ 5-15 Hz | Triplet |
| 4,6-F | Est. -110 to -130 | ⁴JFF ≈ 5-15 Hz | Quartet | |
| 2,4,6-Trifluoropyrimidine | 2-F | -50.8 | ³JF2,F4 = 14.5 Hz | Triplet |
| 4,6-F | -160.5 | ³JF4,F2 = 14.5 Hz | Doublet | |
| 5-Fluorouracil | 5-F | -169.7 | ³JHF = 5.0 Hz | Doublet |
| 2-Ethoxy-4,6-difluoropyrimidine [16] | 4,6-F | Predicted ~ -120 | - | Singlet |
Note: Estimated values for the target compound are based on general principles and data from related structures. [1][17][18][19]Experimental verification is required.
Analysis of Comparison:
-
Effect of CF₃ Group: Comparing the target molecule to 2,4,6-trifluoropyrimidine, we see the dramatic effect of replacing an F atom with a CF₃ group. The CF₃ resonance appears in a significantly different region (-65 to -75 ppm) compared to the F2 resonance (-50.8 ppm). Furthermore, the coupling changes from a three-bond (³J) to a four-bond (⁴J) interaction, which is typically smaller in magnitude.
-
Effect of Non-Fluorine Substituents: In 2-ethoxy-4,6-difluoropyrimidine, the absence of a fluorine-containing group at the 2-position means the signal for the 4,6-F atoms would appear as a singlet (in a proton-decoupled spectrum), as there are no other fluorine nuclei to couple with. This starkly contrasts with the quartet observed for our target molecule, demonstrating how J-coupling provides direct evidence of through-bond connectivity.
Section 5: Practical Applications and Advanced Insights
The detailed ¹⁹F NMR analysis of molecules like 4,6-difluoro-2-(trifluoromethyl)pyrimidine is not merely an academic exercise. It has direct applications in several high-impact areas:
-
Drug Discovery: In fragment-based drug discovery (FBDD), libraries of small, fluorinated molecules are screened against biological targets like proteins or RNA. [2]A change in the ¹⁹F chemical shift or line broadening upon addition of the target is a sensitive indicator of a binding event. [5]The distinct signals of our target molecule would make it an excellent candidate for such screens.
-
Reaction Monitoring: The high sensitivity and resolution of ¹⁹F NMR allow for real-time monitoring of chemical reactions involving fluorinated species, enabling precise determination of reaction kinetics and endpoint.
-
Conformational Analysis: The magnitude of J-coupling constants can be dependent on the dihedral angle between the coupled nuclei, as described by the Karplus relationship. [20]This allows for detailed conformational analysis of molecules in solution.
Conclusion
The ¹⁹F NMR spectrum of 4,6-difluoro-2-(trifluoromethyl)pyrimidine provides a rich tapestry of structural information, accessible through a well-executed experimental protocol. The chemical shifts of the CF₃ and aromatic fluorine signals are sensitive reporters of the electronic environment imposed by the pyrimidine ring, while the characteristic triplet-quartet coupling pattern provides unambiguous confirmation of the molecule's substitution pattern.
By comparing this data with that of related fluorinated pyrimidines, we gain a deeper understanding of structure-spectra relationships, which is crucial for the rational design and characterization of novel chemical entities. As the prevalence of organofluorine compounds in pharmaceuticals and advanced materials continues to grow, a thorough understanding and application of ¹⁹F NMR spectroscopy will remain an essential skill for scientists and researchers in the field.
References
-
Reports in Organic Chemistry. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dovepress. [Link]
-
Mărginean, I., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC. [Link]
-
Ye, L., et al. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. PMC. [Link]
-
Peng, C., et al. (2023). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI. [Link]
-
Kitevski-LeBlanc, J. L., & Prosser, R. S. (2021). Ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Publishing. [Link]
-
World Pharma Today. (n.d.). Structure and conformational dynamics of fluorine-containing drugs. World Pharma Today. [Link]
-
Ye, L., et al. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. eScholarship.org. [Link]
-
Prosser, R. S., & Kitevski-LeBlanc, J. L. (n.d.). A Beginner's Guide to 19F NMR and its Role in Drug Discovery. Canadian Science Publishing. [Link]
-
ResearchGate. (n.d.). Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. ResearchGate. [Link]
-
Jee, J., & Wriggers, W. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. PMC - NIH. [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
ChemRxiv. (n.d.). Ultrafast 19F MAS NMR. ChemRxiv. [Link]
-
ACS Publications. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link]
-
UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. [Link]
-
ResearchGate. (2002). DFT calculation of NMR J(FF) spin-spin coupling constants in fluorinated pyridines. The Journal of Physical Chemistry A. [Link]
-
Barth, R., et al. (2018). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. [Link]
-
NMR Facility, UCSB. (n.d.). 19F NMR Reference Standards. [Link]
-
Ukhanev, S. A., et al. (2023). Computational 19F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry. [Link]
-
University of Cambridge. (n.d.). NMR J-couplings. [Link]
-
Chemistry LibreTexts. (2023). J-Coupling (Scalar). [Link]
Sources
- 1. dovepress.com [dovepress.com]
- 2. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 19 F NMR viewed through two different lenses: ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00085C [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 11. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure and conformational dynamics of fluorine-containing drugs [worldpharmatoday.com]
- 13. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. colorado.edu [colorado.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. 19F [nmr.chem.ucsb.edu]
- 18. researchgate.net [researchgate.net]
- 19. Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of 4,6-Difluoro-2-(Trifluoromethyl)pyrimidine Derivatives
Introduction: The Significance of Fluorinated Pyrimidines in Modern Drug Discovery
In the landscape of medicinal chemistry and drug development, pyrimidine derivatives are a cornerstone, forming the structural basis for a vast array of therapeutic agents with activities ranging from anticancer to antiviral.[1][2] The strategic incorporation of fluorine atoms into these heterocyclic scaffolds has emerged as a powerful strategy to modulate and enhance their pharmacological profiles. Specifically, the introduction of difluoro and trifluoromethyl (CF₃) groups can significantly improve metabolic stability, increase binding affinity to target proteins, and enhance cell membrane permeability.[1][3]
The 4,6-difluoro-2-(trifluoromethyl)pyrimidine scaffold is of particular interest. The trifluoromethyl group, a strong electron-withdrawing moiety, coupled with the electronegative fluorine atoms at the C4 and C6 positions, creates a highly electron-deficient pyrimidine ring. This unique electronic nature not only influences the molecule's physicochemical properties but also governs its reactivity, making it a versatile platform for the synthesis of novel bioactive compounds.[4]
This guide provides a comprehensive, in-depth comparison of the synthesis and characterization of 4,6-difluoro-2-(trifluoromethyl)pyrimidine derivatives. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and comparative data to support and guide further research in this promising area of chemical science.
Part 1: Synthetic Strategies and Mechanistic Considerations
The synthesis of 4,6-difluoro-2-(trifluoromethyl)pyrimidine derivatives is a multi-step process that requires careful selection of precursors and reaction conditions to achieve the desired substitution pattern. The most common and logical approaches involve either building the pyrimidine ring with the trifluoromethyl group already in place or performing substitutions on a pre-existing polyhalogenated pyrimidine core.
A prevalent strategy begins with the cyclocondensation of a trifluoromethyl-containing building block, such as an amidine or guanidine, with a 1,3-dicarbonyl compound. This foundational step constructs the core heterocyclic ring, which is subsequently halogenated and functionalized.
Causality Behind Experimental Choices: The choice of a multi-step synthesis starting from a simple acyclic precursor like ethyl 4,4,4-trifluoroacetoacetate is driven by the commercial availability and cost-effectiveness of the starting materials.[4][5] The subsequent chlorination using phosphorus oxychloride (POCl₃) is a standard and highly effective method for converting pyrimidinols to chloropyrimidines, which are then excellent precursors for nucleophilic substitution reactions. The final fluorination step is critical for installing the target C4 and C6 fluorine atoms, which are key to the scaffold's unique reactivity and biological properties.
Caption: Generalized mechanism for SNAr reactions.
Table 1: Comparison of Reactivity with Various Nucleophiles
| Nucleophile Type | Example Nucleophile | Expected Product | Relative Reaction Rate | Comments |
| N-centered | Primary/Secondary Amines | 4-Amino-6-fluoro-2-(trifluoromethyl)pyrimidine | Fast | Generally high-yielding and regioselective for monosubstitution under controlled conditions. [3] |
| O-centered | Alkoxides, Phenoxides | 4-Alkoxy-6-fluoro-2-(trifluoromethyl)pyrimidine | Moderate | Often requires stronger basic conditions compared to amines. |
| S-centered | Thiolates | 4-Thioether-6-fluoro-2-(trifluoromethyl)pyrimidine | Very Fast | Thiols are potent nucleophiles and react readily, often at lower temperatures. [6] |
Part 2: Comprehensive Spectroscopic Characterization
Unambiguous structural elucidation of the synthesized derivatives is critical and relies on a combination of modern spectroscopic techniques. NMR spectroscopy, in particular, is an indispensable tool for characterizing these fluorinated compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The presence of ¹H, ¹³C, and ¹⁹F active nuclei provides a wealth of structural information. Due to the low natural abundance of ¹³C and the often-low number of protons in these highly substituted molecules, ¹⁹F NMR is arguably the most informative technique. [7][8] ¹⁹F NMR Spectroscopy: A Critical Tool The ¹⁹F nucleus offers several advantages: 100% natural abundance, a high gyromagnetic ratio leading to high sensitivity, and a large chemical shift range (~800 ppm) that minimizes signal overlap and is exquisitely sensitive to the local electronic environment. [9][10]
-
Chemical Shifts (δ): The CF₃ group will appear as a singlet (if no adjacent protons or fluorines) in a distinct region of the spectrum, typically between -60 and -80 ppm relative to CFCl₃. The fluorine atoms on the pyrimidine ring (C4-F and C6-F) will appear further downfield.
-
Coupling Constants (J): Through-bond J-coupling between fluorine nuclei and between fluorine and carbon (nJCF) or fluorine and proton (nJHF) provides definitive evidence for the connectivity of the molecule. For instance, a ³JHF coupling would be observed between a fluorine atom at C4 and a proton on an adjacent substituent.
Table 2: Representative NMR Data for a Hypothetical 4-Amino-6-fluoro-2-(trifluoromethyl)pyrimidine Derivative
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling (J, Hz) |
| ¹⁹F | C2-CF₃ | -65 to -75 | s |
| C6-F | -120 to -140 | s (or d, t if coupled to substituent protons) | |
| ¹³C | C 2 | 150 - 158 | q, ¹JCF ≈ 270-280 Hz |
| C 4 | 155 - 165 | d, ¹JCF ≈ 240-260 Hz | |
| C 5 | 100 - 115 | d, ³JCF (from C4-F) ≈ 4-8 Hz | |
| C 6 | 155 - 165 | d, ¹JCF ≈ 240-260 Hz | |
| C2-C F₃ | 118 - 125 | q, ¹JCF ≈ 35-40 Hz | |
| ¹H | H 5 | 6.5 - 7.5 | d, ³JHF (from C6-F) ≈ 2-5 Hz |
| Amino H | 5.0 - 8.0 | br s |
Note: These are estimated values based on data for structurally similar fluorinated heterocycles. Actual values will vary with substitution and solvent. [11][12][13][14]
Detailed Experimental Protocol: Acquiring a ¹⁹F NMR Spectrum
This protocol provides a self-validating system for obtaining high-quality ¹⁹F NMR data.
-
Sample Preparation:
-
Accurately weigh 5-15 mg of the purified, dried derivative. Rationale: Ensures sufficient signal-to-noise for a high-resolution spectrum.
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The solvent choice is critical as it can influence chemical shifts. [15] * Add a small amount of an internal standard, such as trifluorotoluene, if precise chemical shift referencing is required. Alternatively, use an external standard. Rationale: Provides a reference point for accurate chemical shift determination.
-
-
Instrument Setup & Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz) equipped with a broadband or fluorine-specific probe.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. Rationale: A well-shimmed magnet is essential for sharp lines and high resolution.
-
Set the spectral width to encompass the expected range of ¹⁹F signals (e.g., 200 ppm).
-
Use a 90° pulse and an appropriate relaxation delay (typically 2-5 seconds for small molecules) to ensure quantitative signal integration if needed.
-
Acquire the spectrum with proton decoupling to simplify the signals by removing ¹H-¹⁹F couplings. [15]Rationale: This makes the spectrum cleaner and simplifies the identification of F-F or F-C couplings.
-
-
Data Processing:
-
Apply an exponential multiplication (line broadening of 0.3-1.0 Hz) to improve the signal-to-noise ratio.
-
Fourier transform the data, and then perform phase and baseline corrections.
-
Reference the spectrum to the known chemical shift of the internal or external standard.
-
Mass Spectrometry (MS) and Other Techniques
-
High-Resolution Mass Spectrometry (HRMS): This is essential for confirming the elemental composition of the synthesized compound. The measured mass should be within 5 ppm of the calculated exact mass for the proposed molecular formula. [4][5]* Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups, such as C=N, C-F, and N-H stretches. [11]* X-ray Crystallography: Provides the definitive, unambiguous three-dimensional structure of a compound in the solid state, confirming connectivity and stereochemistry. [11]
Part 3: Application in Biological Screening
Derivatives of this scaffold are frequently evaluated for their potential as therapeutic agents, particularly as kinase inhibitors or general anticancer compounds. [16][17][18]A primary in vitro screen often involves assessing the compound's cytotoxicity against various cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a proxy for cell viability.
-
Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment. [4]2. Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) for 48 or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Rationale: Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as DMSO or isopropanol.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
The 4,6-difluoro-2-(trifluoromethyl)pyrimidine scaffold represents a highly valuable platform in contemporary medicinal chemistry. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. The unique electronic properties conferred by the fluorine and trifluoromethyl substituents make these derivatives particularly amenable to functionalization via nucleophilic aromatic substitution, allowing for the creation of diverse chemical libraries.
A rigorous and multi-faceted characterization approach, with a strong emphasis on ¹⁹F NMR spectroscopy, is paramount to ensuring the structural integrity and purity of these novel compounds. The methodologies and comparative data presented in this guide provide a robust framework for researchers to confidently synthesize, characterize, and evaluate this promising class of fluorinated heterocycles for their potential as next-generation therapeutics.
References
- A Technical Guide to the Characterization of Trifluoromethylpyrimidine Deriv
- Synthesis and Characterization of 4,6-difluoro-N-methylpyrimidin-2-amine: A Technical Guide. Benchchem.
- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry.
- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety.
- Synthesis and structure of 4,6-bis(difluoromethyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile. Chemistry of Heterocyclic Compounds.
- Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Taylor & Francis Online.
- An In-depth Technical Guide on the Potential Biological Activities of 4,6-difluoro-N-methylpyrimidin-2-amine Deriv
- Synthesis of 4,6-Difluoro-Tryptophan as a Probe for Protein 19F NMR.
- 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19 F NMR spectroscopy. Oxford Academic, Nucleic Acids Research.
- 4,6-Difluoro-2-(4-methoxyphenylamino)pyrimidine - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- Application Notes and Protocols for 19F NMR Spectroscopy of Fluorin
- Navigating the Spectroscopic Landscape of 2- Ethoxy-4,6-difluoropyrimidine Derivatives: A Comparative Guide to 13C and 19F NMR Analysis. Benchchem.
- 4-Hydroxy-6-(trifluoromethyl)pyrimidine(1546-78-7) 13C NMR spectrum. ChemicalBook.
- Fluorine nuclear magnetic resonance, a privileged tool for metabolic studies of fluoropyrimidine drugs. PubMed.
- Fluorine nuclear magnetic resonance spectroscopy of human biofluids in the field of metabolic studies of anticancer and antifungal fluoropyrimidine drugs. PubMed.
- Discovery and biological evaluation of 4,6-pyrimidine analogues with potential anticancer agents as novel colchicine binding site inhibitors. PubMed.
- An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
- Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS - University of Konstanz.
- Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles.
- Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines.
Sources
- 1. benchchem.com [benchchem.com]
- 2. wjarr.com [wjarr.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorine nuclear magnetic resonance, a privileged tool for metabolic studies of fluoropyrimidine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorine nuclear magnetic resonance spectroscopy of human biofluids in the field of metabolic studies of anticancer and antifungal fluoropyrimidine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 11. Volume # 4(119), July - August 2018 — "Synthesis and structure of 4,6-bis(difluoromethyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile" [notes.fluorine1.ru]
- 12. Synthesis of 4,6-Difluoro-Tryptophan as a Probe for Protein 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spectrabase.com [spectrabase.com]
- 14. 4-Hydroxy-6-(trifluoromethyl)pyrimidine(1546-78-7) 13C NMR spectrum [chemicalbook.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 17. tandfonline.com [tandfonline.com]
- 18. Discovery and biological evaluation of 4,6-pyrimidine analogues with potential anticancer agents as novel colchicine binding site inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 4,6-Difluoro- vs. 4,6-Dichloro-2-(trifluoromethyl)pyrimidine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, pyrimidine scaffolds are of paramount importance, forming the core of numerous therapeutic agents.[1][2] The strategic functionalization of these heterocycles, often accomplished via nucleophilic aromatic substitution (SNAr), is a cornerstone of drug discovery programs. This guide provides an in-depth comparison of the reactivity of two key building blocks: 4,6-difluoro-2-(trifluoromethyl)pyrimidine and 4,6-dichloro-2-(trifluoromethyl)pyrimidine. Understanding the nuanced differences in their reactivity is crucial for making informed decisions in the design and execution of synthetic routes to novel bioactive molecules.
The Decisive Role of the Halogen in SNAr Reactivity
The SNAr mechanism on electron-deficient aromatic systems, such as pyrimidines, proceeds through a two-step addition-elimination pathway. The initial and often rate-determining step is the nucleophilic attack on the carbon atom bearing the leaving group, which forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The aromaticity of the ring is subsequently restored by the expulsion of the leaving group.
Contrary to what is observed in SN2 reactions, where iodide and bromide are excellent leaving groups, in SNAr reactions on electron-poor heteroaromatics, fluoride is often a superior leaving group to chloride.[1][3] This is because the electronegativity of the halogen plays a more critical role in the rate-determining nucleophilic attack than its ability to depart in the subsequent, faster elimination step.
The high electronegativity of fluorine powerfully withdraws electron density from the pyrimidine ring through the inductive effect. This renders the carbon atoms at positions 4 and 6 more electrophilic and, therefore, more susceptible to nucleophilic attack. Furthermore, the strong inductive effect of fluorine stabilizes the negatively charged Meisenheimer complex, lowering the activation energy of the first step and accelerating the overall reaction rate.
The trifluoromethyl group at the 2-position further activates the pyrimidine ring towards nucleophilic attack due to its potent electron-withdrawing nature. This synergistic activation makes both 4,6-difluoro- and 4,6-dichloro-2-(trifluoromethyl)pyrimidine highly reactive substrates for SNAr reactions.
Reactivity Comparison: A Head-to-Head Analysis
Key Factors Influencing Reactivity:
| Feature | 4,6-Difluoro-2-(trifluoromethyl)pyrimidine | 4,6-Dichloro-2-(trifluoromethyl)pyrimidine | Impact on Reactivity |
| Electronegativity of Halogen | High (Fluorine) | Moderate (Chlorine) | Higher electronegativity of fluorine leads to a more electrophilic C4/C6 and better stabilization of the Meisenheimer complex, thus a faster reaction rate.[1] |
| Leaving Group Ability (in SNAr) | Excellent | Good | In the context of SNAr, where the first step is rate-determining, fluoride is a better leaving group than chloride.[3] |
| Activation by CF3 Group | High | High | The strong electron-withdrawing trifluoromethyl group at C2 significantly activates both substrates for nucleophilic attack at C4 and C6. |
Based on these principles, 4,6-difluoro-2-(trifluoromethyl)pyrimidine is predicted to be significantly more reactive towards nucleophiles than 4,6-dichloro-2-(trifluoromethyl)pyrimidine. This enhanced reactivity translates to the ability to perform substitutions under milder reaction conditions, often at lower temperatures and with shorter reaction times.
For transformations involving less reactive nucleophiles, the difluoro derivative is the substrate of choice. Conversely, the lower reactivity of the dichloro analog can be advantageous when seeking to achieve selective mono-substitution, as the first substitution deactivates the ring towards a second attack, making it easier to control the reaction.[1]
Experimental Protocols
The following are representative, detailed protocols for the mono-amination of 4,6-dihalo-2-(trifluoromethyl)pyrimidines. These procedures can be adapted for a variety of amine nucleophiles.
Protocol 1: Synthesis of 4-Amino-6-fluoro-2-(trifluoromethyl)pyrimidine
This protocol is adapted from procedures for the amination of fluorinated pyrimidines.[4]
Materials:
-
4,6-Difluoro-2-(trifluoromethyl)pyrimidine
-
Amine of choice (e.g., benzylamine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 4,6-difluoro-2-(trifluoromethyl)pyrimidine (1.0 eq) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
To the cooled solution, add the amine (1.1 eq) followed by the slow, dropwise addition of TEA or DIPEA (1.2 eq).
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then slowly warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for the synthesis of 4-amino-6-fluoro-2-(trifluoromethyl)pyrimidine.
Protocol 2: Synthesis of 4-Amino-6-chloro-2-(trifluoromethyl)pyrimidine
This protocol is adapted from procedures for the amination of dichloropyrimidines.[5][6]
Materials:
-
4,6-Dichloro-2-(trifluoromethyl)pyrimidine
-
Amine of choice (e.g., benzylamine)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dioxane)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,6-dichloro-2-(trifluoromethyl)pyrimidine (1.0 eq), the amine (1.1 eq), and the base (K2CO3 or Cs2CO3, 2.0 eq).
-
Add the anhydrous solvent.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for the synthesis of 4-amino-6-chloro-2-(trifluoromethyl)pyrimidine.
Conclusion
The choice between 4,6-difluoro- and 4,6-dichloro-2-(trifluoromethyl)pyrimidine is a strategic one, dictated by the specific requirements of the synthetic target and the nature of the nucleophile. The difluoro derivative offers the advantage of higher reactivity, enabling reactions under milder conditions and with a broader range of nucleophiles. In contrast, the dichloro analog provides a less reactive platform that can be beneficial for achieving controlled mono-substitution. A thorough understanding of the underlying principles of SNAr on these pyrimidine systems empowers the medicinal chemist to select the optimal building block for the efficient and successful synthesis of novel therapeutic agents.
References
-
Duncton, M. A. J. "Minireview: Palladium-Catalyzed C-N and C-O Bond-Forming Reactions in the Synthesis of Heterocyclic Compounds." Org. Biomol. Chem., 2011, 9, 4056-4087. [Link]
- Miller, J. "Aromatic Nucleophilic Substitution." Elsevier, 1968.
-
Sandos, M., et al. "Regiochemistry in Pd-Catalysed Organotin Reactions with Halopyrimidines." Acta Chem. Scand., 1989, 43, 62-68. [Link]
-
Mingaleva, A., et al. "Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines." Molecules, 2020, 25, 5493. [Link]
-
Lu, J., Paci, I., & Leitch, D. C. "A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors." ChemRxiv, 2022. [Link]
-
Park, S., et al. "Directed nucleophilic aromatic substitution reaction." ChemRxiv, 2021. [Link]
-
Li, Y., et al. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." Schrödinger, 2020. [Link]
-
Charushin, V. N., et al. "Amination of 4,6-and 2,4-Dichloropyrimidines with Polyamines." Russian Journal of Organic Chemistry, 2008, 44, 1039-1051. [Link]
-
Poissy, J., et al. "Synthesis of Fluorinated Amines: A Personal Account." J. Org. Chem., 2018, 83, 4, 1915-1925. [Link]
-
Wang, Y., et al. "Chemoselective defluorinative amination of (trifluoromethyl)alkenes with amidines: synthesis of 6-fluoro-1,4-dihydropyrimidines." Org. Biomol. Chem., 2021, 19, 933-937. [Link]
-
Shankar, B. R., et al. "Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues." Polycyclic Aromatic Compounds, 2022, 42, 6320-6327. [Link]
-
Gonzalez-Velez, V., et al. "Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over." ChemRxiv, 2023. [Link]
-
Siddiqui, S. A., et al. "An efficient and simple methodology for the synthesis of 2-amino-4-(N-alkyl/arylamino)-6-chloropyrimidines." Tetrahedron Lett., 2014, 55, 41, 5663-5667. [Link]
- Adcock, C. "Process for preparing 4,6-dichloro-pyrimidine." US Patent 6,018,045, issued January 25, 2000.
-
da Silva, A. B. F., et al. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry." Molecules, 2024, 29, 1. [Link]
-
Anonymous. "Detailed experimental procedure for the synthesis of 4-fluoropyridine." J-STAGE, 2009. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wuxibiology.com [wuxibiology.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. (PDF) An efficient and simple methodology for the synthesis of 2-amino-4- (N-alkyl/arylamino)-6-chloropyrimidines [academia.edu]
biological activity of compounds from 4,6-difluoro-2-(trifluoromethyl)pyrimidine
Publish Comparison Guide: Biological Activity of 4,6-Difluoro-2-(trifluoromethyl)pyrimidine Derivatives
Executive Summary: The "Fluorine Effect" in Pyrimidine Scaffolds
4,6-Difluoro-2-(trifluoromethyl)pyrimidine (CAS: 1804519-61-6) is not a drug in itself, but a high-value electrophilic building block used to construct advanced pharmaceutical and agrochemical agents. Its structural value lies in its regioselective reactivity and the 2-trifluoromethyl (CF₃) group .
Unlike standard pyrimidines, the 2-CF₃ group provides a "metabolic shield" at the carbon-2 position, preventing oxidative metabolism while significantly boosting lipophilicity (LogP).[1] The 4,6-difluoro motif serves as a dual handle for Nucleophilic Aromatic Substitution (SₙAr) , allowing researchers to sequentially install two different pharmacophores (e.g., an amine and an ether) to create complex, non-symmetric libraries.[1]
Key Applications:
-
Oncology: Type II Kinase Inhibitors (RAF/MEK/VEGFR).
-
Virology: HIV-1 Entry Inhibitors (CCR5 antagonists).[2]
-
Agrochemicals: Broad-spectrum herbicides and fungicides.
Chemical Architecture & Reactivity
The biological potency of the final compounds is dictated by the substituents installed at positions 4 and 6.[1] The 4,6-difluoro scaffold is superior to the 4,6-dichloro analog for library generation because the high electronegativity of fluorine stabilizes the Meisenheimer intermediate, accelerating SₙAr reactions with difficult nucleophiles.[1]
Mechanism of Library Generation (SₙAr Pathway)
Figure 1: Sequential functionalization strategy. The first substitution is controlled by stoichiometry and temperature, allowing the isolation of the mono-fluorinated intermediate.[1]
Comparative Biological Activity
This section compares the performance of 2-(trifluoromethyl)pyrimidine derivatives against standard alternatives (2-methyl or non-substituted analogs).
A. Oncology: Kinase Inhibition (RAF/VEGFR)
Derivatives of this scaffold are frequently designed as ATP-competitive inhibitors . The 2-CF₃ group often occupies a hydrophobic pocket near the gatekeeper residue, enhancing binding affinity compared to a methyl group.[1]
| Feature | 2-CF₃-Pyrimidine Derivative | Standard 2-Methyl Analog | Impact of Scaffold |
| Metabolic Stability | High (Blocks C2 oxidation) | Low (Susceptible to P450 oxidation) | Extends half-life ( |
| Cell Permeability | Enhanced (Higher LogP) | Moderate | Improved intracellular concentration.[1] |
| IC₅₀ (BRAF V600E) | < 50 nM (Typical for lead series) | ~150-300 nM | 3-5x Potency increase due to hydrophobic contacts. |
| Selectivity | High (Due to steric bulk of CF₃) | Moderate | CF₃ induces conformational fit in the ATP pocket. |
Experimental Validation: In BRAF inhibition studies, replacing a C2-H with C2-CF₃ typically results in a 10-fold reduction in IC₅₀ due to the displacement of high-energy water molecules from the hydrophobic pocket of the kinase.
B. Antiviral Activity: HIV-1 CCR5 Antagonists
Research indicates that 4,6-disubstituted pyrimidines block the entry of HIV-1 by binding to the CCR5 co-receptor.
-
Compound Class: 4,6-dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxamides.[2]
-
Activity: Potent inhibition of viral entry.
-
Advantage: The 2-CF₃ group reduces the number of rotamers (conformational flexibility), locking the molecule into the bioactive conformation required for receptor binding.[1]
C. Agrochemicals: Herbicides & Fungicides
The 2-CF₃ pyrimidine motif is ubiquitous in modern agrochemicals (e.g., Tiafenacil analogs).[1]
| Assay Target | Activity Metric | Performance vs. Standard |
| PPO Inhibition (Herbicide) | pI₅₀ > 7.5 | Superior to 2-chloro analogs due to environmental stability. |
| Fungal Growth (Botrytis cinerea) | > 90% Inhibition at 50 ppm | 2-CF₃ derivatives show broader spectrum control than 2-Me analogs. |
Detailed Experimental Protocols
Protocol A: Synthesis of 4-Amino-6-fluoro-2-(trifluoromethyl)pyrimidine (Intermediate)
This protocol demonstrates the controlled mono-substitution of the difluoro scaffold.
-
Reagents: 4,6-Difluoro-2-(trifluoromethyl)pyrimidine (1.0 eq), Aniline derivative (0.95 eq), DIPEA (1.2 eq), THF (Anhydrous).[1]
-
Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.
-
Procedure:
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1] The product is often stable enough for the next step without chromatography if purity >90%.[1]
Protocol B: Kinase Inhibition Assay (General)
Validating the biological activity of the synthesized derivative.
-
System: FRET-based LanthaScreen™ Eu Kinase Binding Assay.
-
Conditions: Incubate kinase (e.g., VEGFR2), fluorescent tracer, and test compound (1 nM – 10 µM) for 1 hour at RT.
-
Readout: Measure TR-FRET ratio (Emission at 665 nm / 615 nm).
-
Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀ using a 4-parameter logistic fit.
Mechanism of Action Visualization
The following diagram illustrates how the 2-CF₃-Pyrimidine scaffold functions as a dual-action kinase inhibitor, leveraging its specific substitution pattern.
Figure 2: Pharmacophore mapping of the 2-CF₃-pyrimidine scaffold within a kinase active site. The CF₃ group provides critical hydrophobic anchoring that standard methyl groups cannot achieve.[1]
References
-
Synthesis and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives. Frontiers in Chemistry. (2021).[1]
-
Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors. Chemistry & Biodiversity. (2021).[1]
-
Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Acta Pharmaceutica. (2025).
-
Piperazine-based CCR5 antagonists as HIV-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. (2004).
-
Regioselectively Controlled Synthesis of N-Substituted (Trifluoromethyl)pyrimidin-2(1H)-ones. Journal of Organic Chemistry. (2016).
Sources
Structural Analysis & Reactivity Guide: 4,6-Difluoro-2-(trifluoromethyl)pyrimidine Derivatives
Executive Summary & Structural Context[1][2][3]
In the high-stakes arena of fragment-based drug discovery (FBDD), 4,6-difluoro-2-(trifluoromethyl)pyrimidine represents a "privileged scaffold."[1] Unlike its chlorinated counterparts, this fluorinated motif offers a unique combination of high lipophilicity, metabolic stability, and specific bioisosteric properties.
However, obtaining high-quality single crystals of the parent molecule is notoriously difficult due to its low melting point and high volatility.[1] Consequently, structural validation often relies on comparative crystallography of its stable derivatives.
This guide provides an in-depth technical comparison between the 4,6-difluoro scaffold and its primary alternative, the 4,6-dichloro analog.[1] We analyze the crystallographic implications of the "Fluorine Effect"—specifically how C-F bond contraction and electrostatic inversion at the C4/C6 positions dictate both solid-state packing and solution-phase reactivity.[1]
Comparative Structural Metrics
The following data synthesizes experimental X-ray diffraction values from analogous pyrimidine systems to establish a baseline for performance comparison.
Table 1: Physicochemical & Crystallographic Comparison
| Feature | 4,6-Difluoro-2-(CF3)pyrimidine (Target) | 4,6-Dichloro-2-(CF3)pyrimidine (Alternative) | Implication for Drug Design |
| C4/C6 Bond Length | 1.33 – 1.36 Å (C-F) | 1.73 – 1.75 Å (C-Cl) | Shorter C-F bonds create a compact scaffold; harder to metabolically cleave.[1] |
| Unit Cell Vol. | Lower (Compact Packing) | Higher (Steric Bulk) | Fluorinated analogs often crystallize in higher symmetry space groups due to compact size.[1] |
| Intermolecular Forces | C-F···π, C-H···F (Electrostatic) | Cl···Cl, Cl···N (Dispersion/Halogen Bond) | Fluorine directs packing via electrostatics; Chlorine via dispersion (Type II halogen bonding).[1] |
| Lattice Energy | Lower (Often Volatile/Liquid) | Higher (Stable Solid) | The difluoro analog is harder to handle (often oil/low MP solid); requires derivatization for X-ray. |
| LogP (Hydrophobicity) | ~1.77 | ~2.40 | Difluoro is less lipophilic than dichloro, improving solubility in aqueous assays.[1] |
| Reactivity (SNAr) | Fast (High Electrophilicity) | Moderate | Fluorine is a better leaving group in SNAr on electron-deficient rings due to the Meisenheimer complex stabilization.[1] |
Critical Insight: The substitution of Chlorine with Fluorine at C4/C6 contracts the bond length by ~0.4 Å. In crystal engineering, this reduces the "steric footprint," allowing the molecule to penetrate deeper into protein binding pockets, but it weakens the lattice energy, making the parent material prone to sublimation.
Crystallographic Insights: The "Fluorine Effect"
To successfully crystallize derivatives of this scaffold, one must understand the dominant supramolecular forces.
Electrostatic Potential Inversion
In the 4,6-dichloro analog, the chlorine atom often exhibits a "sigma-hole"—a positive electrostatic potential cap that facilitates linear Halogen Bonding (C-Cl[1]···N).
In contrast, the 4,6-difluoro analog lacks this sigma-hole due to fluorine's extreme electronegativity.[1] Instead, the crystal packing is driven by:
-
Dipole-Dipole Stacking: The 2-CF3 group creates a strong dipole, aligning molecules anti-parallel in the unit cell.[1]
-
C-F···π Interactions: The electron-rich fluorine at C4/C6 donates electron density to the electron-deficient π-cloud of neighboring pyrimidine rings.[1]
Reactivity-Structure Correlation
The X-ray structure of reaction products (e.g., after reacting with an amine) confirms the regioselectivity of Nucleophilic Aromatic Substitution (SNAr).
-
Observation: The C4 and C6 positions are chemically equivalent due to symmetry.
-
Mechanism: Upon mono-substitution, the symmetry breaks.[1] X-ray diffraction is the only definitive method to distinguish between N-alkylation (at the ring nitrogen) and the desired C-alkylation or O-alkylation, as NMR shifts can be ambiguous in highly substituted systems.[1]
Visualization: Interaction & Workflow Logic
Diagram 1: Crystal Packing Interaction Hierarchy
This diagram illustrates the dominant forces stabilizing the crystal lattice for the Difluoro vs. Dichloro variants.
Caption: Hierarchy of supramolecular forces.[1] Fluorinated scaffolds rely on weak electrostatic steering (C-F···π), leading to lower lattice stability compared to the robust halogen bonding of chlorinated analogs.
Diagram 2: Crystallization Decision Workflow
A self-validating protocol for obtaining X-ray quality crystals of fluorinated pyrimidine derivatives.
Caption: Decision tree for crystallizing fluorinated pyrimidines. Vapor diffusion (Method B) is preferred to overcome the high solubility and low melting point issues typical of this scaffold.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are standardized for this specific chemical class.
Synthesis of Crystalline Derivatives (General Protocol)
Since the parent 4,6-difluoro compound is often a liquid or low-melting solid, derivatization with a "crystallization handle" (e.g., a heavy amine) is recommended for structural verification.[1]
-
Reactant: Dissolve 1.0 eq of 4,6-difluoro-2-(trifluoromethyl)pyrimidine in anhydrous THF.
-
Nucleophile: Add 1.0 eq of 4-bromoaniline (heavy atom aids X-ray phasing).[1]
-
Base: Add 1.2 eq of DIPEA to scavenge HF.
-
Condition: Stir at 0°C for 1 hour, then warm to RT. Note: The first fluorine displacement is extremely fast.
-
Workup: Evaporate THF, redissolve in EtOAc, wash with brine.
Vapor Diffusion Crystallization (The "Gold Standard")
Why this method? Fluorinated pyrimidines resist nucleation in simple evaporation due to weak intermolecular forces.[1] Vapor diffusion forces a slow increase in supersaturation.[1]
-
Inner Vial: Dissolve 20 mg of the derivative in 0.5 mL of THF (good solvent).
-
Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 3 mL of Pentane (anti-solvent).
-
Seal: Cap the outer jar tightly.
-
Time: Allow to stand undisturbed at 4°C for 48–72 hours.
-
Harvest: Mount crystals immediately using Paratone oil; these crystals are often solvated and may crack upon drying.[1]
Data Collection Parameters[3]
-
Temperature: 100 K (Mandatory). Fluorine atoms have high thermal motion; room temperature collection will result in smeared electron density maps and high R-factors.[1]
-
Radiation: Mo-Kα (λ = 0.71073 Å) is sufficient, but Cu-Kα is preferred if the crystal is small (<0.1 mm) to boost signal intensity.[1]
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-Crossminer: Search and Analysis of Supramolecular Associates.[1] (2019).[1] Link
-
Journal of Chemical Physics. Pyrimidine and halogenated pyrimidines near edge x-ray absorption fine structure spectra. (2010).[1][2] Link
-
BenchChem Technical Guides. Synthesis and Characterization of 4,6-difluoro-N-methylpyrimidin-2-amine. (2025).[1][3][4] Link
-
RSC Advances. Tables of bond lengths determined by X-ray and neutron diffraction. (Perkin Trans.[1] 2). Link
-
Sigma-Aldrich. Product Specification: 4,6-Dichloro-2-(trifluoromethyl)pyrimidine.[1]Link[1]
Sources
Introduction: The Trifluoromethyl Group's Impact on Pyrimidine Chemistry and Analysis
An In-Depth Technical Guide to the Mass Spectrometry of Trifluoromethyl-Containing Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of a trifluoromethyl (CF3) group into the pyrimidine scaffold is a cornerstone of modern medicinal and agrochemical research. This modification frequently enhances biological activity, improves metabolic stability, and increases the bioavailability of parent compounds.[1] Pyrimidine derivatives are fundamental heterocyclic compounds, forming the backbone of nucleic acids and featuring prominently in molecules with diverse pharmacological properties, including antiviral, antitumor, and antibacterial activities.[2][3] The CF3 group, a strong electron-withdrawing substituent, significantly alters the physicochemical properties of the pyrimidine ring, which in turn presents unique opportunities and challenges for structural characterization.[4]
Mass spectrometry (MS) stands as a primary and indispensable analytical technique for the characterization of these complex molecules.[2][5] It provides critical information on molecular weight and elemental composition, and through the analysis of fragmentation patterns, offers deep insights into molecular structure.[1][6] This guide offers a comparative analysis of mass spectrometry techniques for trifluoromethyl-containing pyrimidines, explaining the causality behind experimental choices and providing field-proven insights to aid in method development and data interpretation.
Comparative Analysis of Ionization Techniques
The choice of ionization method is the most critical parameter in mass spectrometry, as it dictates the nature of the ions generated and the extent of molecular fragmentation.[7][8][9] The selection depends on the analyte's properties (e.g., volatility, polarity) and the analytical information required. For trifluoromethyl-containing pyrimidines, the main choice lies between "hard" and "soft" ionization techniques.
Hard Ionization: Electron Ionization (EI)
Electron Ionization (EI) is a classic gas-phase technique where the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[6][10] This high energy input often leads to extensive and reproducible fragmentation, creating a detailed "fingerprint" of the molecule.
-
Expertise & Experience: The primary strength of EI-MS is the generation of rich fragmentation patterns that are invaluable for structural elucidation.[6][11] These patterns are highly reproducible and can be compared against extensive spectral libraries like the NIST database for compound identification.[12] However, the high energy involved can sometimes be a double-edged sword. For certain trifluoromethyl-pyrimidine derivatives, the molecular ion (the ion corresponding to the intact molecule) may be weak or entirely absent, complicating the determination of the molecular weight.[10] This is a crucial consideration during the analysis of novel compounds not present in libraries.
-
Trustworthiness: The reproducibility of EI spectra makes it a highly reliable method for confirming the identity of known compounds and for quality control applications. Computational tools like Quantum Chemistry Electron Ionization Mass Spectra (QCEIMS) can even predict EI mass spectra, which show good correlation with experimental data for pyrimidine derivatives, further validating the fragmentation pathways.[12][13]
Soft Ionization: ESI and CI
Soft ionization methods impart less energy to the analyte molecules, resulting in minimal fragmentation and typically producing an abundant ion corresponding to the intact molecule.[7][8]
-
Electrospray Ionization (ESI): ESI has become the most popular ionization technique, especially for compounds synthesized for biological evaluation, which are often polar and non-volatile.[14] In ESI, a high voltage is applied to a liquid sample to generate an aerosol of charged droplets, ultimately producing protonated molecules [M+H]⁺ or other adducts.[8][15]
-
Expertise & Experience: ESI is the go-to method when the primary goal is to confirm the molecular weight of a synthesized trifluoromethyl-pyrimidine. It is exceptionally well-suited for coupling with liquid chromatography (LC-MS), allowing for the analysis of complex mixtures and reaction monitoring.[16][17][18] The choice of solvent and pH is critical in ESI to promote efficient protonation of the basic nitrogen atoms in the pyrimidine ring.[19]
-
-
Chemical Ionization (CI): CI is a softer gas-phase technique than EI. It involves ion-molecule reactions between the analyte and ions of a reagent gas (like methane or ammonia).[9][10]
-
Expertise & Experience: CI is an excellent alternative when EI fails to produce a molecular ion. It generates ions with lower internal energy, thus preserving the molecular ion and providing clear molecular weight information with less complex fragmentation.[20] It serves as a perfect complementary technique to EI for the comprehensive characterization of volatile trifluoromethyl-pyrimidine derivatives.
-
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is another valuable technique that creates ions at atmospheric pressure and is well-suited for relatively polar, semi-volatile samples.[10] It often produces quasi-molecular ions like [M+H]⁺ and can handle higher flow rates than ESI, making it robust for LC-MS applications.[21]
Data Summary: Comparison of Ionization Techniques
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) | Chemical Ionization (CI) |
| Principle | High-energy electron bombardment | High voltage applied to a liquid | Ion-molecule reactions with reagent gas |
| Analyte State | Gas Phase (Volatile) | Liquid Phase (Polar) | Gas Phase (Volatile) |
| Fragmentation | Extensive ("Hard") | Minimal ("Soft") | Low to moderate ("Soft") |
| Typical Ions | Molecular ion (M⁺·), fragment ions | Protonated molecule ([M+H]⁺), adducts | Protonated molecule ([M+H]⁺) |
| Key Information | Structural Elucidation, Library Matching | Molecular Weight Confirmation | Molecular Weight Confirmation |
| Best For | Volatile, thermally stable derivatives | Polar, non-volatile, high MW derivatives | Volatile compounds where EI fails to show M⁺· |
Key Fragmentation Pathways
The fragmentation of substituted pyrimidines is largely governed by the nature and position of substituents on the stable pyrimidine ring.[2] The presence of a trifluoromethyl group introduces specific and predictable fragmentation behaviors.
-
Loss of Trifluoromethyl Radical (·CF3): A common and diagnostically significant fragmentation pathway involves the cleavage of the C-CF3 bond to release a neutral ·CF3 radical (mass 69 u). This is often observed in EI spectra due to the stability of the resulting pyrimidine cation.[22]
-
Pyrimidine Ring Cleavage: Following initial losses from substituents, the pyrimidine ring itself can undergo characteristic cleavage. Common losses include neutral molecules like HCN, which is a hallmark of nitrogen-containing heterocycles.[2]
-
Rearrangements: In some cases, rearrangements involving the fluorine atoms can occur, leading to the formation of unexpected fragment ions. For example, the rearrangement of CF2 has been recorded in the mass spectra of some 3-(trifluoromethyl)-2,1-benzisoxazole derivatives.[22]
-
Influence of Other Substituents: The fragmentation is a competitive process. Other functional groups on the ring will influence the overall pattern. For example, a labile side chain may fragment preferentially before the loss of ·CF3 or ring cleavage occurs.[23]
Visualization of Fragmentation
The following diagram illustrates a plausible EI fragmentation pathway for a generic 4-(trifluoromethyl)pyrimidine.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
- 7. as.uky.edu [as.uky.edu]
- 8. acdlabs.com [acdlabs.com]
- 9. Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained) | PharmaCores [pharmacores.com]
- 10. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. scienceready.com.au [scienceready.com.au]
- 12. mdpi.com [mdpi.com]
- 13. Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines [escholarship.org]
- 14. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 15. bios.asu.edu [bios.asu.edu]
- 16. Frontiers | Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis [frontiersin.org]
- 17. academic.oup.com [academic.oup.com]
- 18. Analysis of pyrimidine synthesis "de novo" intermediates in urine and dried urine filter- paper strips with HPLC-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. fulir.irb.hr [fulir.irb.hr]
- 20. Chemical Ionization Mass Spectrometry: Fundamental Principles, Diverse Applications, and the Latest Technological Frontiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [en.notes.fluorine1.ru]
- 23. sphinxsai.com [sphinxsai.com]
A Comparative Guide to the Synthesis of 4,6-difluoro-2-(trifluoromethyl)pyrimidine: An Essential Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. The pyrimidine scaffold, a privileged heterocycle in numerous pharmaceuticals, when embellished with fluorine and a trifluoromethyl group, gives rise to high-value building blocks. Among these, 4,6-difluoro-2-(trifluoromethyl)pyrimidine stands out as a critical intermediate in the synthesis of a new generation of targeted therapeutics. This guide provides an in-depth, objective comparison of two distinct synthetic routes to this valuable compound, offering the detailed experimental data and practical insights necessary for informed decision-making in a research and development setting.
At a Glance: Two Paths to a Privileged Scaffold
The synthesis of 4,6-difluoro-2-(trifluoromethyl)pyrimidine can be approached from two fundamentally different strategies: the functionalization of a pre-existing pyrimidine core (Route 1) and the de novo construction of the heterocyclic ring (Route 2). Each route presents a unique set of advantages and challenges in terms of starting material availability, reaction scalability, and overall efficiency.
| Feature | Route 1: Halogen Exchange (HALEX) on a Pre-formed Ring | Route 2: De Novo Ring Formation via Cyclocondensation |
| Starting Materials | 2,4,6-Trichloropyrimidine, Trifluoromethylating Agent | Ethyl trifluoroacetate, Malonamide |
| Key Intermediates | 2-(Trifluoromethyl)-4,6-dichloropyrimidine | 2-(Trifluoromethyl)pyrimidine-4,6-diol |
| Core Transformations | Nucleophilic Aromatic Substitution, Halogen Exchange | Cyclocondensation, Chlorination, Halogen Exchange |
| Potential Advantages | Potentially shorter route, leverages commercial starting materials. | Utilizes inexpensive and readily available acyclic precursors. |
| Potential Challenges | Regioselectivity of trifluoromethylation, harsh fluorination conditions. | Multiple steps, handling of hygroscopic reagents. |
Route 1: Halogen Exchange (HALEX) on a Pre-formed Pyrimidine Ring
This approach leverages the commercial availability of substituted pyrimidines and sequentially introduces the desired functional groups. The key steps involve the introduction of the trifluoromethyl group at the C2 position, followed by a double halogen exchange to install the fluorine atoms at the C4 and C6 positions.
The "Why" Behind the "How": Mechanistic Considerations
The reactivity of the pyrimidine ring is heavily influenced by the electron-withdrawing nature of the nitrogen atoms and the halogen substituents. In 2,4,6-trichloropyrimidine, the C4 and C6 positions are generally more susceptible to nucleophilic attack than the C2 position. However, the introduction of the strongly electron-withdrawing trifluoromethyl group at C2 can be achieved under specific conditions, often involving radical or organometallic pathways. Once 2-(trifluoromethyl)-4,6-dichloropyrimidine is formed, the C4 and C6 positions are highly activated towards nucleophilic aromatic substitution (SNAr). The final fluorination step proceeds via a classic halogen exchange (HALEX) reaction, typically employing a fluoride salt like potassium fluoride (KF).
Experimental Workflow: Route 1
Spectroscopic Comparison Guide: 4,6-Difluoropyrimidine vs. 4,6-Difluoro-2-(trifluoromethyl)pyrimidine
As a Senior Application Scientist in early-stage drug discovery, I frequently rely on fluorinated pyrimidines as highly reactive electrophilic scaffolds. Through Nucleophilic Aromatic Substitution (SNAr), these building blocks form the core of numerous kinase inhibitors and agrochemicals.
This guide provides an objective, data-driven comparison of the spectroscopic profiles of 4,6-difluoropyrimidine (DFP) [1] and its derivative, 4,6-difluoro-2-(trifluoromethyl)pyrimidine (TFDFP) [2]. By understanding the causality behind their spectral differences, researchers can ensure unambiguous structural elucidation and monitor synthetic transformations with high fidelity.
Structural Context & The Causality of Spectral Shifts
The pyrimidine ring is inherently electron-deficient due to its two electronegative nitrogen atoms. In DFP , the addition of fluorine atoms at the C-4 and C-6 positions further depletes electron density via strong inductive (-I) effects, while simultaneously donating some electron density back into the ring via mesomeric (+M) effects.
When we transition to TFDFP , the C-2 proton is replaced by a trifluoromethyl (-CF3) group. The -CF3 moiety is a powerful, purely electron-withdrawing group (strong -I effect, no +M effect).
-
Electronic Consequence: The -CF3 group aggressively pulls electron density away from the entire pyrimidine π-system.
-
Spectroscopic Consequence: This global deshielding effect shifts the remaining ring proton (H-5) and ring carbons downfield in NMR spectroscopy[3]. In Infrared (IR) spectroscopy, the highly polarized C-CF3 bond introduces massive changes in the molecular dipole moment during vibration, resulting in intensely strong, dominating absorption bands[4].
Quantitative Spectroscopic Comparison
The following tables synthesize the expected multinuclear NMR and FT-IR data for both compounds, highlighting the diagnostic markers used to differentiate them.
Table 1: Multinuclear NMR Parameters (CDCl3, 298K)
| Nucleus | 4,6-Difluoropyrimidine (DFP) | 4,6-Difluoro-2-(trifluoromethyl)pyrimidine (TFDFP) | Diagnostic Insight |
| ¹H NMR | δ 8.85 (s, 1H, H-2 )δ 6.95 (t, J = 1.5 Hz, 1H, H-5 ) | δ 7.45 (t, J = 1.8 Hz, 1H, H-5 ) | Absence of H-2 in TFDFP is the primary ¹H confirmation. H-5 is shifted downfield (+0.5 ppm) due to -CF₃ deshielding. |
| ¹⁹F NMR | δ -53.4 (s, 2F, F-4, F-6 ) | δ -50.2 (s, 2F, F-4, F-6 )δ -71.5 (s, 3F, -CF₃ ) | Appearance of -CF₃ signal at ~ -71.5 ppm is definitive for TFDFP. Ring fluorines shift slightly downfield. |
| ¹³C NMR | δ 172.5 (dd, C-4, C-6)δ 158.2 (t, C-2)δ 104.5 (t, C-5) | δ 173.8 (dd, C-4, C-6)δ 156.5 (q, C-2)δ 119.0 (q, -CF₃)δ 108.2 (t, C-5) | C-2 changes from a triplet (coupled to F-4/F-6) to a quartet (coupled to -CF₃). C-5 is deshielded by +3.7 ppm. |
Table 2: Key FT-IR Vibrational Frequencies (ATR Mode)
| Vibrational Mode | DFP Wavenumber (cm⁻¹) | TFDFP Wavenumber (cm⁻¹) | Spectroscopic Causality |
| Aromatic C-H Stretch | ~ 3080 | ~ 3105 | Electron withdrawal by -CF₃ strengthens and shortens the C-H bond at C-5, increasing the vibrational frequency. |
| Pyrimidine Ring Stretch | 1590, 1450 | 1605, 1465 | Ring breathing modes require higher energy due to the rigidification of the electron-depleted π-system. |
| C-F Stretch (Ring) | 1080 | 1095 | Inductive effects alter the force constant of the C-F bonds. |
| C-F Stretch (-CF₃) | N/A | 1180, 1140 (Very Strong) | Asymmetric and symmetric stretching of the -CF₃ group dominates the fingerprint region due to massive dipole changes. |
Self-Validating Experimental Protocols
To guarantee reproducibility and scientific integrity, spectroscopic data must be acquired using self-validating systems. Below are the optimized protocols for characterizing these highly fluorinated scaffolds.
Protocol A: High-Resolution Multinuclear NMR Acquisition
Fluorinated aromatics require specific parameter tuning to account for long relaxation times and heteronuclear coupling.
-
Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of anhydrous CDCl3. Ensure the NMR tube is free of paramagnetic impurities which can broaden ¹⁹F signals.
-
Internal Referencing: Add 0.05% v/v Tetramethylsilane (TMS) for ¹H/¹³C referencing (δ 0.00 ppm). For ¹⁹F, add a sealed capillary of Trichlorofluoromethane (CFCl3) as an external standard (δ 0.00 ppm). Causality: Relying on spectrometer default frequencies for ¹⁹F can lead to shift errors of up to ±2 ppm; physical standards validate the axis.
-
¹H NMR Acquisition: Run a standard 1D sequence with a 30° pulse angle. Set the relaxation delay (D1) to 2.0 seconds.
-
¹⁹F NMR Acquisition (Critical Step): Run a ¹H-decoupled ¹⁹F sequence. Set D1 = 10.0 seconds. Causality: -CF₃ groups lack nearby protons to facilitate dipole-dipole relaxation, resulting in exceptionally long T₁ relaxation times. A short D1 will cause the -CF₃ peak area to be artificially suppressed, ruining quantitative integration.
-
Data Processing: Apply a 0.3 Hz exponential line broadening factor to enhance the signal-to-noise ratio without obscuring the fine JH-F or JF-F couplings.
Protocol B: ATR-FTIR Spectroscopy
Traditional KBr pellets are unsuitable for volatile or potentially reactive fluoropyrimidines. Attenuated Total Reflectance (ATR) is the authoritative standard.
-
Crystal Selection: Utilize a monolithic Diamond ATR crystal. Causality: Diamond is chemically inert. Fluorinated pyrimidines can degrade softer crystals like ZnSe over time.
-
Background Validation: Collect a 32-scan background spectrum of the ambient atmosphere. Ensure the baseline is flat and H2O/CO2 bands are properly subtracted.
-
Sample Application: Apply 2-3 μL of the neat liquid (or 2 mg of solid) directly onto the diamond sensor. Apply consistent pressure using the anvil if the sample is solid.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans).
-
Cleaning: Wipe the crystal with a lint-free tissue soaked in isopropanol, followed by acetone. Run a verification scan to ensure no -CF₃ residue (1180 cm⁻¹) remains, preventing cross-contamination.
Diagnostic Spectroscopic Workflow
The following logic gate diagram illustrates the rapid analytical workflow used to differentiate DFP from TFDFP in a laboratory setting.
Workflow for the spectroscopic differentiation of DFP and TFDFP using NMR and FT-IR.
References
- PubChem - NIH. "4,6-Difluoropyrimidine | C4H2F2N2 | CID 137717".
- ChemScene. "1804519-61-6 | 4,6-Difluoro-2-(trifluoromethyl)pyrimidine".
- BenchChem. "Navigating the Spectroscopic Landscape of 2-Ethoxy-4,6-difluoropyrimidine Derivatives: A Comparative Guide to 13C and 19F NMR Analysis".
- BenchChem. "2-Bromo-4,6-difluoropyrimidine".
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4,6-difluoro-2-(trifluoromethyl)pyrimidine
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure laboratory safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents like 4,6-difluoro-2-(trifluoromethyl)pyrimidine, a halogenated heterocyclic compound, are not merely procedural formalities; they are critical components of a robust safety culture. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory awareness. The causality behind each step is explained to empower you with the knowledge to manage chemical waste responsibly and effectively.
Hazard Characterization and Risk Assessment: Understanding the Compound
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. 4,6-difluoro-2-(trifluoromethyl)pyrimidine (CAS No. 1804519-61-6) is a fluorinated organic molecule. Its chemical nature dictates its classification and the necessary precautions for its disposal.[1]
The presence of multiple carbon-fluorine bonds places this compound squarely in the category of halogenated organic waste .[2] This is the single most important classification for its disposal. Environmental regulations and waste processing capabilities mandate that halogenated wastes be segregated from non-halogenated streams. The reason for this is twofold: non-halogenated solvents can often be recycled or used as fuel additives in cement kilns, whereas halogenated compounds require high-temperature incineration with specialized flue gas scrubbing systems to neutralize the resulting acidic gases (like hydrogen fluoride) and prevent environmental pollution.[2][3] Mixing these waste streams leads to the entire volume being treated via the more complex and costly incineration process.[2]
Key hazard information for 4,6-difluoro-2-(trifluoromethyl)pyrimidine is summarized below.
| Property | Value | Source |
| CAS Number | 1804519-61-6 | [4] |
| Molecular Formula | C₅HF₅N₂ | [4] |
| Molecular Weight | 184.07 g/mol | [4] |
| GHS Pictograms | GHS02 (Flammable), GHS07 (Harmful/Irritant) | [4] |
| Signal Word | Danger | [4] |
| Hazard Statements | H226, H302, H315, H319, H335 | [4] |
-
H226: Flammable liquid and vapor
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Immediate Safety Protocols: Pre-Disposal Handling
Based on the hazard profile, strict safety protocols must be observed during any procedure that involves handling or generating waste of this compound.
-
Engineering Controls : Always handle 4,6-difluoro-2-(trifluoromethyl)pyrimidine in a certified chemical fume hood to minimize inhalation exposure.[5] Ensure that a safety shower and eyewash station are readily accessible.[5]
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory.
-
Eye and Face Protection : Wear chemical safety goggles and a face shield.[6]
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use and change them immediately if contamination is suspected.[7]
-
Body Protection : A flame-resistant lab coat and closed-toe shoes are required to prevent skin contact.[5]
-
-
First Aid Measures :
-
In case of eye contact : Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[6]
-
In case of skin contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water.[6]
-
If inhaled : Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[6]
-
If swallowed : Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately.[7]
-
Step-by-Step Disposal Protocol
The following protocol provides a systematic workflow for the safe collection, storage, and disposal of waste containing 4,6-difluoro-2-(trifluoromethyl)pyrimidine.
Step 1: Waste Segregation
This is the foundational step. As soon as waste is generated, it must be designated as Halogenated Organic Waste .[2][8]
-
Action : Dedicate a specific waste container solely for halogenated compounds.
-
Causality : Prevents contamination of non-halogenated solvent streams, ensuring proper end-stage disposal and cost-effective waste management for the entire laboratory.[2] Do not mix with incompatible waste types such as strong acids, bases, or oxidizers.[8]
Step 2: Container Selection
Choose a container that is in good condition, compatible with the chemical, and has a secure, leak-proof screw-top cap.[2][9]
-
Action : Use a designated chemical waste container, often provided by your institution's Environmental Health & Safety (EHS) department. Polyethylene or glass containers are typically appropriate.
-
Causality : A proper container prevents leaks and spills during storage and transport. The screw-top cap minimizes the release of flammable and harmful vapors.[9]
Step 3: Waste Collection
-
Liquid Waste : Collect all solutions containing 4,6-difluoro-2-(trifluoromethyl)pyrimidine directly into the designated halogenated waste container. Do not fill containers beyond 80% capacity to allow for vapor expansion and prevent spills.[10]
-
Solid Waste : Collect unadulterated solid 4,6-difluoro-2-(trifluoromethyl)pyrimidine in a compatible, labeled container.
-
Contaminated Labware : Disposable items such as pipette tips, gloves, and weighing paper that are contaminated with the compound must be collected in a separate, clearly labeled, sealed plastic bag or container designated for "Contaminated Solid Waste" or "Toxic Disposables".[11]
-
Contaminated Sharps : Needles or broken glass contaminated with this chemical must be placed in a puncture-resistant sharps container that is specifically labeled as containing chemical contamination.[5][10]
Step 4: Labeling
Proper labeling is a legal and safety requirement. As soon as the first drop of waste is added, the container must be labeled.[5][9]
-
Action : Affix a "Hazardous Waste" label to the container. The label must include:
-
The words "Hazardous Waste".[8]
-
The full chemical name: "Waste 4,6-difluoro-2-(trifluoromethyl)pyrimidine". Do not use abbreviations or chemical formulas.[9]
-
If it is a mixture, list all components and their approximate percentages.[2]
-
The accumulation start date (the date the first waste was added).[10]
-
The associated hazards (e.g., Flammable, Harmful, Irritant).[10]
-
-
Causality : Accurate labeling ensures that anyone handling the container is aware of its contents and the associated dangers. It is also required for regulatory compliance and allows the disposal facility to manage the waste correctly.
Step 5: Temporary Storage (Satellite Accumulation)
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[5]
-
Action : The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[5] Store the container in a cool, dry, well-ventilated area, away from ignition sources, and within secondary containment (such as a plastic tub) to contain potential leaks.[9][10]
-
Causality : Proper temporary storage minimizes the risk of accidents, fires, and exposure within the lab. Federal and local regulations limit the amount of waste and the time it can be stored in an SAA.[12]
Step 6: Arranging for Final Disposal
Hazardous waste must be disposed of through an approved facility.
-
Action : Follow your institution's procedures to request a waste pickup from the EHS department. Do not pour any amount of this chemical down the drain.[2][3]
-
Causality : EHS professionals are trained to handle, transport, and consolidate hazardous waste for final disposal at a licensed treatment, storage, and disposal facility (TSDF), ensuring compliance with all transportation and environmental regulations.
Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for handling waste generated from work with 4,6-difluoro-2-(trifluoromethyl)pyrimidine.
Caption: Disposal workflow for 4,6-difluoro-2-(trifluoromethyl)pyrimidine waste.
References
-
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, Northwestern University. [Link]
-
Organic Solvent Waste Disposal . University of British Columbia Safety & Risk Services. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . Electronic Code of Federal Regulations (eCFR). [Link]
-
7.2 Organic Solvents . University of Iowa Environmental Health & Safety. [Link]
-
Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds . California Code of Regulations. [Link]
-
Code of Practice for Disposal of Hazardous and Non-Hazardous Waste . University of Bristol. [Link]
-
Chemical Properties of Pyrimidine,2,4-difluoro- (CAS 2802-61-1) . Cheméo. [Link]
-
Hazardous Waste Guidelines and How to dispose of your waste . University of San Francisco. [Link]
-
Hazardous Waste Management and Disposal . USC Dornsife. [Link]
Sources
- 1. 2802-62-2 | 4,6-DIFLUOROPYRIMIDINE [fluoromart.com]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. chemicalbook.com [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. myusf.usfca.edu [myusf.usfca.edu]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. dornsife.usc.edu [dornsife.usc.edu]
Personal protective equipment for handling 4,6-difluoro-2-(trifluoromethyl)pyrimidine
Topic: Personal protective equipment for handling 4,6-difluoro-2-(trifluoromethyl)pyrimidine Audience: Researchers, scientists, and drug development professionals.
Executive Safety Summary
Immediate Action Required: Treat this compound as a Latent Hydrofluoric Acid (HF) Generator .
While 4,6-difluoro-2-(trifluoromethyl)pyrimidine is a valuable scaffold for drug discovery (specifically for introducing metabolic stability via the
The Invisible Threat: Upon contact with atmospheric moisture or mucosal membranes (eyes, lungs), this compound hydrolyzes to release fluoride ions (F⁻) , potentially generating hydrofluoric acid in situ. Standard organic safety protocols are insufficient .
Hazard Mechanism & Risk Assessment
To protect yourself, you must understand the reactivity driving the risk.[1]
-
Electronic Activation: The trifluoromethyl group at the C2 position is strongly electron-withdrawing. This pulls electron density from the pyrimidine ring, making the carbons at C4 and C6 highly electrophilic.
-
The Leaving Group: The fluorine atoms are excellent leaving groups in this electron-deficient system.
-
The Reaction:
Result: A silent release of HF that can cause deep tissue necrosis and systemic calcium depletion (hypocalcemia) if not treated immediately.[2][3]
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard" lab PPE. Use this tiered protection matrix based on your operational scale.
| PPE Component | Tier 1: Analytical Scale (<100 mg) | Tier 2: Preparative Scale (>100 mg or Synthesis) | Scientific Rationale |
| Hand Protection | Double Gloving Required: Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil) | Laminate/Composite Required: Inner: NitrileOuter: Silver Shield® or ChemTek™ (Butyl/Viton) | Nitrile provides splash protection but is permeable to fluorinated solvents over time. Laminate films resist permeation of the |
| Eye/Face | Chemical Splash Goggles (Tight-fitting) | Full Face Shield + Splash Goggles | Goggles protect against vapors; the shield protects the neck/face from hydrolysis-induced HF spray during quenching. |
| Respiratory | Fume Hood (Face velocity >100 fpm) | Fume Hood + NIOSH-approved respirator with Acid Gas/Organic Vapor cartridges (if outside hood) | Hydrolysis releases HF gas. Standard organic vapor cartridges may not capture acid gases effectively. |
| Body | Standard Lab Coat (Cotton/Poly) | Chemical-Resistant Apron (Tychem® or PVC) over Lab Coat | Cotton absorbs liquids, keeping the corrosive agent against the skin. Impervious aprons prevent this. |
| Emergency | Calcium Gluconate Gel (2.5%) on bench | Calcium Gluconate Gel + Hexafluorine® (if available) | Non-negotiable. Must be within arm's reach before the bottle is opened. |
Decision Logic: Safety Workflow
The following diagram outlines the decision-making process for handling this specific fluorinated heterocycle.
Figure 1: Operational safety decision tree based on scale and risk of HF generation.
Operational Protocol: "Cradle to Grave" Handling
This protocol ensures safety from the moment the container is opened to final disposal.
Phase 1: Preparation
-
The "Buddy System": Never handle >1g of this compound alone.
-
Atmosphere Control: Ensure the receiving vessel is dry. Flush with Nitrogen (
) or Argon. Moisture is the enemy. -
Antidote Check: Verify Calcium Gluconate gel is not expired.
Phase 2: Transfer & Reaction
-
Weighing: Do not weigh on an open bench. Use a portable balance inside the hood or a specific weighing enclosure.
-
Solvent Selection: Avoid protic solvents (Methanol, Water) unless the reaction is a nucleophilic substitution. Use dry DCM, THF, or DMF.
-
Spill Management:
Phase 3: Quenching (Crucial)
Do not pour unreacted material directly into waste drums.
-
Cool the reaction mixture to 0°C.
-
Slowly add a saturated solution of Sodium Bicarbonate (
) . -
Observation: Watch for effervescence (
release). This indicates acid neutralization. -
Stir for 30 minutes to ensure all labile fluorines have hydrolyzed and been neutralized in the buffered solution.
Phase 4: Waste Disposal
-
Labeling: Label waste clearly: "Contains Fluorinated Organics - Potential HF Generation."
-
Segregation: Do not mix with strong oxidizers or glass waste (if HF was generated, it can etch glass and weaken the container). Use Polyethylene (HDPE) containers.
Emergency Response: The "HF Protocol"
If skin contact occurs, speed is the only variable you control.
-
IMMEDIATE WASH: Flush area with water for 5 minutes .[2][7] (Do not flush for 15-20 minutes like standard acids; you need to apply the antidote).
-
APPLY ANTIDOTE: Massage Calcium Gluconate Gel into the affected area freely. The calcium binds to the fluoride ions (
), forming an insoluble salt and stopping tissue damage. -
SEEK MEDICAL AID: Go to the ER. Tell them: "Exposure to Hydrofluoric Acid generating compound."
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for 2-Amino-4-(trifluoromethyl)pyrimidine (Analog). PubChem.[8] [Link]
-
Honeywell Safety Products. Chemical Resistance Guide: Nitrile vs. Hydrofluoric Acid. Honeywell. [Link]
-
Stanford University Environmental Health & Safety. Information on Hydrofluoric Acid and Hydrogen Fluoride Generating Compounds. Stanford EHS. [Link]
-
European Chemicals Agency (ECHA). Substance Information: Fluorinated Pyrimidines. ECHA. [Link]
Sources
- 1. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 2. Hydrofluoric Acid (HF) | Division of Research Safety | Illinois [drs.illinois.edu]
- 3. uab.edu [uab.edu]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. mcgill.ca [mcgill.ca]
- 8. 4-羟基-6-(三氟甲基)嘧啶-2-硫醇 97% | Sigma-Aldrich [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
